molecular formula C23H21NO5 B2987225 FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270263-07-5

FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid

Cat. No.: B2987225
CAS No.: 270263-07-5
M. Wt: 391.423
InChI Key: GIQJFKYMKGCUNZ-LBAQZLPGSA-N
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Description

FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.423. The purity is usually 95%.
BenchChem offers high-quality FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJEKXVMOCXPC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156907
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-07-5
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270263-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid: Technical Guide & Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized


-amino acid building block used in the synthesis of peptidomimetics and foldamers.[1] As a 

-homolog of furylalanine, it introduces a methylene group into the peptide backbone, conferring proteolytic resistance and inducing distinct secondary structures (e.g., 14-helices) unavailable to standard

-peptides.

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a validated synthetic route via Arndt-Eistert homologation, and critical protocols for its integration into Solid Phase Peptide Synthesis (SPPS), specifically addressing the acid-sensitivity of the furan moiety.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity

The molecule is a


-amino acid, meaning the side chain (2-furylmethyl) is attached to the 

-carbon (C3) rather than the

-carbon. This structural extension alters the hydrogen-bonding pattern of the backbone, enabling the formation of stable secondary structures known as "beta-peptides."
PropertySpecification
IUPAC Name (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid
Common Name Fmoc-

-homofurylalanine
Molecular Formula

Molecular Weight ~391.42 g/mol
Chirality (S)-enantiomer (derived from L-furylalanine)
Protecting Group Fmoc (Base-labile)
Side Chain 2-Furylmethyl (Electron-rich heteroaromatic)
Electronic & Steric Considerations
  • Furan Moiety: The furan ring is an electron-rich aromatic system. Unlike the phenyl ring in phenylalanine, the furan oxygen acts as a weak hydrogen bond acceptor.

  • Acid Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions, particularly in the presence of carbocations. This dictates specific scavenger protocols during SPPS cleavage (see Part 3).

  • Backbone Flexibility: The extra methylene group (

    
    ) increases rotational degrees of freedom, requiring stronger coupling reagents to overcome the entropic penalty during peptide bond formation.
    

Part 2: Synthetic Route (Arndt-Eistert Homologation)[2][3]

The most robust method for synthesizing Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid preserves the stereochemistry of the parent


-amino acid using the Arndt-Eistert homologation .
Reaction Logic
  • Activation: The carboxylic acid of Fmoc-Furylalanine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate, which is trapped by water to form the

    
    -amino acid.
    
Validated Protocol
  • Step 1: Dissolve Fmoc-L-Furylalanine (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Dropwise add ethyl chloroformate (1.1 eq) to form the mixed anhydride.

  • Step 2: Filter salts and treat the filtrate with excess diazomethane (generated in situ or supplied as solution) at 0°C. Stir until the diazoketone forms (yellow solution).

  • Step 3: Dissolve the diazoketone in THF/Water (9:1). Add Silver Benzoate (

    
    , 0.1 eq) and sonicate or gently heat. Nitrogen gas evolution indicates the Wolff rearrangement.
    
  • Purification: Acidify to pH 2, extract with Ethyl Acetate, and purify via column chromatography.

Synthesis Workflow Diagram

ArndtEistert Start Fmoc-L-Furylalanine (Alpha-AA) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh ClCOOEt / NMM -15°C Diazo Alpha-Diazoketone (Chiral Retention) MixedAnh->Diazo CH2N2 0°C Ketene Ketene Intermediate Diazo->Ketene Wolff Rearrangement Ag+, Sonication, -N2 Product Fmoc-(S)-Beta-Homofurylalanine (Beta-AA) Ketene->Product H2O Nucleophilic Attack

Figure 1: The Arndt-Eistert homologation pathway for converting


-amino acids to 

-amino acids with stereochemical retention.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Integrating Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid requires modifying standard SPPS cycles to account for slower coupling kinetics and furan stability.

Coupling Protocol (The "Difficult Sequence" Approach)

-amino acids are notoriously difficult to couple due to the formation of secondary structures on the resin.
  • Activator: Use HATU/HOAt instead of HBTU/HOBt. The aza-benzotriazole moiety enhances reactivity.

  • Base: DIPEA (Diisopropylethylamine), 2.0 eq relative to AA.

  • Stoichiometry: Use 3-4 equivalents of the Fmoc-

    
    -AA.
    
  • Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended).

Deprotection

Standard conditions apply, but "piperidine aspartimide" side reactions are less common with


-amino acids.
  • Reagent: 20% Piperidine in DMF.[2][3]

  • Cycles: 2 x 10 minutes.

Cleavage & Furan Protection (CRITICAL)

The furan ring acts as a scavenger. If carbocations (e.g., from t-Butyl protecting groups on other residues) are not quenched, they will alkylate the furan ring, permanently modifying the peptide.

Recommended Cleavage Cocktail (Reagent K modified):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Or TIS if odor is an issue, though EDT is superior for furan protection).

Warning: Avoid high concentrations of silanes (TIS/TES) without water/phenol, as furan can sometimes undergo reduction or modification if the scavenger balance is off.

SPPS Decision Logic

SPPS_Logic Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Coupling Coupling Fmoc-Beta-AA (HATU/HOAt/DIPEA) Deprotect->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Double Coupling (Change Solvent to NMP) Check->Recouple Color (Free amine +) NextAA Proceed to Next Cycle Check->NextAA Blue (Free amine -) Recouple->Check Cleavage Final Cleavage (TFA + Scavengers) NextAA->Cleavage End of Synthesis FuranCheck Furan Scavenger Check (Must include Water/Phenol) Cleavage->FuranCheck Isolate Peptide Isolate Peptide FuranCheck->Isolate Peptide Scavengers Present

Figure 2: SPPS workflow emphasizing the critical coupling checks and scavenger requirements for furan-containing peptides.

Part 4: Applications in Drug Design

Peptidomimetics & Foldamers

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is primarily used to induce specific folding patterns:

  • 14-Helix Formation:

    
    -amino acids promote the formation of a 14-helix (hydrogen bond between residue 
    
    
    
    and
    
    
    ), which is more stable than the
    
    
    -helix in physiological conditions.
  • Proteolytic Stability: The unique backbone spacing prevents recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of the drug candidate.

Bioisosterism

The furan ring serves as a bioisostere for:

  • Phenylalanine: Reducing lipophilicity slightly while maintaining aromatic pi-stacking capability.

  • Histidine: Providing a hydrogen bond acceptor (oxygen) without the basicity of the imidazole nitrogen.

References

  • Arndt-Eistert Homologation Mechanism : Podlech, J., & Seebach, D. (1995).[4] "On the preparation of

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity." Liebigs Annalen. Link
  • Beta-Peptide Secondary Structures : Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Furan Stability in SPPS : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. (Referencing scavenger protocols for electron-rich side chains). Link

  • Coupling Reagents for Difficult Sequences : Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

Sources

Technical Whitepaper: CAS 270263-07-5 (Fmoc-β-Homofurylalanine)

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Quality Control, and Application in Peptidomimetics

Executive Summary

CAS 270263-07-5 , chemically identified as Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid (or Fmoc-L-β-homoalanine(2-furyl)), is a specialized non-proteinogenic amino acid derivative used critically in peptidomimetic drug design .[1]

Unlike standard


-amino acids, this 

-amino acid analog introduces an extra carbon atom into the peptide backbone, conferring significant resistance to proteolytic degradation (protease stability) and altering the secondary structure (e.g., inducing

-turns or helices). It is a high-value building block for the development of stable peptide therapeutics and foldamers.

This guide provides a rigorous technical framework for sourcing this reagent, validating its purity, and integrating it into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Physicochemical Profile
PropertySpecification
Chemical Name Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid
Common Synonyms Fmoc-L-β-HomoAla(2-furyl)-OH; (S)-3-(Fmoc-amino)-4-(furan-2-yl)butanoic acid
CAS Registry Number 270263-07-5
Molecular Formula

Molecular Weight 391.42 g/mol
MDL Number MFCD01861091
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Chirality L-configuration (S-isomer at the

-carbon)
Sourcing Landscape & Supplier Qualification

Sourcing CAS 270263-07-5 requires distinguishing between Catalog Grade (for early discovery) and GMP Grade (for clinical batches). Due to the sensitivity of the furan ring to oxidation and acid, supplier storage conditions are a critical audit point.

3.1 Tiered Supplier Strategy
  • Tier 1 (GMP/Scale-up): Suppliers with dedicated chiral chromatography capabilities and documented impurity profiles.

    • Examples:Chem-Impex International , Bachem , Iris Biotech .

  • Tier 2 (R&D/Screening): Reliable catalogs for gram-scale synthesis.

    • Examples:Sigma-Aldrich (MilliporeSigma) , Fluorochem , BLD Pharm .

3.2 Critical Audit Points for Procurement
  • Enantiomeric Purity (ee%): The vendor must guarantee >99% ee. Contamination with the (R)-isomer will lead to diastereomeric impurities in the final peptide that are often inseparable by standard preparative HPLC.

  • Fmoc Stability: Verify the absence of free amine (dibenzofulvene adducts) in the COA, which indicates improper storage or Fmoc cleavage.

  • Furan Ring Integrity: The furan moiety is electron-rich and susceptible to oxidation. Ensure the material is packaged under inert gas (Argon/Nitrogen).

Purity Specifications & Impurity Profiling

For use in SPPS, the purity of the building block directly dictates the yield and purity of the final peptide. A "98%" purity claim is insufficient without specific impurity limits.

Standard Specification Sheet
Test ParameterAcceptance CriteriaRationale
Assay (HPLC)

(Area %)
Prevents accumulation of truncation sequences.
Chiral Purity (Chiral HPLC)

ee
Critical to prevent epimerization in growing chain.
Identity (H-NMR / MS) Conforms to structureVerifies Fmoc group and Furan ring integrity.
Water Content (KF)

Excess water hydrolyzes coupling reagents (e.g., HATU/DIC).
Free Amine Content

Indicates premature Fmoc removal.
Residual Solvents Conform to ICH Q3CEthyl acetate or ether entrapment can affect stoichiometry.
Common Process Impurities
  • Fmoc-β-Alanine analogs: Resulting from incomplete furan attachment (rare).

  • Dibenzofulvene: A byproduct of Fmoc degradation.

  • Oxidized Furan species: Ring-opened derivatives formed upon exposure to air/light.

Analytical Methodologies
Protocol A: Achiral Purity Assessment (RP-HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

  • Note: The furan ring absorbs near 210-220 nm; ensure specific detection at 254 nm for the Fmoc group to quantify main peak accurately.

Protocol B: Chiral Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Rationale: Separation of the (S)-enantiomer from the (R)-antipode is mandatory before committing the reagent to synthesis.

Experimental Workflow & Visualization
Diagram 1: QC & Handling Workflow

This diagram outlines the decision logic from receipt of CAS 270263-07-5 to its release for synthesis.

QC_Workflow Start Material Receipt (CAS 270263-07-5) Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (0.5M in DMF) Visual->Solubility Pass Reject Quarantine / Reject Visual->Reject Yellow/Clumped HPLC RP-HPLC Purity (>98.5%?) Solubility->HPLC Clear Soln Solubility->Reject Turbid Chiral Chiral HPLC (>99.5% ee?) HPLC->Chiral Pass HPLC->Reject Fail KF Karl Fischer (<1.0% Water) Chiral->KF Pass Chiral->Reject Racemized Release Release for SPPS KF->Release Pass KF->Reject High Water

Caption: Quality Control decision tree for validating Fmoc-β-Homofurylalanine prior to synthesis.

Diagram 2: SPPS Integration Logic

The incorporation of


-amino acids requires modified coupling cycles compared to standard 

-amino acids due to slower kinetics.

SPPS_Logic Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash DMF Wash (x5) Deprotect->Wash Activate Activation (HATU/HOAt/DIEA) Wash->Activate Coupling Coupling Reaction (Double Couple: 2 x 2hr) Activate->Coupling Add CAS 270263-07-5 Check Kaiser Test / Chloranil Coupling->Check Check->Coupling Positive (Incomplete) Next Proceed to AA(n+2) Check->Next Negative (No free amine)

Caption: Modified SPPS cycle for Beta-amino acids, emphasizing double coupling and stronger activation (HATU/HOAt).

Handling & Stability
  • Storage: Store at +2°C to +8°C . Long-term storage at -20°C is recommended for bulk powder to prevent hydrolysis.

  • Light Sensitivity: The furan ring is photosensitive. Store in amber vials or foil-wrapped containers.

  • Acid Sensitivity: While the Fmoc group is base-labile, the furan ring can polymerize under strongly acidic conditions if scavengers are not used during final cleavage.

    • Tip: When cleaving the final peptide from resin (using 95% TFA), add Triisopropylsilane (TIPS) and Water as scavengers to protect the furan ring from alkylation by carbocations.

References
  • PubChem . Compound Summary for CAS 270263-07-5. National Library of Medicine. Available at: [Link]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).

Sources

Technical Whitepaper: Fmoc-β3-Homofurylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Application in Peptidomimetics

Executive Summary

Fmoc-β3-homofurylalanine is a non-canonical amino acid derivative used to introduce specific conformational constraints and proteolytic stability into peptide-based therapeutics. As a β-amino acid, it extends the peptide backbone by one methylene unit (


) compared to its α-amino acid counterpart (furylalanine), while retaining the furan side chain—a bioisostere for histidine and phenylalanine.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical specifications, the Arndt-Eistert homologation synthesis route, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols.

Part 1: Physicochemical Specifications[1]

The following data is derived from the structural integration of the Fmoc protecting group, the β3-homo backbone extension, and the furyl side chain.

ParameterSpecificationNotes
Chemical Name Fmoc-β3-homofurylalanineFormally: (S)-3-(9-fluorenylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid
Molecular Formula

Calculated based on mono-furan ring and standard Fmoc-β-backbone.
Molecular Weight 391.42 g/mol Average mass. Monoisotopic Mass: ~391.14 g/mol .
Solubility High in DMF, NMP, DMSOLow solubility in water/ether. Dissolve in DMF for SPPS.
Appearance White to off-white powderHygroscopic; store desiccated at -20°C.
Stereochemistry (S)-configurationDerived from L-Furylalanine via homologation with retention of configuration.
Structural Logic

The molecule consists of three distinct functional domains:

  • N-Terminus (Fmoc): Provides base-labile protection for SPPS.

  • Backbone (β3-Homo): The amino group is bonded to the

    
    -carbon rather than the 
    
    
    
    -carbon. The side chain is also positioned on the
    
    
    -carbon (hence "β3").
  • Side Chain (Furan-2-yl): An aromatic heterocycle acting as a hydrogen bond acceptor, distinct from the donor/acceptor profile of Histidine.

Part 2: Synthetic Methodology (Arndt-Eistert Homologation)

The synthesis of Fmoc-β3-homofurylalanine is rarely achieved by direct alkylation. The industry standard is the Arndt-Eistert homologation of the corresponding α-amino acid (Fmoc-Furylalanine). This route guarantees the retention of stereochemistry.[1]

Mechanism of Action
  • Activation: The Fmoc-α-amino acid is converted to a mixed anhydride.[2]

  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.[2][3][4]
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the β-amino acid.

Experimental Workflow

Note: This protocol involves Diazomethane, which is explosive and toxic. Use a dedicated blast shield and specialized glassware (Clear-Seal joints).

ArndtEistert Start Fmoc-α-Furylalanine Step1 Mixed Anhydride (via ClCO2Et / NMM) Start->Step1 Activation (-15°C) Step2 α-Diazoketone (via CH2N2) Step1->Step2 Diazotization Step3 Wolff Rearrangement (PhCOOAg / Ultrasound / H2O) Step2->Step3 Rearrangement End Fmoc-β3-Homofurylalanine Step3->End Final Product

Figure 1: Arndt-Eistert Homologation pathway for converting α-amino acids to β-amino acids.

Critical Causality:

  • Why Ultrasound? Sonication during the Wolff rearrangement (Step 3) significantly accelerates the reaction and suppresses side-product formation compared to thermal rearrangement [1].

  • Why Mixed Anhydride? Acid chlorides can be used, but mixed anhydrides (using ethyl chloroformate) are milder and prevent Fmoc cleavage [2].

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-β3-homofurylalanine into peptides requires modified protocols. β-amino acids are sterically hindered and the resulting secondary amines (on the growing chain) are less nucleophilic.

Coupling Protocol (Optimized)

Standard DIC/HOBt coupling is often insufficient. The following high-efficiency system is recommended:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (Diisopropylethylamine).

  • Stoichiometry: 3:3:6 (AA : HATU : DIEA) relative to resin loading.

  • Reaction Time: Double coupling (2 x 45 min) is mandatory to prevent deletion sequences.

Self-Validating QC Step
  • Chloranil Test: Standard Kaiser test (ninhydrin) often yields false negatives with β-amino acids or secondary amines. Use the Chloranil test or TNBS test to verify coupling completion.

  • Micro-cleavage: After coupling Fmoc-β3-homofurylalanine, perform a micro-cleavage and analyze via LC-MS to confirm mass (M+H expected: Chain + 391.4 - 18).

SPPS_Cycle Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling (Fmoc-β3-hFur + HATU + DIEA) Wash1->Couple Check QC: Chloranil Test Couple->Check Recouple Re-Couple (Double Coupling) Check->Recouple Positive (Incomplete) Success Next Cycle Check->Success Negative (No free amine) Recouple->Check

Figure 2: Optimized SPPS cycle for sterically hindered β-amino acids.

Part 4: Applications in Structural Biology
Foldamers and Secondary Structure

Fmoc-β3-homofurylalanine is primarily used to design foldamers . Unlike α-peptides which form


-helices (3.6 residues/turn), β-peptides containing β3-residues predominantly adopt a 14-helix  structure (hydrogen bond between residue 

and

, forming a 14-membered ring) [3].
  • Helix Stability: The extra methylene group adds flexibility, but the 14-helix is remarkably stable in solution.

  • Proteolytic Resistance: The lack of a standard

    
    -peptide bond renders these sequences invisible to most endogenous proteases (trypsin, chymotrypsin), dramatically increasing plasma half-life.
    
Drug Design Utility

The furan ring serves as a unique probe:

  • Electronic Character: It is electron-rich but less basic than imidazole (Histidine).

  • Metabolic Fate: Furan rings can be metabolically activated by CYP450s; however, in a β-peptide backbone, this metabolic liability is often mitigated by the steric protection of the backbone.

References
  • Müller, A., Vogt, C., & Sewald, N. (1998).[2][3] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[2] Synthesis, 1998(6), 837-841. Link

  • Podlech, J., & Seebach, D. (1995).[3][5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link

Sources

Technical Guide: Solubilization and Stability of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in DMF Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists[1]

Executive Summary

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid (often abbreviated as Fmoc-β-HomoFur-OH) is a critical peptidomimetic building block used to introduce heteroaromaticity and increased proteolytic stability into peptide backbones.[1] While highly soluble in N,N-Dimethylformamide (DMF), its successful application in Solid Phase Peptide Synthesis (SPPS) requires strict adherence to solvation protocols that mitigate two primary risks: spontaneous Fmoc deprotection caused by solvent degradation and oxidative sensitivity of the furan ring.

This guide provides a validated framework for solubilizing this residue, ensuring high coupling efficiency (>99%) while preserving chiral integrity and chemical stability.

Physicochemical Profile & Solubility Dynamics[2][3]

Molecular Architecture

The solubility profile of this β-amino acid derivative is governed by the interplay between its three functional domains:

  • The Fmoc Group: Highly lipophilic, driving solubility in organic solvents like DMF and NMP.

  • The β-Amino Acid Backbone: Increases conformational flexibility compared to

    
    -amino acids, occasionally leading to slower dissolution rates due to intermolecular hydrogen bonding in the solid state.[1]
    
  • The Furan Moiety: An electron-rich aromatic heterocycle.[1] While it enhances solubility compared to purely aliphatic side chains (e.g., Leucine), it introduces sensitivity to acid-catalyzed polymerization and oxidation.

Solubility Data in DMF

While batch-specific variations exist, the operational solubility limits are defined below.

ParameterValue / LimitApplication Note
Max Saturation (25°C) > 0.5 M (~200 mg/mL)Theoretical limit; not recommended for synthesis due to viscosity.[1]
Standard SPPS Conc. 0.1 M – 0.3 M Optimal range for automated synthesizers.[1]
Dissolution Rate Moderate (< 5 mins)Requires vortexing; sonication may be needed for >0.3 M.[1]
Aggregation Risk Low to Medium

-peptides can aggregate; 0.1 M is safer for long sequences.[1]

Critical Stability Factors (The "Why" Behind the Protocol)

The "DMF-Amine" Threat

DMF is not inert.[1] Upon storage, especially in the presence of moisture or light, it decomposes into dimethylamine (DMA) and formic acid.[2]

  • Mechanism:

    
    [1]
    
  • Impact: DMA is a secondary amine that will slowly remove the Fmoc group from your amino acid before coupling.

  • Mitigation: Use "Amine-Free" or "Sequencing Grade" DMF.[1] If the solvent smells "fishy," discard it.

Furan Ring Sensitivity

The furan ring is an electron-rich diene.[1]

  • Oxidation: Long-term exposure to air in solution can lead to ring opening or oxidation.[1]

  • Acid Sensitivity: While stable to standard TFA cleavage cocktails, high concentrations of strong acids can cause furan polymerization.

  • Protocol Adjustment: Solutions should be prepared fresh. Do not store stock solutions of this amino acid for >24 hours.

Validated Solubilization Workflow

This protocol is designed to be self-validating. If the visual check at Step 3 fails, the solvent quality or compound purity is suspect.

Reagents Required[1][5][6]
  • Solvent: DMF (Sequencing Grade, <0.01% water, amine-free).

  • Activator (Optional for solubility, required for coupling): DIC/Oxyma or HBTU/DIEA.

  • Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).

Step-by-Step Protocol
  • Calculation: Calculate the mass required for a 0.2 M solution.

    • Formula:

      
      [1]
      
  • Weighing: Weigh the Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid into a dry polypropylene tube.

  • Solvent Addition: Add 75% of the calculated DMF volume.

  • Dispersal: Vortex vigorously for 30 seconds. The powder should break apart but may not fully dissolve.

  • Sonication (Conditional): If particles persist, sonicate for 60 seconds. Do not exceed 40°C.

  • Final Dilution: Add remaining DMF to reach target volume. Invert to mix.

  • Visual Validation: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates moisture contamination or aggregation.[1]

Visualization: The Solubilization Decision Matrix

SolubilityWorkflow Start Start: Weigh Fmoc-AA AddDMF Add 75% Volume DMF (Sequencing Grade) Start->AddDMF Vortex Vortex (30 sec) AddDMF->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Sonicate Sonicate (Max 1 min) < 40°C Clear->Sonicate No (Particles) TopUp Add remaining DMF (Target 0.2 M) Clear->TopUp Yes Sonicate->Check Fail Discard Solvent Check Water Content Sonicate->Fail Persists > 3 cycles

Figure 1: Decision matrix for solubilizing hydrophobic β-amino acids. Adhering to the "75% volume" rule allows for correction of concentration before final use.

Application in Solid Phase Peptide Synthesis (SPPS)[1][7][8][9][10]

Coupling Conditions

Due to the steric bulk of the furan ring and the


-backbone, standard coupling times should be extended.
  • Recommended Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1] This method is superior to HBTU/DIEA for preventing racemization in sensitive chiral centers.

  • Stoichiometry: 3 to 5 equivalents relative to resin loading.[1]

  • Coupling Time: Double coupling (

    
     min) is recommended over a single long coupling to mitigate potential instability of the activated ester.[1]
    
Degradation Pathways

Understanding failure modes is essential for troubleshooting.[1] The diagram below illustrates the competition between successful solvation and degradation.

DegradationPathways FmocAA Fmoc-AA in DMF Success Stable Solution (Ready for Coupling) FmocAA->Success Fresh Solvent (<24h) RouteA Pathway A: DMF Decomposition FmocAA->RouteA Aged Solvent (>1 week) RouteB Pathway B: Oxidation FmocAA->RouteB Air Exposure / Light DMA Dimethylamine (DMA) Impurity RouteA->DMA RingOpen Furan Ring Opening (Brown Discoloration) RouteB->RingOpen FmocLoss Premature Fmoc Removal (Double Insertion) DMA->FmocLoss

Figure 2: Stability pathways.[1] Pathway A (DMF decomposition) leads to "double hits" in synthesis, while Pathway B leads to colored impurities.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link[1]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1]

  • Shelton, P.T., & Jensen, K.J. (2013). "Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis." Peptide Synthesis and Applications, Humana Press. Link

  • Albericio, F., et al. (2008). "DMF in Peptide Synthesis: A Necessary Evil?" Organic Process Research & Development, 12(6), 1117-1126. Link[1]

Sources

Difference between alpha and beta-furyl amino acids

Structural and Functional Divergence of - vs. -Furyl Amino Acids in Drug Design

Executive Summary

The incorporation of furan-based amino acids—specifically 2-furylalanine (


-furyl)3-furylalanine (

-furyl)

This guide dissects the critical differences between these two isomers. The 2-furyl isomer offers unique hydrogen-bonding capabilities and commercial availability but carries significant risks regarding acid instability and metabolic bioactivation. The 3-furyl isomer, while synthetically more demanding, often provides a superior metabolic stability profile and a distinct steric volume that can fine-tune receptor selectivity.

Part 1: Chemical Structure & Electronic Profiling

Structural Isomerism

The nomenclature derives from the attachment point of the alanine side chain to the furan ring:

  • 2-Furylalanine (

    
    -isomer):  The alanine moiety is attached at the C2 position (adjacent to the oxygen).
    
  • 3-Furylalanine (

    
    -isomer):  The alanine moiety is attached at the C3 position.
    
Electronic Landscape

The position of the heteroatom relative to the attachment point dictates the electronic influence on the pharmacophore.

Feature2-Furylalanine (

)
3-Furylalanine (

)
Impact on Drug Design
Inductive Effect Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)2-Furyl lowers the pKa of neighboring amines/amides more significantly.
Resonance High (

-excessive at C5)
Moderate2-Furyl is more susceptible to electrophilic attack at C5.
H-Bonding Oxygen is sterically accessibleOxygen is less accessible2-Furyl oxygen can act as a weak H-bond acceptor; 3-Furyl oxygen is often obscured by the backbone.
Dipole Vector Aligned with C2-O bondTransverse to C3-C4 bondAlters orientation in the binding pocket relative to Phe.
Visualization of Isomers and Numbering

The following diagram illustrates the structural difference and standard numbering scheme.

FurylIsomerscluster_alpha2-Furylalanine (Alpha)cluster_beta3-Furylalanine (Beta)AlphaFuran Ring(Attachment at C2)High e- Density at C5BetaFuran Ring(Attachment at C3)More Aromatic CharacterAlpha->BetaIsosteric Shift

Figure 1: Structural comparison highlighting the attachment points that dictate electronic properties.

Part 2: Pharmacology & Metabolic Stability (The Critical Differentiator)

The most significant divergence between these two amino acids lies in their metabolic fate. Furan rings are notorious "structural alerts" in drug discovery due to potential bioactivation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).

The Bioactivation Mechanism

Metabolic toxicity in furans is driven by the oxidation of the furan ring to a reactive cis-but-2-ene-1,4-dialdehyde (BDA) . This intermediate is a potent electrophile that covalently binds to proteins (nucleophiles) and DNA, leading to hepatotoxicity.

Alpha vs. Beta Susceptibility
  • 2-Furylalanine (High Risk): The C5 position in 2-substituted furans is highly activated towards electrophilic attack. CYP450 enzymes typically epoxidize the C4-C5 bond, leading to rapid ring opening and BDA formation.

  • 3-Furylalanine (Lower Risk): The 3-substitution pattern disrupts the electronic symmetry that favors C5 oxidation. While not immune, 3-furyl derivatives generally exhibit a higher barrier to enzymatic oxidation, often resulting in improved metabolic half-life (

    
    ) compared to their 2-furyl counterparts.
    

MetabolicPathwayStartFuran Amino AcidCYPCYP450 Oxidation(CYP2E1/3A4)Start->CYPMetabolic AttackEpoxideUnstable EpoxideIntermediateCYP->EpoxideOxidationBDAcis-but-2-ene-1,4-dialdehyde(Reactive Enedial)Epoxide->BDARing OpeningAdductCovalent Protein/DNA Adducts(TOXICITY)BDA->AdductNucleophilic Attack(Lys, Cys, DNA)SafePhase II Conjugation(Detoxification)BDA->SafeGSH Conjugation

Figure 2: The metabolic activation pathway of furan moieties leading to toxicity.

Part 3: Synthetic Methodologies & Practical Handling

Synthesis of 3-Furylalanine (The Challenge)

While 2-furylalanine is readily available from commercial sources (often synthesized via standard aldol condensation/enzymatic resolution), 3-furylalanine requires more sophisticated approaches due to the difficulty of C3-functionalization.

Key Protocol: Asymmetric Hydrogenation

  • Starting Material: 3-furaldehyde is condensed with N-acylglycine derivatives (e.g., via Erlenmeyer azlactone synthesis) to form the dehydroamino acid.

  • Catalyst: Rhodium(I) complex with chiral phosphine ligands (e.g., Rh(COD)-DuPhos).

  • Conditions:

    
     (3-5 bar), MeOH, RT.
    
  • Result: High enantiomeric excess (>98% ee) of L-3-furylalanine.

Acid Stability in Peptide Synthesis (The Trap)

A critical operational difference is the acid sensitivity of the 2-furyl group during Solid Phase Peptide Synthesis (SPPS).

  • The Problem: During TFA cleavage (removal of Boc/trityl groups or resin cleavage), the electron-rich 2-furyl ring can undergo acid-catalyzed polymerization or ring opening, turning the peptide mixture black/brown.

  • The Solution (Protocol): You must use a specific scavenger cocktail. Standard water/TIS is often insufficient.

Recommended Cleavage Cocktail for 2-Furyl Peptides:

  • Reagent K Equivalent:

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • EDT (1,2-Ethanedithiol) or DODT (2.5%): Critical for protecting the furan ring.

Note: 3-Furylalanine is generally more robust to acidic conditions but should still be treated with care.

Part 4: Comparative Summary Table

Parameter2-Furylalanine3-Furylalanine
Commercial Availability High (Fmoc/Boc available)Low (Often Custom Synthesis)
Metabolic Stability Low (High CYP liability)Moderate (Improved vs. 2-furyl)
Acid Stability (TFA) Poor (Requires scavengers)Moderate
Steric Bulk Planar, Oxygen exposedPlanar, Oxygen tucked
Primary Application Phe Bioisostere, H-bond acceptor probeMetabolic stability optimization

Part 5: References

  • Schulz, A., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (Context on electronic effects of heteroaromatics). Wiley-VCH.

  • Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition. Link

Methodological & Application

Fmoc solid phase peptide synthesis protocol for beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc Solid Phase Synthesis of


-Peptides 

- and 

-Amino Acid Residues via Fmoc-SPPS

Abstract & Introduction


-peptides—oligomers of 

-amino acids—represent a frontier in peptidomimetics, offering distinct advantages over natural

-peptides, including resistance to proteolytic degradation and the ability to form stable secondary structures (e.g., 14-helices, 12-helices) useful in drug design. However, the incorporation of

-amino acids into Solid Phase Peptide Synthesis (SPPS) workflows presents unique kinetic and steric challenges that often lead to deletion sequences and low crude purity when using standard

-peptide protocols.

This guide details an optimized Fmoc-based protocol specifically engineered for


-amino acids. It addresses the critical distinctions between 

-homoamino acids (side chain on the

-carbon) and the sterically demanding

-homoamino acids (side chain on the

-carbon), providing a self-validating workflow for high-purity synthesis.

The Chemical Basis: Why Standard Protocols Fail

To synthesize


-peptides successfully, one must understand the mechanistic deviations from standard 

-SPPS:
  • Kinetic Retardation: The additional methylene group in the backbone (

    
    ) introduces rotational degrees of freedom that entropically disfavor the formation of the transition state during coupling.
    
  • Steric Hindrance (

    
     vs. 
    
    
    
    ):
    • 
      -residues:  Generally behave similarly to 
      
      
      
      -amino acids but require slightly longer coupling times.
    • 
      -residues:  The side chain is adjacent to the carboxyl group, creating significant steric bulk that hinders nucleophilic attack. Standard DIC/HOBt activation is often insufficient.
      
  • Aggregation:

    
    -peptides are prone to early-onset on-resin aggregation due to their strong propensity to form stable secondary structures (hydrogen bond networks) even at short lengths (4-6 residues), causing "difficult sequences."
    

Materials & Reagents

  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acid protection). Note: Low loading is crucial to minimize inter-chain aggregation.

  • Fmoc-

    
    -Amino Acids:  High purity (>98%).
    
  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

    • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone residues.

  • Deprotection: 20% Piperidine in DMF.[1]

  • Solvent: DMF (peptide grade); NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Experimental Protocol: Step-by-Step

Phase 1: Resin Preparation & Swelling[2]
  • Weigh resin corresponding to 0.1 mmol scale.

  • Swell in DCM for 20 minutes.

  • Wash with DMF (

    
     min).
    
Phase 2: Fmoc Deprotection

Standard conditions are generally safe for


-amino acids, but "Aspartimide-like" side reactions can occur with specific sequences.
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treat with deprotection solution for 3 minutes (flow wash).

    • Treat with fresh solution for 10 minutes.

  • Wash: DMF (

    
     min) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the next incoming residue).
    
Phase 3: Activation & Coupling (The Critical Step)

This protocol uses HATU/HOAt, which provides faster kinetics than DIC/Oxyma for sterically hindered


-residues.

Stoichiometry: 3 eq. Amino Acid : 3 eq.[2] HATU : 3 eq. HOAt : 6 eq. DIEA.

  • Pre-activation: Dissolve Fmoc-

    
    -AA, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30-60 seconds  (do not over-activate, or guanidinium byproducts may form).
    
  • Coupling: Add the activated mixture to the resin.

    • 
      -residues:  Shake for 60 minutes  at Room Temperature.
      
    • 
      -residues:  Shake for 2 hours  or perform Double Coupling  (2 x 1 hour).
      
  • Microwave Option: If using a microwave synthesizer, heat to 75°C for 5 minutes (except for Cys/His derivatives).

Phase 4: Monitoring (Self-Validation)

Do not proceed blindly.


-couplings often stall.
  • Kaiser Test: Works for most

    
    -amino acids (primary amines).
    
    • Blue beads: Incomplete coupling

      
      Recouple .
      
    • Colorless/Yellow beads: Complete

      
       Proceed.
      
  • Chloranil Test: Use if the N-terminus is a secondary amine (e.g., proline analogs).

  • Capping (Optional but Recommended): If Kaiser test is slightly positive after recoupling, cap with Acetic Anhydride/DIEA/DMF to terminate deletion sequences.

Phase 5: Cleavage
  • Wash resin with DCM (

    
    ). Dry under Nitrogen.[1]
    
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • React for 2-3 hours.

  • Precipitate in cold Diethyl Ether.

Visualization: The -Optimized SPPS Cycle

The following diagram illustrates the logical flow and decision points specific to


-amino acid synthesis.

BetaPeptideSPPS Start Resin Preparation (Low Loading) Deprotect Fmoc Deprotection (20% Piperidine, 2x) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 DecisionAA Residue Type? Wash1->DecisionAA Act_Beta3 Activation (Beta-3) HATU/HOAt (1 hr) DecisionAA->Act_Beta3 Beta-3 AA Act_Beta2 Activation (Beta-2) HATU/HOAt (2 hr or 2x) DecisionAA->Act_Beta2 Beta-2 AA (Steric Bulk) Coupling Coupling Reaction Act_Beta3->Coupling Act_Beta2->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Kaiser Test (Validation) Wash2->Monitor Recouple Recouple (Fresh Reagents) Monitor->Recouple Blue (Fail) NextCycle Next Cycle? Monitor->NextCycle Colorless (Pass) Recouple->Coupling Cap Capping (Ac2O) Recouple->Cap Fail x2 Cap->NextCycle NextCycle->Deprotect Yes Cleavage Final Cleavage (95% TFA) NextCycle->Cleavage No (Finish)

Caption: Optimized SPPS cycle for


-peptides distinguishing kinetic requirements for 

vs

residues.

Data Summary: Coupling Efficiency Comparison

The table below summarizes typical coupling efficiencies observed when synthesizing a difficult model


-peptide sequence (e.g., the Seebach 

-hexapeptide).
Coupling ReagentActivation TimeCoupling Time

-AA Yield

-AA Yield
Notes
DIC / HOBt 5 min60 min85%< 40%Inadequate for sterically hindered

.
PyBOP / DIEA 1 min60 min92%65%Better, but risk of deletion sequences.
HATU / HOAt 1 min 60-120 min >99% >95% Recommended Standard.
HATU (Microwave) 0 min5 min (75°C)>99%>98%Highest efficiency; watch for Asp/His racemization.

Troubleshooting & Optimization (Expert Insights)

Issue: "Difficult Sequences" (Aggregation)

  • Symptom: Sudden drop in coupling efficiency after 5-6 residues; resin shrinkage.

  • Cause: Formation of stable 14-helix secondary structures on-resin.

  • Solution:

    • Solvent Switch: Replace DMF with NMP or a mixture of DMF/DMSO (80:20) to disrupt hydrogen bonding.

    • Pseudoproline Mimetics: If applicable, use dimethyloxazolidine-protected dipeptides to disrupt structure (analogous to Ser/Thr pseudoprolines in

      
      -peptides).
      
    • Temperature: Perform coupling at 50°C (manual) or use microwave assistance.

Issue: Racemization

  • Symptom: Multiple peaks in HPLC with identical Mass Spec (isomers).

  • Cause: Base-mediated proton abstraction during activation (especially with HATU).

  • Solution: Use TMP (Collidine) instead of DIEA as the base. It is weaker and sterically hindered, reducing proton abstraction while maintaining sufficient basicity for the reaction.

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., et al. (1996).[3] "

    
    -Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[4] 
    
  • Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society.

  • Merck/Novabiochem. "Fmoc Solid Phase Peptide Synthesis: A Practical Guide." Merck Millipore Technical Library.

Sources

Synthesis of Furan-Modified Peptides for Reversible Crosslinking Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise control of peptide and protein structure through covalent crosslinking is a powerful tool in chemical biology, drug development, and materials science. Among the various bioorthogonal ligation strategies, the Diels-Alder cycloaddition between a furan and a maleimide has emerged as a particularly attractive method. This is due to its high efficiency, selectivity, and the ability to proceed under mild, biocompatible conditions.[1][2][3] Furthermore, the thermo-reversible nature of the furan-maleimide adduct offers unique opportunities for creating dynamic and responsive biomaterials.[1][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of furan-modified peptides and their subsequent crosslinking with maleimide-functionalized molecules. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and crosslinking, and discuss key analytical techniques for characterization.

The core of this methodology lies in the incorporation of a furan-containing unnatural amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS). This imparts the peptide with a "diene" functionality, ready to react with a "dienophile" partner, such as a maleimide-modified protein, peptide, or small molecule. This specific and controlled reaction allows for the creation of well-defined, covalently linked architectures with a wide range of applications.

Scientific Principles: The Furan-Maleimide Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the furan) and a dienophile (the maleimide) to form a cyclohexene ring system, in this case, an oxanorbornene adduct.[1] This reaction is highly favorable and can proceed without the need for a catalyst, often accelerated in aqueous environments.[2][3]

A key feature of the furan-maleimide Diels-Alder reaction is its reversibility, known as the retro-Diels-Alder reaction, which can be triggered by heat.[4][5] This allows for the disassembly of the crosslinked structure, a property that can be exploited in applications such as drug delivery and self-healing materials. The reaction typically yields two diastereomeric products, the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[1][5] The ratio of these isomers can be influenced by reaction conditions such as temperature.[5]

Synthesis of Furan-Modified Peptides

The incorporation of a furan moiety into a peptide is most commonly achieved by using a furan-modified amino acid building block during solid-phase peptide synthesis (SPPS). The commercially available Fmoc-protected 3-(2-furyl)alanine (Fmoc-Fua-OH) is a convenient and widely used reagent for this purpose.[6]

Workflow for Furan-Modified Peptide Synthesis

Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each standard amino acid Furan_Amino_Acid_Coupling 4. Furan Amino Acid Coupling Amino_Acid_Coupling->Furan_Amino_Acid_Coupling Repeat_Cycles 5. Repeat Steps 2-3 Furan_Amino_Acid_Coupling->Repeat_Cycles Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Repeat_Cycles->Final_Fmoc_Deprotection Cleavage 7. Cleavage & Deprotection Final_Fmoc_Deprotection->Cleavage Purification 8. Purification Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of furan-modified peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Furan-Modified Peptide

This protocol outlines the manual synthesis of a model furan-containing peptide using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-3-(2-furyl)alanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[7]

  • N-methylpyrrolidone (NMP), peptide synthesis grade[7]

  • Dichloromethane (DCM), peptide synthesis grade[7]

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, deionized

  • Acetonitrile (ACN)

  • Diethyl ether, cold

Instrumentation:

  • Peptide synthesis vessel

  • Shaker or vortexer

  • HPLC system for purification and analysis

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® in DMF. Add DIC (3-5 equivalents). Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-L-3-(2-furyl)alanine: Follow the same coupling procedure as in step 3, using Fmoc-L-3-(2-furyl)alanine as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains sensitive residues, the cocktail may need to be optimized.[6]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide by mass spectrometry.

Crosslinking of Furan-Modified Peptides with Maleimides

Once the furan-modified peptide has been synthesized and purified, it can be crosslinked with a maleimide-functionalized molecule. Maleimides are highly reactive towards thiols, but the Diels-Alder reaction with furans provides an alternative and highly specific conjugation strategy.[8]

Workflow for Furan-Maleimide Crosslinking

Crosslinking_Workflow Reactant_Prep 1. Prepare Reactants Reaction_Setup 2. Set up Reaction Reactant_Prep->Reaction_Setup Incubation 3. Incubation Reaction_Setup->Incubation Monitoring 4. Monitor Reaction Incubation->Monitoring Quenching 5. Quench Reaction (Optional) Monitoring->Quenching Purification 6. Purify Conjugate Quenching->Purification Characterization 7. Characterize Conjugate Purification->Characterization

Figure 2: General workflow for the Diels-Alder crosslinking of a furan-modified peptide with a maleimide partner.

Protocol: Furan-Maleimide Diels-Alder Cycloaddition

This protocol describes a general procedure for the crosslinking of a furan-modified peptide with a maleimide-functionalized molecule in solution.

Materials:

  • Purified furan-modified peptide

  • Maleimide-functionalized molecule (e.g., maleimide-PEG, maleimide-labeled protein)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

  • Quenching reagent (e.g., a thiol-containing compound like β-mercaptoethanol), optional

Instrumentation:

  • HPLC system for reaction monitoring and purification

  • Mass spectrometer

Step-by-Step Protocol:

  • Reactant Preparation:

    • Dissolve the furan-modified peptide in the reaction buffer to a known concentration.

    • Dissolve the maleimide-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be used.

  • Reaction Setup:

    • Combine the solutions of the furan-modified peptide and the maleimide-functionalized molecule in a reaction vessel. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

    • The final concentrations of the reactants will depend on the specific system and may need to be optimized. Typical starting concentrations are in the micromolar to low millimolar range.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. The reaction can proceed at room temperature, but gentle heating (e.g., 37-50 °C) can accelerate the rate of cycloaddition.[9] Higher temperatures may favor the retro-Diels-Alder reaction.[5]

    • The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific furan and maleimide partners and their concentrations.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The disappearance of the starting materials and the appearance of the product peak(s) can be tracked.

  • Quenching (Optional):

    • If there is unreacted maleimide that could interfere with downstream applications, the reaction can be quenched by adding an excess of a thiol-containing compound, such as β-mercaptoethanol.[9]

  • Purification:

    • Purify the crosslinked product from unreacted starting materials and byproducts using an appropriate chromatographic technique, such as RP-HPLC or size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the identity of the purified crosslinked product by mass spectrometry. The observed mass should correspond to the sum of the masses of the furan-modified peptide and the maleimide-functionalized molecule.

    • Further structural characterization can be performed using techniques such as NMR spectroscopy, which can confirm the formation of the oxanorbornene ring.[9]

Characterization of Furan-Peptide Conjugates

Thorough characterization is essential to confirm the successful synthesis and crosslinking of furan-modified peptides. The following table summarizes the key analytical techniques and their expected outcomes.

Analytical Technique Purpose Expected Outcome
RP-HPLC Purity assessment and reaction monitoringA single major peak for the purified peptide and conjugate. Shift in retention time upon conjugation.
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight determinationObserved mass should match the calculated mass of the peptide and the conjugate.
NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Structural elucidationAppearance of characteristic signals for the oxanorbornene protons and carbons, confirming the Diels-Alder adduct formation.[9]
Circular Dichroism (CD) Spectroscopy Secondary structure analysisTo assess if the crosslinking has induced or stabilized a particular secondary structure (e.g., α-helix).[9]

Applications in Research and Drug Development

The ability to create stable, yet potentially reversible, crosslinks in peptides and proteins opens up a wide array of applications:

  • Peptide Stapling and Macrocyclization: The intramolecular Diels-Alder reaction between a furan and a maleimide incorporated into the same peptide chain can be used to create "stapled" peptides.[9][10] This can lock the peptide into a specific bioactive conformation, leading to increased binding affinity, proteolytic stability, and cell permeability.[9][10]

  • Hydrogel Formation: Crosslinking of furan- and maleimide-modified polymers can lead to the formation of hydrogels with tunable mechanical properties.[2][11][12] The thermo-reversible nature of the crosslinks can be used to create "smart" hydrogels that respond to temperature changes.

  • Protein-Peptide and Protein-Protein Conjugation: This technology allows for the site-specific covalent linkage of peptides to proteins or the crosslinking of two proteins. This is valuable for studying protein-protein interactions, creating fusion proteins, and developing antibody-drug conjugates.[13]

  • Biomaterials and Tissue Engineering: The biocompatible nature of the furan-maleimide ligation makes it suitable for creating crosslinked biomaterials for tissue engineering and controlled drug release applications.[2][12]

  • Anticancer Drug Development: Furan-containing compounds and peptide conjugates have shown promise as anticancer agents.[14][15][16][17] The crosslinking strategy can be used to develop targeted drug delivery systems.

Conclusion

The synthesis of furan-modified peptides and their crosslinking via the Diels-Alder reaction with maleimides is a versatile and powerful strategy for the precise engineering of biomolecules. The mild reaction conditions, high specificity, and potential for reversibility make this an attractive methodology for a broad range of applications in basic research and pharmaceutical development. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can effectively utilize this technology to advance their scientific goals.

References

  • Synthesis of furan modified PNA for DNA cross-linking purposes. (n.d.).
  • Furan-modified peptides for crosslinking to GPCRs - Ghent University Library. (n.d.).
  • Madder, A. (n.d.). Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physi. TCI Chemicals.
  • Walensky, L. D., et al. (n.d.). Versatile peptide macrocyclization with Diels-Alder cycloadditions. PMC.
  • Elskens, J., Manicardi, A., Costi, V., Madder, A., & Corradini, R. (2017). Synthesis and improved cross-linking properties of C5-modified furan bearing PNAs. Ghent University Academic Bibliography.
  • Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Vannecke, W., et al. (n.d.). Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. PMC.
  • Versatile Peptide Macrocyclization with Diels-Alder Cycloadditions. (2025, August 6). ResearchGate.
  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021, December 24). MDPI.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). RSC Publishing.
  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PMC.
  • A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. (2018, March 20). LifeTein.
  • Furan/maleimide adduct formation through Diels-Alder reaction (two possible stereoisomers are formed). (n.d.). ResearchGate.
  • Cross-Linked Hydrogels Formed through Diels-Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid). (2016, February 23). PubMed.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.).
  • Diels-Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering | Shoichet Lab - University of Toronto. (2011, February 11).
  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PubMed.
  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 12). ResearchGate.
  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (n.d.). MDPI.
  • From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy. (n.d.). Chemical Communications (RSC Publishing).
  • Diels−Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering | Biomacromolecules. (2011, February 11). ACS Publications.
  • Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • Cell Surface Biotinylation Using Furan Cross-Linking Chemistry. (n.d.). PubMed.
  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.
  • Diels-Alder "click" crosslinked matrices within calcium alginate templated beads. (2016, March 30). Frontiers.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

Sources

Incorporating beta-furyl amino acids into alpha-helices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2-Furyl)-L-Alanine into Alpha-Helical Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Challenge: Standard alpha-helical peptides often suffer from poor proteolytic stability and limited chemical diversity. The incorporation of (2-furyl)-L-alanine (FurAla) —a non-canonical amino acid featuring a furan moiety at the


-position—offers a dual advantage. Structurally, it acts as an isostere for Histidine and Phenylalanine, maintaining helical propensity while altering electronic properties. Functionally, the furan ring serves as a latent "warhead" for site-specific cross-linking (peptide stapling) or as a metabolic probe, activated only under specific oxidative conditions.

The Nuance (Expert Insight): While FurAla is commercially available as an Fmoc-protected building block, its incorporation into alpha-helices is not "plug-and-play." The furan ring is acid-sensitive. Standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails containing 1,2-ethanedithiol (EDT) will irreversibly degrade the furan ring into dithioacetal byproducts. This guide details a modified Fmoc-SPPS protocol specifically designed to preserve the furan integrity while ensuring robust alpha-helical formation.

Part 2: Design & Helix Propensity

Before synthesis, the placement of FurAla within the sequence is critical for maintaining alpha-helicity.

  • Helix Propensity: FurAla behaves similarly to Phenylalanine (Phe). It is an aromatic, hydrophobic residue. It stabilizes the helix when placed at positions

    
     or 
    
    
    
    relative to other aromatic or hydrophobic residues (pi-stacking interactions).
  • Solvent Exposure:

    • For Cross-linking: Place FurAla on the solvent-exposed face of the helix.

    • For Packing: Place FurAla in the hydrophobic core to replace Phe/Leu.

  • Avoidance: Do not place FurAla adjacent to bulky beta-branched residues (Val, Ile) in the sequence if possible, as steric clash can locally distort the helix.

Part 3: Detailed Experimental Protocols

Protocol A: Fmoc-SPPS of FurAla-Peptides

Objective: Synthesize a 15-mer alpha-helical peptide containing FurAla without degrading the furan ring.

Materials:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g to prevent aggregation).

  • Amino Acid: Fmoc-(2-Furyl)-L-alanine (Fmoc-FurAla-OH).

  • Coupling Reagents: DIC/Oxyma Pure (Preferred over HBTU/HATU to reduce racemization risk).

  • CRITICAL Reagents: Triisopropylsilane (TIPS), 3,6-Dioxa-1,8-octanedithiol (DODT). DO NOT USE ETHANEDITHIOL (EDT).

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling Cycle (Standard AA):

    • AA (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF.

    • Reaction time: 45 min at RT.

  • Coupling Cycle (Fmoc-FurAla-OH):

    • Note: FurAla is sterically demanding but not as hindered as Aib.

    • Use DIC/Oxyma (1:1 ratio).

    • Double Coupling is recommended to ensure complete incorporation without forcing conditions (high temp) that might degrade the furan.

    • Monitoring: Use Kaiser test. If blue, recouple.

  • N-Terminal Capping: Acetylate (Acetic Anhydride/DIEA) if no further modification is needed. This stabilizes the helix dipole.

Protocol B: The "Furan-Safe" Cleavage (The Self-Validating Step)

This is the most common failure point. Standard cocktails destroy the molecule.

The "Golden" Cocktail:

  • Composition: 95% TFA / 2.5% TIPS / 2.5% H2O.

  • Alternative (if Met/Cys present): 94% TFA / 2.5% DODT / 2.5% H2O / 1% TIPS.

  • Forbidden: EDT (Ethanedithiol).

Procedure:

  • Wash resin with DCM (3x) and dry under Nitrogen.

  • Add Cleavage Cocktail (10 mL per 1g resin).

  • Shake gently for 2 hours at Room Temp. Do not exceed 3 hours.

  • Precipitate in cold Diethyl Ether. Centrifuge.

  • Lyophilize immediately from water/acetonitrile.

Data Validation (QC):

  • Mass Spec: Check for

    
     Da mass shifts (indicative of dithioacetal formation if scavengers failed) or 
    
    
    
    Da (oxidation).
  • HPLC: FurAla peptides typically elute slightly earlier than their Phe counterparts due to the higher polarity of the furan oxygen.

Part 4: Visualization of Workflows

Figure 1: Synthesis Decision Tree

This diagram illustrates the critical decision points to avoid furan degradation.

SPPS_Workflow Start Start: Sequence Design Resin Resin Selection: Rink Amide (Helix C-cap) Start->Resin Coupling Coupling Cycles: Fmoc-FurAla-OH (DIC/Oxyma) Resin->Coupling Check Contains Cys/Met? Coupling->Check Cleavage_Std Standard Cocktail: 95% TFA / 2.5% EDT / 2.5% H2O Check->Cleavage_Std Mistake (Avoid EDT) Cleavage_Safe Furan-Safe Cocktail: 95% TFA / 2.5% TIPS / 2.5% H2O Check->Cleavage_Safe No Cys/Met Cleavage_DODT DODT Cocktail: 94% TFA / 2.5% DODT / 1% TIPS Check->Cleavage_DODT Yes Cys/Met Result_Fail FAILURE: Furan -> Dithioacetal (Mass +76 Da) Cleavage_Std->Result_Fail Result_Success SUCCESS: Intact FurAla Helix Cleavage_Safe->Result_Success Cleavage_DODT->Result_Success

Caption: Figure 1. Critical cleavage pathway selection. Usage of EDT leads to irreversible side-chain damage.

Figure 2: Furan-Mediated Helix Stapling (Mechanism)

Once incorporated, the furan can be activated to crosslink the helix.

Furan_Stapling Helix_Native Alpha-Helix (FurAla at i, Lys at i+4) Activation Activation: Singlet Oxygen (1O2) or NBS Helix_Native->Activation Oxidation Intermediate Reactive Enedial (Electrophile) Activation->Intermediate Ring Opening Crosslink Stapled Helix (Pyrrole Crosslink) Intermediate->Crosslink Nucleophilic Attack (Lysine-NH2)

Caption: Figure 2. Oxidative activation of FurAla allows covalent stapling to proximal Lysine residues.

Part 5: Characterization Data Summary

To validate the alpha-helical structure, Circular Dichroism (CD) is required.

Table 1: Expected CD Parameters for FurAla-Helices

ParameterValue / ObservationInterpretation
Minima 208 nm & 222 nmCharacteristic double minima indicate alpha-helix.
Ratio

Indicates a coiled-coil or highly stable single helix.
MRE

deg cm² dmol⁻¹
High helical content. Lower values (< -10k) imply fraying.
Furan Abs

nm
The furan ring has UV absorbance that may overlap with amide bonds; rely on 222 nm signal.

Part 6: Troubleshooting & FAQ

Q: My peptide mass is +76 Da higher than expected. A: You likely used EDT in your cleavage cocktail. The furan ring reacted with dithioethan. This is irreversible. Resynthesize using Protocol B.

Q: The helix is unstable in water. A: FurAla is hydrophobic. If the helix is short (<10 residues), it may not fold without a stapling partner. Consider adding N-capping (Acetyl) and C-capping (Amide) to remove dipole destabilization.

Q: Can I use microwave synthesis? A: Yes, but limit the temperature to 50°C for the FurAla coupling step to prevent premature oxidation or side reactions.

References

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed / Int J Pept Res Ther. URL:[Link]

  • Equipping Coiled-Coil Peptide Dimers With Furan Warheads. Source: Frontiers in Chemistry. URL:[Link]

  • Helix propensities of the amino acids measured in alanine-based peptides. Source: Protein Science (Stanford). URL:[Link]

  • Oxidations of Furan Rings in Organic Synthesis. Source: SSRN. URL:[Link]

Microwave-assisted synthesis of beta-peptides

High-Fidelity Microwave-Assisted Synthesis of -Peptides

Overcoming Aggregation and Secondary Structure Barriers in Peptidomimetic Assembly

Executive Summary


on-resin aggregation

The strong tendency of

Microwave-Assisted SPPS (MW-SPPS)

Strategic Considerations: The Microwave Advantage
2.1 The Aggregation Problem

Unlike



2.2 The Microwave Solution

Microwave irradiation provides two distinct mechanisms to overcome this:

  • Thermal Kinetics: Rapid heating to 75–90°C significantly increases the Arrhenius rate constant of the acylation reaction.

  • Dipolar Rotation: The oscillating electric field interacts directly with the dipoles of the polar solvent (DMF/NMP) and the peptide backbone. This energy transfer induces molecular rotation that disrupts the intermolecular hydrogen bond networks (aggregates), effectively "melting" the secondary structure and exposing the reactive amine.

Core Protocol: Microwave-Assisted -Peptide Assembly
3.1 Reagents & Materials
  • Resin: Rink Amide ProTide or ChemMatrix (0.2 – 0.5 mmol/g loading). Note: PEG-based resins are preferred over polystyrene to further reduce aggregation.

  • Amino Acids: Fmoc-

    
    -amino acids (commercially available or synthesized via Arndt-Eistert homologation).
    
  • Activator Base: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Coupling Reagent: DIC (Diisopropylcarbodiimide).

  • Deprotection Solution: 20% Piperidine in DMF + 0.1 M Oxyma Pure .

    • Expert Insight: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation, a common side reaction in

      
      -peptides containing Asp/Asn analogs.[1]
      
3.2 Experimental Conditions (Table 1)
ParameterStandard ConditionSensitive Residues (Cys, His)Rationale
Coupling Temp


High temp drives reaction; lower temp prevents racemization.
Coupling Time 2 min10 minExtended time compensates for lower temperature.
Deprotection Temp


Rapid Fmoc removal is essential to prevent base-catalyzed side reactions.
Excess Reagents 5.0 eq5.0 eqHigh concentration drives kinetics (Le Chatelier's principle).
Solvent DMFDMFNMP can be used for extremely difficult sequences.
Step-by-Step Workflow
Step 1: Resin Preparation
  • Weigh resin into the microwave reaction vessel.

  • Swell in DMF for 15 minutes at Room Temperature (RT).

  • Drain and perform initial deprotection (see Step 2).

Step 2: Microwave Deprotection Cycle
  • Reagent: 20% Piperidine + 0.1 M Oxyma in DMF.

  • Action: Add solution to resin (approx 10 mL/g resin).

  • Microwave: Ramp to

    
     over 30 sec; Hold at 
    
    
    for 60 sec.
  • Wash: Drain and wash with DMF (

    
     mL).
    
  • Validation: The solution should turn clear after washing.

Step 3: Microwave Coupling Cycle
  • Activation:

    • Dissolve Fmoc-

      
      -AA (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.
      
    • Add to resin vessel.

    • Add DIC (10.0 eq) immediately prior to irradiation.

  • Microwave:

    • Standard: Ramp to

      
       (30 sec); Hold at 
      
      
      (2 min).
    • Difficult/Hindered (

      
      -AA):  Double couple at 
      
      
      (
      
      
      min).
  • Wash: Drain and wash with DMF (

    
     mL).
    
Step 4: Cleavage & Isolation
  • Wash resin with DCM (

    
    ) to remove DMF traces.
    
  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
  • Incubate at RT for 2–3 hours (Microwave is NOT recommended for cleavage due to acid volatility).

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Process Visualization

The following diagram illustrates the iterative MW-SPPS cycle, highlighting the critical decision points for sensitive residues.

MW_SPPS_CycleStartStart: Swollen ResinDeprotectFmoc Deprotection(20% Pip + 0.1M Oxyma)90°C | 1 minStart->DeprotectWash1DMF Wash (x4)Deprotect->Wash1DecisionResidue Type?Wash1->DecisionCoupleStdStandard Coupling(DIC/Oxyma)90°C | 2 minDecision->CoupleStdStandard AACoupleSensSensitive Coupling(Cys/His)50°C | 10 minDecision->CoupleSensCys, His, ArgWash2DMF Wash (x4)CoupleStd->Wash2CoupleSens->Wash2CheckSequence Complete?Wash2->CheckCheck->DeprotectNo (Next Cycle)CleaveFinal Cleavage(TFA/TIS/H2O)RT | 2-3 hrsCheck->CleaveYes (Finish)

Caption: Iterative Microwave-SPPS cycle distinguishing between standard high-energy coupling and optimized protocols for sensitive residues.

Troubleshooting & Quality Control
6.1 Self-Validating the Protocol

Because

Chloranil TestTNBS Test
  • Positive Result (Free Amine): Blue/Green beads. Proceed to coupling.

  • Negative Result (Blocked): Colorless beads. Proceed to deprotection.

6.2 Common Failure Modes
  • Aspartimide Formation: If mass spec shows [M-18], aspartimide has formed.

    • Fix: Ensure 0.1M Oxyma is in the deprotection solution.

  • Racemization: If diastereomers are observed by HPLC.

    • Fix: Switch from

      
       DIC/Oxyma to 
      
      
      DIC/Oxyma or use DIC/HOBt at RT for that specific residue.
References
  • Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical

    
    -Peptide Library. Journal of Combinatorial Chemistry.[2] Link
    
  • CEM Corporation. (2020).[3] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[3][4] Application Note. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

Oxidative cross-linking of furan peptides to proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Mapping of Protein Interactions via Furan-Oxidation Cross-linking

Introduction: The "Pro-Reactive" Advantage

In the landscape of protein-protein interaction (PPI) mapping and covalent drug discovery, specificity is the ultimate currency. Traditional cross-linkers (e.g., NHS-esters, maleimides) are often constitutively reactive, leading to high background noise and non-specific labeling.

Furan-based cross-linking represents a paradigm shift. The furan moiety—typically incorporated via the non-natural amino acid 3-(2-furyl)-L-alanine (Fua) —is chemically inert under physiological conditions. It functions as a "caged" electrophile.[1] Only upon specific activation (chemical oxidation or photo-oxidation) is the furan unmasked to generate a highly reactive keto-enal (cis-2-butene-1,4-dial) intermediate. This species rapidly captures proximal nucleophiles (Lys, Cys) on the target protein, forming a zero-length covalent bond.

This guide details the mechanistic basis, experimental protocols, and analytical workflows for deploying furan technology to map ligand-receptor interfaces and trap transient interactions.

Mechanistic Basis & Chemistry[2]

The core of this technology is the oxidative transformation of the aromatic furan ring into a reactive enedione.

  • Latent State: The furan ring is stable and hydrophobic, mimicking Phenylalanine or Tyrosine.

  • Activation: Oxidation (by NBS or Singlet Oxygen) attacks the furan ring.[1]

  • Reactive Intermediate: Ring opening generates the cis-2-butene-1,4-dial (BDA), an unsaturated dicarbonyl.

  • Cross-linking: The aldehyde/ketone groups react with primary amines (Lysine) or thiols (Cysteine) via Schiff base formation, followed by cyclization to stable pyrrolin-2-one adducts.

Visualization: Chemical Mechanism

FuranMechanism Furan Latent Furan Peptide (Inert) Oxidation Activation (NBS or 1O2) Furan->Oxidation Enedione Reactive Keto-Enal (cis-2-butene-1,4-dial) Oxidation->Enedione Ring Opening Crosslink Stable Adduct (Pyrrolinone) Enedione->Crosslink + Nucleophile - H2O Nucleophile Target Protein (Lys-NH2 / Cys-SH) Nucleophile->Crosslink

Caption: The oxidative activation pathway converting inert furan into a protein-trapping warhead.[1]

Experimental Strategy & Peptide Design

Peptide Synthesis: Incorporation of furan is achieved using Fmoc-3-(2-furyl)-L-alanine during Solid Phase Peptide Synthesis (SPPS).[2]

  • Critical Consideration: Furan is acid-sensitive.[2] During TFA cleavage, use a scavenger cocktail devoid of thiols if possible, or use specific ratios (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to prevent acid-catalyzed degradation.

Control Design:

  • Negative Control: Wild-type peptide (Phe/Tyr instead of Fua) + Oxidant.

  • Scrambled Control: Fua-peptide with scrambled sequence (tests for binding specificity).

  • Oxidant Control: Target protein + Oxidant (no peptide) to assess intrinsic oxidation damage.

Protocol A: Chemical Activation (NBS-Mediated)

N-Bromosuccinimide (NBS) provides rapid, stoichiometric activation. This method is ideal for in vitro mapping where reaction kinetics must be tightly controlled.

Reagents:

  • Buffer: PBS pH 7.4 (Avoid buffers with primary amines like Tris).

  • NBS Stock: 1 mM in fresh water or acetonitrile (Prepare immediately before use).

  • Quench Solution: 10 mM N-Acetylcysteine (NAC) or Methionine.

Step-by-Step Workflow:

  • Equilibration: Incubate the Fua-peptide (10-50 µM) with the Target Protein (1-5 µM) in PBS for 30 minutes at room temperature (RT) to establish the binding equilibrium.

  • Activation: Add NBS to the mixture.

    • Ratio: Start with 1:1 molar ratio of NBS relative to the Fua-peptide.

    • Note: NBS is highly reactive. Do not add a large excess, as it will oxidize Methionine (Met) and Tryptophan (Trp) residues on the protein.

  • Incubation: Allow reaction for 15 minutes at RT.

  • Quenching: Add NAC (10-fold molar excess over NBS) to neutralize remaining oxidant.

  • Analysis: Proceed immediately to SDS-PAGE or LC-MS.

Data Summary: Optimization of NBS Ratios

NBS : Fua-Peptide RatioCross-linking EfficiencyOff-Target Oxidation (Met/Trp)Recommendation
0.5 : 1Low (< 10%)NegligibleToo mild
1.0 : 1 Optimal (40-60%) Minimal Standard Protocol
4.0 : 1HighHigh (Protein damage likely)Avoid

Protocol B: Photo-Activation (Singlet Oxygen)

This method utilizes a photosensitizer (Rose Bengal) and visible light.[3][4] It is "cleaner" and suitable for complex biological mixtures or cell-surface experiments, as singlet oxygen (


) is short-lived.

Reagents:

  • Photosensitizer: Rose Bengal (RB), 5 µM final concentration.

  • Light Source: Green laser (532 nm) or broad-spectrum white light lamp.

  • Buffer: PBS pH 7.4 (Oxygenated).

Step-by-Step Workflow:

  • Complex Formation: Mix Fua-peptide and Target Protein in an open vial (oxygen is required).

  • Sensitizer Addition: Add Rose Bengal to a final concentration of 1-5 µM.

  • Irradiation: Irradiate the sample for 10–30 minutes at RT.

    • Distance: Keep the lamp 10 cm from the sample to prevent heating.

  • Post-Reaction: No chemical quench is usually needed if the light is turned off, but NAC can be added to prevent secondary reactions.

  • Cleanup: Remove Rose Bengal via dialysis or desalting columns before MS analysis to prevent ionization suppression.

Analytical Workflow: LC-MS/MS Validation

Detecting the cross-link requires identifying the mass shift associated with the specific adduct.

Mass Shift Logic:

  • Activation: Furan (

    
    ) 
    
    
    
    Enedione (
    
    
    ). Mass shift: +16 Da .
  • Conjugation: Enedione + Lysine (

    
    ) 
    
    
    
    Pyrrolinone (
    
    
    ). Mass shift: -18 Da .
  • Net Mass Shift: The cross-linked peptide-protein complex will appear at:

    
    
    (Note: Mass shifts can vary slightly based on hydration state; look for shifts corresponding to +14 Da or -2 Da relative to the sum of reactants).
    
Visualization: Analytical Pipeline

MSWorkflow Sample Cross-linked Sample Digestion Trypsin/Glu-C Digestion Sample->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Search Database Search (Variable Mods) LCMS->Search Look for Mass(Pep)-2Da Validation Map Binding Site (Identify Cross-linked Residue) Search->Validation

Caption: Workflow for identifying cross-linked residues via bottom-up proteomics.

Troubleshooting & Expert Insights

Problem: High Met/Trp Oxidation

  • Cause: Excess NBS or prolonged photo-oxidation.

  • Solution: Switch to photo-activation with Red Light (using Methylene Blue) which is less energetic than Green Light. Alternatively, replace Methionine residues in your protein with Norleucine (Nle) during engineering if possible.

Problem: No Cross-linking Observed

  • Cause: Distance constraint. The furan warhead is "zero-length."

  • Solution: The Fua residue must be within ~3-5 Å of a nucleophile. Perform a "Furan Scan"—synthesize peptides with Fua at different positions to map the interface topology.

Problem: Peptide Degradation during Synthesis

  • Cause: Furan acid sensitivity.[2]

  • Solution: Use "Reagent K" lacking dithioerythritol or limit TFA exposure time.

References

  • Madder, A., et al. (2015). "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[5][6][7] Chemical Communications.[5]

  • Hoogendoorn, S., et al. (2016). "Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners."[8] Frontiers in Chemistry.

  • Peterson, L.A. (2013). "Covalent Modification of Cytochrome C by Reactive Metabolites of Furan." Chemical Research in Toxicology.

  • Gevaert, K., et al. (2023).[9] "Cell Surface Biotinylation Using Furan Cross-Linking Chemistry." Methods in Molecular Biology.

  • Schmidt, M.J., & Summerer, D. (2013). "A Furan-based approach for the specific cross-linking of interacting proteins."[1][2][5][6][7][8] Angewandte Chemie.

Sources

Application Note: High-Fidelity Fmoc Deprotection of Furan-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan-containing residues (e.g., 2-Furylalanine, 3-Furylalanine, or furan-functionalized linkers) into peptide backbones introduces a unique set of electronic constraints to Solid-Phase Peptide Synthesis (SPPS). While the furan ring itself exhibits reasonable stability to basic conditions, its electron-rich heteroaromatic nature significantly increases the acidity of the


-proton when adjacent to the carbonyl group. This makes furan-containing amino acids highly susceptible to base-catalyzed racemization  during standard Fmoc deprotection.

Furthermore, the furan moiety acts as a diene, making it sensitive to oxidation and irreversible alkylation by carbocations during downstream cleavage. This guide provides optimized Fmoc deprotection protocols designed to suppress racemization and prevent oxidative degradation, ensuring high crude purity and biological integrity.

Mechanistic Insight: The Racemization Challenge

Standard Fmoc removal relies on the E1cB mechanism, where a secondary amine (typically piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~23). However, the electron-donating oxygen within the furan ring of 2-Furylalanine (2-Pal) stabilizes the planar enolate intermediate formed if the


-proton is abstracted.

The Conflict:

  • Target Reaction: Removal of Fmoc-H (fast).

  • Side Reaction: Removal of

    
    -H (slower, but significant with strong bases or prolonged exposure).
    
  • Consequence: Formation of D-isomers (enantiomeric impurities) which are often inseparable by standard RP-HPLC.

Diagram 1: Fmoc Removal vs. Racemization Pathway

The following diagram illustrates the competing pathways during the deprotection step.

Fmoc_Mechanism cluster_legend Pathway Legend FmocAA Fmoc-2-Furylalanine (Resin Bound) Intermediate Dibenzofulvene (DBF) FmocAA->Intermediate E1cB Elimination Enolate Planar Enolate (Racemization) FmocAA->Enolate Stabilized by Furan Ring Base Secondary Amine (Piperidine) Base->FmocAA Attacks Fmoc-H (Fast) Base->FmocAA Attacks α-H (Slow) Product Free Amine (L-Isomer) Intermediate->Product Scavenged by Base Racemate DL-Mixture (Impurity) Enolate->Racemate Reprotonation key1 Standard Pathway (Solid) key2 Side Reaction (Dashed)

Caption: Mechanistic bifurcation showing the standard E1cB elimination path (solid) versus the base-catalyzed enolization leading to racemization (dashed), exacerbated by the furan ring.

Reagent Quality & Preparation

Before initiating synthesis, reagent quality is non-negotiable for furan residues.

ReagentSpecificationCriticality
DMF Grade: Peptide Synthesis / Biotech Amine-free High. Aged DMF contains dimethylamine and formic acid. Dimethylamine can prematurely deprotect Fmoc, while formic acid can protonate the furan, leading to degradation.
Piperidine ReagentPlus® or equivalent (>99%)Medium. Must be colorless. Yellowing indicates oxidation/impurities that can act as radical initiators.
HOBt / Oxyma Anhydrous, crystallineHigh. Used as an acidic additive to buffer the deprotection cocktail and suppress racemization.

Experimental Protocols

Protocol A: The "Safe Standard" (Recommended)

Best for: Routine synthesis of 2-Furylalanine containing peptides.

This protocol modifies the standard piperidine solution by adding a weak acid (HOBt) to lower the effective pH just enough to discourage


-proton abstraction without hindering Fmoc removal.

Reagents:

  • 20% (v/v) Piperidine in DMF.[1][2][3][4][5][6]

  • 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure.

Procedure:

  • Swell: Ensure resin is fully swollen in DMF (30 mins).

  • Drain: Remove solvent.

  • Treatment 1 (Short): Add deprotection cocktail (approx. 5 mL per gram of resin).[7] Agitate for 3 minutes . Drain.

    • Note: This removes the bulk of the Fmoc and scavenges the initial dibenzofulvene.

  • Treatment 2 (Long): Add fresh deprotection cocktail. Agitate for 12 minutes .

  • Wash: Drain and wash immediately with DMF (5 x 1 min) to remove all traces of base.

Validation:

  • Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify deprotection.

  • Why Chloranil? Furan rings can sometimes give false positives in Kaiser tests due to their electron-rich nature reacting with ninhydrin under heat.

Protocol B: The "Mild/Green" Cocktail (Aggregation Prone)

Best for: Long sequences (>20 AA) or when racemization is observed in Protocol A.

Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1), significantly reducing the risk of base-catalyzed racemization. DBU is added in small quantities to drive the reaction if aggregation is present, but the lower pKa of the primary agent protects the chirality.

Reagents:

  • 10% (w/v) Piperazine.

  • 1% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: 90:10 NMP/Ethanol (Ethanol helps solubilize piperazine).[1]

Procedure:

  • Treatment 1: Add cocktail. Agitate for 5 minutes . Drain.

  • Treatment 2: Add cocktail. Agitate for 15 minutes . Drain.

  • Wash: Wash extensively with DMF (5x) then DCM (3x) to ensure removal of the less volatile piperazine.

Critical Adjunct: The "Anti-EDT" Cleavage Rule

While this guide focuses on Fmoc deprotection, the integrity of the furan ring is most often compromised during the final cleavage step.

WARNING: Do NOT use Ethanedithiol (EDT) in the cleavage cocktail. EDT reacts with the furan ring under acidic conditions to form bis-dithioacetals, permanently destroying the residue.

Recommended Cleavage Cocktail (Reagent K-Furan):

  • TFA: 92.5%

  • TIPS (Triisopropylsilane): 2.5% (Scavenger)

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Less aggressive than EDT)

  • Water: 2.5%

Decision Logic & Workflow

Use the following decision tree to select the appropriate protocol for your specific peptide sequence.

Workflow Start Start: Furan-Peptide Synthesis CheckSeq Analyze Sequence Difficulty Start->CheckSeq Standard Standard Sequence (<15 AA, No Aggregation) CheckSeq->Standard Low Aggregation Risk Difficult Difficult Sequence (>15 AA, Hydrophobic) CheckSeq->Difficult High Aggregation Risk ProtoA Protocol A: 20% Piperidine + 0.1M HOBt Standard->ProtoA ProtoB Protocol B: 10% Piperazine + 1% DBU Difficult->ProtoB QC QC Check: Racemization Analysis ProtoA->QC ProtoB->QC Success Proceed to Cleavage (NO EDT!) QC->Success <1% D-Isomer Fail Recouple / Change Conditions QC->Fail >5% D-Isomer

Caption: Operational workflow for selecting deprotection cocktails based on sequence complexity and aggregation risk.

References

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed / Vertex AI Search Context: Establishes the sensitivity of furan to EDT and recommends alternative scavengers like DODT/TIPS. URL:[Link] (Search Term: "Stability and cleavage conditions of (2-furyl)-L-alanine")

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Source: European Peptide Society / Wiley Context:[8] Provides the mechanistic basis for racemization in electron-rich aromatic amino acids (analogous to Furylalanine) and validates the use of HOBt/Oxyma to suppress it. URL:[Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Source: Green Chemistry (RSC) Context: Validates Piperazine and DBU as effective, milder alternatives to Piperidine for sensitive sequences. URL:[Link]

Sources

Synthesis of protease-resistant peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Validation of Protease-Resistant Peptidomimetics

Executive Summary

Native peptides possess high potency and selectivity but suffer from poor pharmacokinetic (PK) profiles due to rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin, pepsin). This guide details the synthesis of peptidomimetics —molecules that mimic the bioactivity of peptides while evading proteolytic cleavage.

We focus on two high-impact synthetic strategies:

  • Site-Specific N-Methylation: Steric protection of the amide bond.

  • All-Hydrocarbon Stapling: Macrocyclization to enforce

    
    -helical structure and shield the backbone.
    

Strategic Design Workflow

Before synthesis, the modification strategy must be matched to the target biology. The following decision tree outlines the selection process.

G Start Target Peptide Sequence Struct Is Secondary Structure Known? Start->Struct YesStruct Yes (e.g., Alpha-Helix) Struct->YesStruct NoStruct No (Disordered/Linear) Struct->NoStruct Staple Strategy: Peptide Stapling (i, i+4 or i, i+7) YesStruct->Staple Stabilize Helix NMethyl Strategy: N-Methylation (N-Me Scan) NoStruct->NMethyl Block Cleavage Site Retro Strategy: Retro-Inverso (D-Amino Acids) NoStruct->Retro Global Stability Action1 Protocol: Ring-Closing Metathesis Staple->Action1 Action2 Protocol: Fukuyama-Mitsunobu NMethyl->Action2

Figure 1: Decision matrix for selecting the appropriate peptidomimetic strategy based on structural requirements.

Protocol A: Site-Specific N-Methylation (Fukuyama-Mitsunobu)

Rationale: Replacing the amide proton with a methyl group removes a hydrogen bond donor and introduces steric hindrance, preventing protease access. The Fukuyama-Mitsunobu reaction is the gold standard for solid-phase synthesis (SPPS) as it avoids the over-alkylation common with direct alkyl halides.

Mechanism:

  • Activation: The amine is protected/activated with a 2,4-dinitrobenzenesulfonyl (o-NBS or Nosyl) group, rendering the NH proton acidic (pKa ~10).

  • Alkylation: Mitsunobu conditions (MeOH, PPh3, DIAD) install the methyl group.

  • Deprotection: The Nosyl group is removed via thiolysis, leaving the secondary amine.[1]

Materials
  • Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading).

  • Reagents: 2,4-Dinitrobenzenesulfonyl chloride (o-NBS-Cl), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Methanol (anhydrous), 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), THF (Tetrahydrofuran).

Step-by-Step Procedure

Step 1: Nosyl Protection (Sulfonylation)

  • Swell resin-bound peptide (Fmoc-deprotected N-terminus) in DCM.

  • Prepare solution: o-NBS-Cl (4 eq) and Collidine (10 eq) in minimal DCM.

  • Add to resin and shake for 2 hours at room temperature (RT).

  • Wash: DCM (3x), DMF (3x), DCM (3x).

    • QC Check: Kaiser test should be negative (colorless).

Step 2: N-Methylation (Mitsunobu Reaction)

  • Suspend resin in anhydrous THF.

  • Add PPh3 (5 eq) and Methanol (10 eq) .

  • Slowly add DIAD (5 eq) dissolved in THF. Caution: Exothermic.

  • Shake for 1 hour at RT.

  • Wash: THF (3x), DCM (3x).[2]

    • Critical: Perform this step twice to ensure 100% conversion.

Step 3: Nosyl Deprotection

  • Prepare solution: DBU (5 eq) and 2-Mercaptoethanol (10 eq) in DMF.

  • Add to resin and shake for 30 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Proceed immediately to the next amino acid coupling.

    • Note: Coupling to N-methylated residues is difficult.[3] Use high-efficiency reagents like HATU/HOAt or PyBOP for the subsequent amino acid.

Protocol B: All-Hydrocarbon Peptide Stapling

Rationale: "Stapling" involves covalently linking two side chains (typically at positions i and i+4 or i+7) using olefin-bearing non-natural amino acids. This macrocyclization locks the peptide into an


-helix, burying the amide backbone inside the cylinder and protecting it from proteolysis.
Materials
  • Unnatural Amino Acids: Fmoc-R5-OH (for i, i+4) or Fmoc-S5-OH/Fmoc-R8-OH.

  • Catalyst: Grubbs Catalyst (1st Gen for simple cases, 2nd Gen for difficult/sterically hindered sequences).

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Procedure

Step 1: Sequence Assembly

  • Synthesize the linear peptide using standard Fmoc SPPS.

  • Incorporate olefinic amino acids at the designed positions (e.g., Residue 5 and Residue 9).

  • Leave the N-terminal Fmoc group ON during the stapling reaction to prevent catalyst coordination to the N-terminus.

Step 2: Ring-Closing Metathesis (RCM)

  • Degassing (Critical): Oxygen deactivates ruthenium catalysts. Sparge DCE with Argon/Nitrogen for 15 mins.

  • Wash resin with degassed DCE (3x).

  • Dissolve Grubbs II Catalyst (20 mol%) in degassed DCE (approx. 10 mM concentration).

  • Add to resin and shake for 2 hours at RT under inert atmosphere.

  • Drain and repeat the catalyst addition step (double stapling ensures high yield).

  • Wash: DCE (3x), DCM (3x), DMF (3x).

    • Optional: If the metal catalyst remains (dark resin), wash with a solution of DMSO/THF (1:1) or a scavenger resin.

Step 3: Cleavage & Purification

  • Deprotect N-terminal Fmoc (20% Piperidine/DMF).

  • Cleave from resin using TFA/TIS/Water (95:2.5:2.5).[4]

  • Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol C: Quantitative Proteolytic Stability Assay

Rationale: To validate the design, the mimetic must be challenged with relevant proteases and compared to the native peptide.

Experimental Setup
  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at Phe/Trp/Tyr), or Human Serum (for global stability).

  • Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry).[5][6][7]

Workflow
  • Stock Prep: Dissolve Peptide and Mimetic in water/DMSO (1 mM stock).

  • Incubation:

    • Mix peptide (final conc. 50 µM) with protease (e.g., Trypsin, 10 ng/µL) in Ammonium Bicarbonate buffer (pH 7.8).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots (20 µL) at

      
       minutes.
      
    • Quench immediately by adding 20 µL of 1% TFA in Acetonitrile (stops enzyme activity).

  • Quantification:

    • Inject onto RP-HPLC (C18 column).

    • Monitor the Area Under Curve (AUC) of the parent ion .

    • Plot

      
       vs. Time to determine half-life (
      
      
      
      ).
Data Presentation: Stability Comparison
CompoundModification

(Trypsin)

(Human Serum)
Fold Improvement
Native Peptide None12 min45 min1.0x
Mimetic A N-Me (Leu5)140 min320 min~11x
Mimetic B Stapled (

)
> 24 hours> 24 hours> 100x

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete N-Methylation Steric hindrance or wet solvents.Use anhydrous THF; Repeat Mitsunobu step; Ensure DIAD is fresh.
Failed Coupling after N-Me Secondary amine is a poor nucleophile.Use HATU or COMU with double coupling; Increase temperature to 50°C.
Low Yield in Stapling Catalyst poisoning (oxidation).Degas DCE thoroughly ; Use fresh Grubbs catalyst; Keep N-terminus Fmoc-protected.
Precipitation in Assay Peptide is too hydrophobic.Add 10-20% DMSO to the assay buffer; Ensure mimetic solubility before adding enzyme.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[8] Methods in Enzymology. Link

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[8][9] Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[1] Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society.[2] Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[1][10] Journal of Peptide Science. Link

Sources

Bio-orthogonal labeling using furan oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bio-Orthogonal Proximity Labeling via Singlet Oxygen-Mediated Furan Oxidation

Executive Summary

This guide details the protocol for Furan-Oxidation-Mediated Crosslinking (FOMC) , a high-precision bio-orthogonal strategy for mapping transient biomolecular interactions. Unlike constitutive crosslinkers (e.g., NHS-esters) that react indiscriminately upon mixing, furan is a pro-reactive warhead . It remains inert within biological systems until activated by a specific trigger—typically Singlet Oxygen (


) generated via visible light irradiation of a photosensitizer.[1]

This "activatable" nature grants researchers two critical advantages:

  • Temporal Control: Crosslinking occurs only when the light is switched on.

  • Zero-Distance Accuracy: The short half-life of the reactive intermediate ensures labeling only occurs within the immediate contact surface, minimizing false positives common in proximity biotinylation (e.g., BioID/TurboID).

Mechanism of Action

The core chemistry relies on the oxidation of a furan moiety (incorporated into a peptide, nucleic acid, or small molecule) into a highly reactive electrophile.[2][3][4]

The Chemical Pathway:

  • Activation: A photosensitizer (e.g., Rose Bengal, Methylene Blue) absorbs light and converts ground-state oxygen (

    
    ) to singlet oxygen (
    
    
    
    ).
  • Oxidation:

    
     undergoes a [4+2] cycloaddition with the furan ring, forming an unstable endoperoxide.[1]
    
  • Rearrangement: The endoperoxide rapidly rearranges (via loss of water) into a cis-2-butene-1,4-dional (enedione) or 4-oxo-enal .

  • Ligation: This electrophilic keto-enal reacts instantaneously with nucleophiles (primary amines of Lysine or exocyclic amines of DNA bases) to form a stable covalent adduct (pyrrole or similar conjugate).

FuranMechanism Furan Furan Moiety (Inert) Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide [4+2] Cycloaddition SingletOx Singlet Oxygen (1O2) SingletOx->Furan Oxidation Trigger Enedione 4-oxo-enal (Reactive Electrophile) Endoperoxide->Enedione Dehydration (-H2O) Crosslink Stable Covalent Adduct Enedione->Crosslink Nucleophilic Attack (Schiff Base/Michael Add.) Nucleophile Target Nucleophile (Lys/Cys/DNA) Nucleophile->Crosslink

Figure 1: Mechanistic pathway of furan activation.[3][4] The transition from inert furan to reactive enedione is gated by singlet oxygen.

Comparative Analysis: Furan vs. Standard Methods

FeatureFuran OxidationPhoto-Leucine / DiazirineNHS-Esters
Reactivity Inducible (Pro-reactive)Inducible (UV Trigger)Constitutive (Always on)
Trigger Visible Light (Red/Green)UV Light (365 nm)N/A (Mixing)
Biocompatibility High (Visible light is non-damaging)Low (UV damages DNA/Proteins)Medium (Non-specific)
Crosslink Range Zero-distance (Contact)Short radiusSurface exposed
Selectivity Nucleophile specific (Lys/Cys/A/C)Promiscuous (C-H insertion)Lysine only

Experimental Protocols

Protocol A: Peptide-Protein Interaction Mapping

Application: Mapping the binding interface of a peptide ligand to its receptor.

Materials:

  • Probe: Peptide ligand containing a non-natural Furan-Alanine (Fua) residue.

  • Target: Recombinant protein or cell lysate.

  • Photosensitizer (PS): Rose Bengal (10 µM stock in PBS).

  • Light Source: Green LED (approx. 520 nm) or cold white light source.

  • Quencher: Sodium Azide (NaN3) or Methionine.

Workflow:

  • Equilibration: Incubate the Furan-peptide (1-10 µM) with the Target Protein (1 µM) in PBS (pH 7.4) for 30 minutes at 4°C to allow binding equilibrium.

    • Expert Insight: Do not degas buffers. Dissolved oxygen is the reagent source for

      
      .
      
  • PS Addition: Add Rose Bengal to a final concentration of 0.5 - 1.0 µM.

    • Note: Keep PS concentration low to prevent non-specific oxidation of the protein by free diffusing

      
      .
      
  • Irradiation: Irradiate samples for 5–15 minutes on ice.

    • Setup: Place tubes 5-10 cm from the light source.

  • Quenching: Immediately add 10 mM Methionine or NaN3 to quench residual

    
     and stop the reaction.
    
  • Analysis: Analyze via SDS-PAGE (look for molecular weight shift) or tryptic digest + LC-MS/MS.

Protocol B: DNA Interstrand Crosslinking (ICL)

Application: Locking DNA duplexes or trapping DNA-binding proteins.

Materials:

  • Oligonucleotide: Modified oligo containing a furan-modified base (e.g., Furan-Uracil).[5]

  • Photosensitizer: Methylene Blue (MB).

  • Light Source: Red LED (approx. 660 nm).

Workflow:

  • Hybridization: Anneal the furan-modified strand with its complement (Target) in 100 mM NaCl, 10 mM phosphate buffer (pH 7.0).

  • Activation: Add Methylene Blue (2 µM final).

  • Crosslinking: Irradiate with Red light for 5–30 minutes at room temperature.

    • Mechanism:[5][6] The oxidized furan preferentially crosslinks to the exocyclic amine of a complementary Cytosine (C) or Adenine (A) .

  • Verification: Run on a denaturing PAGE (Urea-PAGE). The crosslinked species will migrate significantly slower than single strands.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_ana Phase 3: Analysis Step1 Synthesize Furan-Probe (SPPS or DNA Synth) Step2 Equilibrate with Target (Allow Binding) Step1->Step2 Step3 Add Photosensitizer (Rose Bengal / MB) Step2->Step3 Step4 Visible Light Irradiation (5-15 mins) Step3->Step4 Step5 Quench (Methionine/NaN3) Step4->Step5 Step6 SDS-PAGE / Urea-PAGE Step5->Step6 Step7 LC-MS/MS Identification Step6->Step7

Figure 2: Standard operational workflow for Furan-mediated crosslinking experiments.

Critical Troubleshooting & Optimization (E-E-A-T)

As a senior scientist, I have observed common failure points in this protocol. Adhere to these rules for consistency:

  • The "Oxygen Paradox":

    • Issue: Inconsistent yields.

    • Cause: Users often degas buffers (habit from HPLC/proteomics) or seal tubes too tightly.

    • Solution: The reaction requires oxygen. Ensure buffers are air-equilibrated. Do not purge with Argon/Nitrogen.

  • Photosensitizer Bleaching:

    • Issue: Reaction stops prematurely.

    • Cause: High intensity light can bleach the PS.

    • Solution: Add PS in two aliquots (start and mid-reaction) if irradiation exceeds 15 minutes.

  • pH Sensitivity:

    • Issue: No crosslink despite oxidation.

    • Cause: The Schiff base formation (imine) between the enedione and Lysine is pH-dependent.

    • Solution: Maintain pH between 7.0 and 8.0. Acidic conditions (pH < 6) inhibit the nucleophilic attack; highly basic conditions may hydrolyze the intermediate too fast.

  • Control Experiments:

    • Always include a "Dark Control" (PS + Probe + Target, no light) to rule out non-specific interactions.

    • Always include a "Probe-Free Control" (PS + Target + Light) to assess background oxidation of the target protein by singlet oxygen.

References

  • Op de Beeck, M., & Madder, A. (2011). Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides.[2][5] Journal of the American Chemical Society.[7]

  • Op de Beeck, M., & Madder, A. (2012).[7] Sequence specific DNA cross-linking triggered by visible light.[7] Journal of the American Chemical Society.[7]

  • Carrette, L. L. G., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions.[4][8][9][10] Chemical Communications.[8]

  • Antonatou, E., et al. (2016).[11] Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation.[3][11] Chemistry - A European Journal.[11]

  • Hoogewijs, K., et al. (2019). Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions.[12] Methods in Molecular Biology.

Sources

Troubleshooting & Optimization

Furan-Containing Peptide Synthesis: Scavenger Cocktail Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Cleavage Cocktails for Furan-Modified Peptides (e.g., Furylalanine)

Introduction: The Furan Paradox

Welcome to the technical support hub for furan-containing peptides. If you are here, you likely encountered a "black tar" cleavage result or a mass spectrum full of inexplicable adducts (+56, +106 Da).

The Core Problem: Furan moieties (such as those in (2-furyl)-L-alanine) present a unique chemical paradox during Solid Phase Peptide Synthesis (SPPS):

  • Electron-Rich: Like Tryptophan, the furan ring is highly electron-rich, making it a magnet for electrophilic alkylation by protecting group carbocations (tBu+, Trt+, Pbf+) generated during cleavage.

  • Acid-Labile: Unlike Tryptophan, the furan ring is an enol ether equivalent. In high concentrations of strong acid (TFA) and specific scavengers (dithiols), it is prone to protonation, ring-opening, and polymerization.

This guide provides the protocols to navigate this instability, based on the mechanistic insights of Schulz et al. and standard SPPS chemistry.

Module 1: The Chemistry of Failure

To fix the protocol, you must understand the mechanism of failure. Furan peptides fail primarily via two pathways during TFA cleavage:

  • Electrophilic Aromatic Substitution (EAS): If scavengers are insufficient, carbocations (R+) attack the furan ring.

  • Acid-Catalyzed Ring Degradation: In the presence of aggressive dithiols (like EDT) and high acid, the furan ring can open, forming bis-dithioacetals or polymerizing.

Visualization: The Furan Cleavage Battlefield

The following diagram illustrates the competition between your scavenger and your peptide's furan ring.

FuranCleavage PG Protecting Groups (Boc, tBu, Trt, Pbf) Cation Reactive Carbocations (R+) PG->Cation Acidolysis TFA TFA (Acid) TFA->PG Furan Furan Ring (Peptide) TFA->Furan Protonation (Prolonged) Cation->Furan Slow Attack (No Scavenger) Scavenger Scavengers (Silanes/Thiols) Cation->Scavenger Fast Trap (Ideal) Alkylated Alkylated Adducts (+56, +X Da) Furan->Alkylated Irreversible RingOpen Ring Opening/ Polymerization Furan->RingOpen + Strong Dithiols (EDT) Clean Clean Peptide (Intact Furan) Scavenger->Clean

Figure 1: Mechanistic pathways during cleavage. Green paths represent successful scavenging; red/black paths represent side reactions.

Module 2: Optimized Scavenger Cocktails

Critical Warning: Do NOT use 1,2-Ethanedithiol (EDT) with furan peptides. EDT has been shown to promote the formation of bis-dithioacetal byproducts by attacking the protonated furan ring [1].

The "Schulz" Standard (Recommended)

For peptides containing (2-furyl)-L-alanine, the most robust cocktail balances cation quenching with ring stability.

ComponentRoleRecommended %Why?
TFA Cleavage Agent92.5% - 95%Required for deprotection.
TIS (Triisopropylsilane)Hydride Donor2.5% - 5%The primary scavenger. Silanes are "soft" nucleophiles that trap Trt/Pbf cations without attacking the furan ring.
Water Hydrolysis2.5% - 5%Essential for quenching tBu cations and preventing silanyl-adducts.
DODT (Optional)Thiol Scavenger2.5%Use only if Met/Cys are present. DODT is less aggressive than EDT but still risky; use minimum necessary.
Cocktail Selection Decision Tree

CocktailSelector Start Analyze Peptide Sequence HasMet Contains Met or Cys? Start->HasMet CocktailA Cocktail A (The Safe Bet) 95% TFA / 2.5% TIS / 2.5% H2O HasMet->CocktailA No CocktailB Cocktail B (The Compromise) 94% TFA / 2.5% TIS / 2.5% H2O / 1% DODT HasMet->CocktailB Yes Warning AVOID EDT (Reagent K) Causes Ring Degradation HasMet->Warning Never use EDT

Figure 2: Logic flow for selecting the appropriate cleavage cocktail based on sequence composition.

Module 3: Troubleshooting & FAQs

Issue 1: Mass Spec shows +56 Da, +106 Da, or +242 Da Adducts

Diagnosis: Incomplete scavenging of tert-butyl (+56), Pbf (+242), or Trityl (+243) cations. The furan ring has undergone Electrophilic Aromatic Substitution. The Fix:

  • Increase TIS: Boost Triisopropylsilane to 5%.

  • Pre-wash: Wash the resin with DCM (Dichloromethane) immediately before cleavage to remove any residual DMF (basic DMF slows cleavage, allowing cations to linger).

  • Linker Check: If using Rink Amide, the linker itself generates a carbocation. Ensure TIS is fresh.

Issue 2: The "Black Tar" / Low Yield

Diagnosis: Polymerization of the furan ring. This usually happens if the cleavage time is too long or the mixture got too hot. The Fix:

  • Time Control: Limit cleavage to 2 hours maximum . Furan stability drops significantly after 3 hours in 95% TFA.

  • Temperature: Perform the cleavage at room temperature (20-25°C). Do not use microwave cleavage or heating blocks for furan peptides.

  • Ether Precipitation: Ensure you use ice-cold diethyl ether or MTBE. Furan polymers are often lipophilic; cold ether helps crash out the peptide while keeping polymers in solution.

Issue 3: Disulfide scrambling or Met oxidation (despite using DODT)

Diagnosis: You are trying to protect Met/Cys, but the furan limits your ability to use strong thiols. The Fix:

  • Post-Cleavage Reduction: Instead of loading the cleavage cocktail with thiols (risking the furan), perform a standard cleavage (TIS/H2O) and then reduce the peptide after purification using TCEP or DTT in a neutral buffer (pH 7).

  • Use Met(O): Synthesize with Methionine Sulfoxide [Met(O)]. It is stable to cations. Reduce it back to Met post-cleavage using NH4I/DMS (though this is harsh) or enzymatic methods.

Module 4: Step-by-Step Protocol (The "Safe" Furan Cleavage)

Objective: Cleave a 0.1 mmol scale furan-containing peptide from Rink Amide resin.

  • Preparation:

    • Cool Diethyl Ether (approx. 40 mL) in a -20°C freezer.

    • Prepare fresh cleavage cocktail: 4.75 mL TFA + 125 µL TIS + 125 µL Ultrapure Water. (Premix TIS and Water first, then add TFA to prevent exothermic spikes).

  • Resin Wash:

    • Wash resin 3x with DCM to remove DMF.

    • Dry resin under Nitrogen flow for 10 minutes.

  • Cleavage:

    • Add cocktail to resin.[1][2]

    • Crucial: Cap the vessel and wrap in foil (protect from light).

    • Agitate gently (rocker/shaker) for 90 to 120 minutes . Do not exceed 2 hours.

  • Precipitation:

    • Filter the resin into a 50 mL centrifuge tube.[3]

    • Optional: Evaporate TFA under a nitrogen stream until the volume is reduced to ~1 mL (reduces acid exposure).

    • Add the ice-cold ether (40 mL). You should see a white/off-white precipitate.

    • Centrifuge (3000 rpm, 5 min, 4°C). Decant the supernatant.

  • Wash:

    • Resuspend pellet in fresh cold ether, vortex, and centrifuge again (Repeat 2x).

    • Immediate Action: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately. Do not leave the peptide in acidic solution.

References

  • Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters, 11(6), 601–606. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504. Link

  • Chan, W. C., & White, P. D. (Eds.).[1][3][9][10][11] (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

Sources

Advanced Protocol: Preserving Furan Integrity in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan-containing moieties (e.g., 2-Furylalanine, furan-modified linkers) into peptides is a powerful strategy for site-specific crosslinking and macrocyclization. However, the furan ring is an electron-rich heterocycle susceptible to acid-catalyzed hydrolysis and electrophilic aromatic substitution during standard TFA cleavage.

Failure to control cleavage conditions often results in three distinct failure modes:

  • Ring Opening: Hydrolysis leading to dicarbonyl species (Mass +18 Da).

  • Scavenger Adducts: Thiol-trapping of ring-opened intermediates (Mass +EDT/DODT).

  • Polymerization: Formation of insoluble "black tar" due to aldol-like condensation of ring-opened products.

This guide details the mechanistic root causes of these failures and provides self-validating protocols to ensure furan integrity.

The Mechanism of Failure

To prevent degradation, one must understand the invisible chemistry occurring in the cleavage vessel. The degradation of furan in Trifluoroacetic Acid (TFA) is not an oxidation event (like Methionine or Tryptophan) but an acid-catalyzed hydrolysis .

The Degradation Pathway
  • Protonation: The high acidity of TFA protonates the furan ring (typically at C-α or C-β), destroying aromaticity and creating a reactive cation.

  • Nucleophilic Attack: If water is present (even as a scavenger), it attacks the cation, forming a hemiacetal.

  • Ring Opening: The hemiacetal collapses, opening the ring to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal).

  • Fate: These dicarbonyls either polymerize (dark color) or react with thiols (EDT/DODT) to form stable dithioacetals.

Visualization of the Pathway

The following diagram illustrates the critical decision points where experimental conditions determine the peptide's fate.

FuranDegradation Furan Intact Furan Peptide (Target Species) Protonated Protonated Furan Cation (Highly Reactive Intermediate) Furan->Protonated High [TFA] WaterAttack Nucleophilic Attack by H2O (Source: Scavenger Cocktail) Protonated->WaterAttack Presence of H2O RingOpen Ring Opening (Formation of Dicarbonyls) WaterAttack->RingOpen Rapid Collapse Polymer Polymerization (Black Precipitate) RingOpen->Polymer Self-Condensation Adduct Scavenger Adducts (Bis-dithioacetals) RingOpen->Adduct Reaction with EDT/DODT LowAcid Prevention Strategy: Use 1% TFA or Low-Water Cocktails LowAcid->Protonated Inhibits

Figure 1: Mechanistic pathway of acid-catalyzed furan degradation. Note that water is the primary trigger for the irreversible ring-opening step.

Strategic Protocols

Strategy A: The "Resin-First" Approach (Recommended)

The most effective way to avoid acid-catalyzed damage is to avoid high concentrations of acid entirely. This requires planning the synthesis on an acid-labile resin.

Applicability: Peptides requiring C-terminal acids; sequences without Arg(Pbf) or where side-chain protection can be kept.

ParameterSpecificationReasoning
Resin 2-Chlorotrityl Chloride (2-CTC) Cleaves at 1% TFA, leaving side chains (and furan) intact.
Cleavage Cocktail 1% TFA / 5% TIS / 94% DCM Low acidity prevents furan protonation.
Time 10 x 2 minutes Short bursts prevent acid accumulation.
Quenching Pyridine/Methanol Immediately neutralizes acid in the collection vessel.

Protocol:

  • Wash resin with DCM (3x).[1]

  • Treat with 1% TFA in DCM.[1][2]

  • Filter directly into a flask containing 10% Pyridine in MeOH.

  • Repeat 10 times.

  • Concentrate and purify.

Strategy B: The "Cocktail Optimization" Approach

If you must use Wang resin or Rink Amide (requiring 95% TFA for cleavage), you cannot use standard Reagent K. You must minimize water and avoid thiols if possible.

Applicability: Peptides requiring C-terminal amides or full global deprotection.

Optimized Furan Cocktail:

  • TFA: 95%[1][3]

  • TIPS (Triisopropylsilane): 2.5%

  • H2O: 2.5% (Strictly minimized)

Critical Adjustments:

  • Exclude EDT/DODT: Thiols will react with any ring-opened species to form stable adducts, complicating purification.

  • Minimize Water: Water is the nucleophile that opens the ring. Keep it at the minimum required to scavenge t-butyl cations (2.5%).

  • Cold Cleavage: Pre-chill the cocktail to 0°C before adding to the resin. Perform the reaction at 4°C if possible to slow the kinetics of ring opening.

  • Aromatic Capping (Pro-Tip): If sequence design permits, flanking the furan residue with aromatic amino acids (Phe, Tyr) has been shown to stabilize the furan ring via π-stacking interactions [1].

Troubleshooting & FAQs

Q1: My crude peptide looks like "black tar" and won't dissolve. What happened?

Diagnosis: Polymerization. Explanation: The furan ring opened to form a reactive aldehyde/dicarbonyl, which then underwent aldol condensation with other peptide molecules. Fix:

  • Reduce cleavage time significantly (e.g., check at 30 mins, 60 mins).

  • Switch to Strategy A (2-CTC resin) to avoid high TFA exposure.

  • Ensure the peptide was not left in TFA longer than necessary.

Q2: I see a mass shift of +18 Da. Is this oxidation?

Diagnosis: Hydrolysis (Ring Opening).[4] Explanation: This is likely not oxidation (which would be +16 Da). A +18 Da shift indicates the addition of water (H2O) across the furan double bond, leading to the ring-opened dicarbonyl form. Fix: Reduce the water content in your cleavage cocktail from 5% to 2.5% or 1%. Increase the volume of bulky scavengers (TIPS) to compensate for cation scavenging.

Q3: I see large mass additions (+92 Da or +180 Da).

Diagnosis: Scavenger Adducts. Explanation: You likely used EDT (Ethanedithiol) or DODT. Once the furan ring opens, the resulting aldehyde is an electrophile that eagerly reacts with thiols to form dithioacetals. Fix: Remove thiols from your cocktail. Use TIPS as your primary scavenger.

Q4: Can I use Reagent K?

Answer: No. Reagent K contains Thioanisole, Water (5%), and EDT (2.5%).[1][5]

  • Water (5%): Too high; promotes hydrolysis.

  • EDT: Traps the hydrolyzed product.

  • Thioanisole: While a scavenger, some reports suggest it can facilitate cation transfer in specific sensitive heterocycles. Recommendation: Use TFA/TIPS/H2O (95:2.5:2.5) .

Decision Logic for Experimental Design

Use this flow to select the correct protocol before starting your synthesis.

DecisionTree Start Start: Furan Peptide Synthesis Linker Select Linker/Resin Start->Linker CTC 2-Chlorotrityl (2-CTC) (Acid Labile) Linker->CTC C-term Acid WangRink Wang / Rink Amide (Requires 95% TFA) Linker->WangRink C-term Amide ProtocolA Protocol A: 1% TFA in DCM (Furan Preserved) CTC->ProtocolA ProtocolB Protocol B: Optimized Cocktail (TFA/TIPS/H2O 95:2.5:2.5) WangRink->ProtocolB Warning CRITICAL: Avoid EDT/DODT Keep T < 2 hrs ProtocolB->Warning

Figure 2: Decision matrix for selecting the appropriate resin and cleavage strategy.

References

  • Hoogewijs, K., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.[6] Organic & Biomolecular Chemistry, 10, 4813-4816. Link

  • Vartak, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Research, 64(6), 223-228. Link

  • Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry A, 121(48), 9296–9305. Link

Sources

Technical Support Center: Troubleshooting Beta-Homoalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: BHA-YIELD-OPT-001 Subject: Root Cause Analysis for Low Yields in


-Homoalanine (3-Aminobutanoic Acid) Production[1]
Welcome to the Technical Support Center

You are likely here because your yield for


-homoalanine (or its derivatives) is hovering below 40%, or you are losing the product entirely during workup.[1]

Synthesis of


-homoalanine—specifically the homologation of alanine—is deceptively difficult. Unlike standard peptide coupling, this process involves unstable intermediates (diazoketones) and a product that is often zwitterionic and highly water-soluble, making it invisible to standard organic extraction protocols.[1]

This guide bypasses the textbook basics and targets the three specific failure modes we see most often in the field: The Wolff Rearrangement Stall , The Zwitterion Trap , and Enzymatic Decarboxylation .

Module 1: The Arndt-Eistert Homologation (Chemical Route)[2][3]

The Arndt-Eistert synthesis is the "gold standard" for converting N-protected


-amino acids to 

-homoamino acids with retention of configuration. However, it relies on the formation of a diazoketone intermediate followed by the Wolff rearrangement.[2][3]
Diagnostic Workflow

ArndtEistertTroubleshoot Start Start: Low Yield CheckDiazo Step 1: Check Diazoketone (TLC/NMR) Start->CheckDiazo DiazoGood Diazoketone Formed? CheckDiazo->DiazoGood NoDiazo No: Impure/Low Conv. DiazoGood->NoDiazo No YesDiazo Yes: Pure Intermediate DiazoGood->YesDiazo Yes CauseHCl Cause: HCl Scavenging Failure (Chloromethyl ketone formed) NoDiazo->CauseHCl SolHCl Solution: Newman-Beal Mod. (Add TEA or Excess CH2N2) CauseHCl->SolHCl CheckWolff Step 2: Wolff Rearrangement YesDiazo->CheckWolff WolffFail Reaction Stalled/Black Precipitate? CheckWolff->WolffFail CauseAg Cause: Ag Catalyst Poisoning or Aggregation WolffFail->CauseAg Yes SolAg Solution: Fresh Ag Benzoate + Sonication + Exclusion of Light CauseAg->SolAg

Figure 1: Decision tree for diagnosing chemical synthesis failures in the Arndt-Eistert pathway.

Troubleshooting FAQs

Q: My diazoketone formation is incomplete, and I see a side product on TLC. What is it? A: You are likely forming the


-chloromethyl ketone instead of the diazoketone.
  • The Mechanism: The reaction produces HCl as a byproduct. If this HCl is not neutralized immediately, it reacts with your diazoketone to form the chloromethyl impurity (

    
    ), which is dead weight.[1]
    
  • The Fix (Newman-Beal Modification): Do not rely solely on excess diazomethane. Add 1 equivalent of Triethylamine (TEA) to the reaction mixture before adding the diazomethane. This scavenges the HCl instantly as triethylammonium chloride, protecting your diazoketone [1].

Q: The Wolff rearrangement turns black and stalls, even with heat. Why? A: This is classic silver catalyst poisoning.

  • The Mechanism: Silver oxide (

    
    ) or Silver benzoate (
    
    
    
    ) are heterogeneous catalysts. If they aggregate or are reduced to metallic silver (
    
    
    ) too early (often due to light exposure), the catalytic cycle dies.
  • The Fix:

    • Switch Catalyst: Use Silver Benzoate instead of Silver Oxide; it is generally more soluble and reliable for amino acids.

    • Sonication: Run the reaction under ultrasound (sonication) rather than reflux. This keeps the catalyst surface active and prevents aggregation.

    • Exclude Light: Wrap the flask in aluminum foil. Silver salts are photosensitive [2].

Module 2: Purification & Isolation (The "Hidden" Yield Killer)

If your reaction shows conversion but you recover nothing, the issue is almost certainly isolation.


-homoalanine is a zwitterion with high water solubility.

Q: I extracted with Ether/EtOAc, but the organic layer is empty. A: Free


-amino acids are zwitterionic (

).[1] They prefer water over organic solvents. You cannot extract them efficiently in their free form.
Protocol: The "Self-Validating" Isolation System

Do not attempt to isolate the free amino acid via simple extraction. Choose one of these two paths:

MethodBest ForProtocol Summary
Path A: Ion Exchange Free Amino Acid1. Load aqueous crude onto Dowex 50W (H+ form) .2. Wash with water (removes non-basic impurities).3. Elute with 1M NH4OH (disrupts ionic binding).4. Lyophilize the eluent.
Path B: In-Situ Protection Peptide Synthesis1. Do not isolate the free acid.2. Add Fmoc-OSu or Boc2O +

directly to the crude aqueous rearrangement mixture.3. Acidify to pH 3.4. Extract the now lipophilic N-protected species with EtOAc [3].
Module 3: Enzymatic Synthesis (Green Route)

For those using Transaminases (ATAs) to convert


-keto esters to 

-homoalanine, yield loss usually stems from thermodynamic equilibrium or substrate instability.[1]
The Instability Cascade

EnzymaticCascade Substrate Beta-Keto Ester (Stable) Lipase Lipase (Hydrolysis) Substrate->Lipase Intermed Beta-Keto Acid (Unstable) Decarb Decarboxylation (Byproduct: Acetone) Intermed->Decarb Spontaneous (If ATA is slow) ATA Transaminase (Amination) Intermed->ATA Product Beta-Homoalanine Lipase->Intermed ATA->Product

Figure 2: The "Race Against Time" in enzymatic synthesis.[1] The intermediate must be aminated faster than it decarboxylates.

Q: I am using a Transaminase (ATA) but getting low conversion. A:


-keto acids spontaneously decarboxylate in water. If you add the 

-keto acid directly, it degrades before the enzyme can touch it.
  • The Fix: Use a One-Pot Cascade .

    • Start with the

      
      -keto ester  (stable).[4][5]
      
    • Add a Lipase (e.g., Candida antarctica Lipase B) to hydrolyze the ester in situ.

    • Add the Transaminase simultaneously. Why this works: The lipase releases the unstable acid slowly, and the transaminase consumes it immediately, preventing decarboxylation accumulation [4].

Q: The reaction reaches 50% and stops. A: Transaminases are equilibrium-limited. The byproduct (usually pyruvate or acetone) inhibits the forward reaction.

  • The Fix: Use an Isopropylamine (IPA) donor system. The byproduct is acetone, which is volatile. Run the reaction in an open system (or with a nitrogen sweep) to remove acetone, driving the equilibrium to completion (Le Chatelier’s principle) [5].

Summary of Quantitative Expectations
MethodExpected YieldPrimary Failure ModeCritical Control Point
Arndt-Eistert 60-80%Wolff Rearrangement StallUse Silver Benzoate + Sonication .[1]
Enzymatic (ATA) 40-90%Substrate DecarboxylationUse Ester substrate + Lipase cascade .[1]
Isolation N/AProduct lost in waterUse Dowex Ion Exchange or In-situ Protection .
References
  • Podlech, J., & Seebach, D. (1995).[1][3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. [1]

  • Kirmse, W. (2002).[1][6] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry.[6]

  • Müller, A., Vogt, C., & Sewald, N. (1998).[1][3] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[1][3] Synthesis.

  • Mathew, S., et al. (2016).[1] Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration. Journal of Biotechnology.

  • Guo, F., & Berglund, P. (2017).[1] Transaminase biocatalysis: optimization and application. Green Chemistry.

Sources

Technical Support Center: Cleavage Protocols for Acid-Sensitive Furan Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Furan-SPPS-001 Status: Open Priority: High (Risk of irreversible product loss) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Core Directive

The Problem: Furan moieties (e.g., 2-furylalanine, furan-modified lysine) act as electron-rich aromatic systems. During standard TFA cleavage, they are highly susceptible to electrophilic aromatic substitution or acid-catalyzed ring opening.

The Critical Failure Mode: The use of 1,2-Ethanedithiol (EDT) .[1] Standard "Reagent K" contains EDT, which reacts with the furan ring under acidic conditions to form bis-dithioacetal adducts, permanently destroying the furan moiety.

The Solution: You must switch to an EDT-free cleavage system . The recommended "Gold Standard" for furan peptides is Cocktail B (TFA/Phenol/Water/TIPS) or a simplified TFA/TIPS/Water mixture.

Technical Deep Dive: The Mechanism of Failure

To troubleshoot effectively, you must understand why your current protocol might be failing.

The "Scavenger Paradox"

In standard SPPS, we add scavengers (like EDT) to trap carbocations (e.g., t-butyl cations) released from protecting groups. However, the furan ring itself is nucleophilic.

  • Protonation: The high acidity of TFA protonates the furan ring or promotes ring-opening hydrolysis.

  • Attack: If EDT is present, it attacks the activated furan/aldehyde intermediate.

  • Result: Formation of a stable dithioacetal adduct (+76 Da or +152 Da mass shift).

Visualization: Cocktail Selection Logic

The following decision tree guides you to the correct cocktail based on your peptide sequence.

FuranCocktailSelection Start Start: Furan Peptide Cleavage CheckCys Contains Cys or Met? Start->CheckCys NoCys No Cys/Met CheckCys->NoCys No YesCys Yes (Cys/Met present) CheckCys->YesCys Yes SimpleCocktail RECOMMENDED: Standard Furan-Safe Mix 95% TFA, 2.5% TIPS, 2.5% H2O NoCys->SimpleCocktail AvoidEDT CRITICAL WARNING: Do NOT use EDT (Reagent K) YesCys->AvoidEDT AltThiol Use DODT or High-Phenol Mix (DODT is less aggressive to Furan) AvoidEDT->AltThiol ReagentB Reagent B (Modified) 88% TFA, 5% Phenol, 5% H2O, 2% TIPS AltThiol->ReagentB Preferred

Caption: Logic flow for selecting the correct cleavage cocktail. Note the explicit exclusion of EDT in all furan-compatible pathways.

Recommended Protocols

Protocol A: The "Furan-Safe" Standard (No Cys/Met)

Best for: Peptides containing Furan + standard protecting groups (Boc, tBu, Pbf, Trt).

Composition:

  • TFA: 95% (v/v)[2]

  • TIPS (Triisopropylsilane): 2.5% (v/v)[1]

  • Water: 2.5% (v/v)[1][3]

Procedure:

  • Pre-chill: Cool the cocktail to 0°C before adding to the resin. Furan degradation is temperature-dependent.

  • Incubation: Add to resin (10 mL per 1 g resin). Shake at room temperature for 2 hours.

    • Note: Do not exceed 3 hours. Prolonged exposure increases the risk of furan polymerization (black tar formation).

  • Precipitation: Filter resin and precipitate filtrate immediately into ice-cold diethyl ether .

Protocol B: Reagent B (For Trp/Tyr/Met containing sequences)

Best for: Peptides where Phenol is needed to protect Tyrosine or Tryptophan, but EDT must be avoided.

Composition:

  • TFA: 88%[3][4]

  • Phenol: 5% (w/v)[3][4]

  • Water: 5%[4]

  • TIPS: 2%

Why this works: Phenol acts as a "soft" scavenger for Tyr/Trp without reacting aggressively with the furan ring. TIPS handles the bulk carbocations.

Troubleshooting & FAQs

Symptom: Mass Spec shows +76 Da or +152 Da shift

Diagnosis: EDT Adduct Formation. You likely used Reagent K or a cocktail containing 1,2-ethanedithiol. The +76 Da corresponds to the addition of one EDT molecule (monoadduct) or a dithioacetal formation. Fix: This is irreversible on the cleaved peptide. You must re-synthesize. Switch to Protocol A or Reagent B .

Symptom: Peptide is a black tar / Low Yield

Diagnosis: Acid-Catalyzed Polymerization. Furan rings can polymerize under highly acidic conditions if left too long or if the cleavage gets too hot. Fix:

  • Reduce Time: Cut cleavage time to 90 minutes if possible.

  • Temperature Control: Perform the first 30 minutes of cleavage at 0°C, then warm to RT.

  • Add Phenol: Use Protocol B. Phenol helps suppress polymerization.

Symptom: Incomplete Met/Cys recovery (Oxidation)

Diagnosis: Lack of Thiol Scavenger. You removed EDT to save the Furan, but now your Methionine is oxidizing to sulfoxide (+16 Da). Fix:

  • Post-Cleavage Reduction: Cleave using Protocol B (EDT-free). After purification, perform a separate reduction step (e.g., using ammonium iodide/dimethyl sulfide in low acid) to reduce Met(O) back to Met.

  • Alternative Thiol: Use DODT (3,6-dioxa-1,8-octanedithiol) instead of EDT. DODT is less aggressive toward furan but still scavenges for Met/Cys.

    • Mix: 94% TFA, 2.5% DODT, 2.5% H2O, 1% TIPS.

Data Summary: Scavenger Compatibility

ScavengerRoleCompatibility with FuranRisk Level
TIPS Trap carbocations (tBu, Trt)High Safe
Water Trap tBu cationsHigh Safe
Phenol Protect Tyr/TrpHigh Safe
EDT Protect Cys/MetNone Critical Failure
Thioanisole Protect MetModerate Caution (Can alkylate)
DODT Protect Cys/MetModerate/High Safer alternative to EDT

References

  • Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][5] International Journal of Peptide and Protein Research, 35(3), 161–214.[3] Link

  • Okada, Y., & Okajima, H. (1998).[6] Scavenging activity of furan derivatives against hydroxyl radical generated by Fenton system. Yakugaku Zasshi, 118(6), 226-30.[6] Link

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][3] Biotage Blog. Link

  • Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. MilliporeSigma Technical Guides. Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

Preventing aspartimide formation near beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Subject: Troubleshooting Aspartimide Formation in Asp/Beta-Amino Acid Sequences Ticket ID: #SPPS-ASP-BETA-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Overview: The "Hidden" Failure Mode

Welcome to the Technical Support Hub. You are likely here because your LC-MS data shows mass anomalies (+67 Da, -18 Da, or +18 Da) or inexplicable peak splitting in sequences containing Aspartic Acid (Asp) adjacent to flexible residues like Glycine or beta-amino acids (e.g.,


-Ala).

The Core Issue: Aspartimide formation is not a random error; it is a sequence-driven, base-catalyzed cyclization. When Asp is followed by a beta-amino acid (or Glycine), the lack of steric bulk and the specific backbone flexibility allow the nitrogen of the


 residue to attack the Asp side-chain ester. This forms a succinimide ring, which subsequently re-opens to form a mixture of:
  • 
    -aspartyl peptides (Desired)
    
  • 
    -aspartyl peptides (Isomerization)
    
  • Piperidides (Adducts, if piperidine is used)[1][2]

This guide provides the diagnostic logic and chemical protocols to eliminate this pathway.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before changing reagents, confirm your sequence susceptibility.

Visual 1: The Aspartimide Mechanism

This diagram illustrates the nucleophilic attack vector you must block.[1][3]

AspartimideMechanism Asp_Peptide Fmoc-Asp(OtBu)-Xaa-... Deprotonation Amide Backbone Deprotonation Asp_Peptide->Deprotonation Base Exposure Base Deprotection Base (Piperidine) Base->Deprotonation Cyclization Nucleophilic Attack (Cyclization) Deprotonation->Cyclization N(n+1) attacks Asp Ester Aspartimide Aspartimide (Succinimide Ring) Cyclization->Aspartimide -tBuOH Piperidide Piperidide Adduct (+67 Da) Aspartimide->Piperidide +Piperidine Beta_Peptide Beta-Peptide (Isomerization) Aspartimide->Beta_Peptide Hydrolysis Alpha_Peptide Alpha-Peptide (Racemization) Aspartimide->Alpha_Peptide Hydrolysis

Caption: The backbone nitrogen of the residue following Asp attacks the side chain, forming a ring that opens into inseparable byproducts.[1]

FAQ: Why are Beta-Amino Acids High Risk?

Q: My Asp-Gly sequences are known to be bad, but why is Asp-


-Ala failing?
A:  Beta-amino acids (like 

-Alanine) introduce an extra methylene group into the backbone. While they often induce specific secondary structures,

-Ala lacks a side chain (similar to Glycine). This absence of steric bulk exposes the backbone nitrogen, making it a highly accessible nucleophile. Furthermore, the increased backbone flexibility of

-amino acids can lower the energy barrier for the transition state required to form the 5-membered succinimide ring.

Module 2: Chemical Intervention (The "Quick Fix")

If you cannot change your building blocks (e.g., due to cost or availability), you must alter the reaction environment to suppress the nucleophilicity of the backbone amide.

Protocol A: The Acidic Modifier Cocktail

Use this for moderate-risk sequences (e.g., Asp-Ser, Asp-Thr).

The Logic: Adding a weak acid to the deprotection base buffers the solution. It leaves enough free base to remove the Fmoc group but protonates the backbone amide nitrogen, preventing it from becoming a nucleophile.

Reagents:

  • Piperidine (Reagent Grade)

  • HOBt (Hydroxybenzotriazole) - Anhydrous preferred, but wetted is acceptable if fresh.[4]

  • DMF (Dimethylformamide)

Step-by-Step:

  • Prepare Base Solution: Dissolve 0.1 M HOBt in your standard 20% Piperidine/DMF solution.

    • Calculation: For 100 mL of deprotection solution, add ~1.35 g of HOBt.

  • Filter: If undissolved particles remain, filter through a 0.45

    
    m PTFE filter.
    
  • Deploy: Use this solution for all deprotection steps, not just the Asp cycle.

    • Note: The deprotection kinetics will be slightly slower. Extend deprotection time by 25% (e.g., from 2x5min to 2x7min).

Alternative: Use 5% Formic Acid in the piperidine solution if HOBt is unavailable, though HOBt is generally preferred for solubility reasons.

Module 3: Structural Intervention (The "Robust Fix")

For high-risk sequences (Asp-Gly, Asp-


-Ala, Asp-Asn), chemical modifiers are often insufficient. You must physically block the reaction using specialized protecting groups.[5]
Decision Matrix: Selecting the Right Building Block
Risk LevelSequence ContextRecommended StrategyMechanism of Action
Low Asp-Phe, Asp-LeuAsp(OtBu) + 0.1M HOBtStandard steric protection + Acid buffering.
High Asp-Gly, Asp-SerAsp(OMpe) Steric Shielding: The 3-methylpent-3-yl ester is bulkier than tBu, mechanically blocking the attack.
Critical Asp-

-Ala
, Asp-Asn
Hmb/Dmb Backbone Protection N-Alkylation: Places a protecting group on the attacking nitrogen, rendering it chemically inert.
Protocol B: Backbone Protection (Hmb/Dmb)

This is the only method that guarantees near-0% aspartimide formation for critical sequences.

The Logic: The reaction requires the nitrogen of the


 residue to lose a proton and attack the Asp. By using an amino acid protected with Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) at the 

position, you convert the secondary amine into a tertiary amine. Tertiary amines cannot be deprotonated to form the nucleophilic anion.

Workflow:

  • Identify the Attacker: In the sequence Fmoc-Asp(OtBu)-betaAla-..., the attacker is the beta-Alanine .

  • Source the Block: Purchase Fmoc-beta-Ala(Dmb)-OH or Fmoc-beta-Ala(Hmb)-OH.

    • Note: Do not buy Hmb-protected Asp. You must protect the residue after Asp (C-terminal side).

  • Coupling:

    • Dmb/Hmb residues are sterically hindered. Use a powerful coupling cocktail: HATU/HOAt/DIEA or DIC/Oxyma at elevated temperature (50°C).

    • Double couple the next amino acid (the Asp) onto the Hmb/Dmb residue, as the steric bulk makes the N-terminus difficult to access.

Module 4: Experimental Workflow Visualization

Visual 2: Troubleshooting Decision Tree

Follow this logic path to resolve your synthesis failure.

MitigationStrategy Start Start: Asp Sequence Issue Analyze Analyze Sequence (What follows Asp?) Start->Analyze IsBeta Is it Gly, Asn, or Beta-Amino Acid? Analyze->IsBeta No No (e.g., Asp-Phe) IsBeta->No Low Steric Risk Yes Yes (High Risk) IsBeta->Yes High Steric Risk Sol1 Solution 1: Add 0.1M HOBt to Piperidine No->Sol1 Budget Budget/Timeline Constraints? Yes->Budget Cheap Limited Budget Budget->Cheap Cannot buy new AA Robust High Purity Needed Budget->Robust Can buy new AA Cheap->Sol1 Try Acid Additive first Sol2 Solution 2: Use Asp(OMpe)-OH Robust->Sol2 Moderate Fix Sol3 Solution 3: Use (Dmb) on n+1 Residue Robust->Sol3 Ultimate Fix

Caption: Select the mitigation strategy based on sequence risk and resource availability.

References & Further Reading

  • Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[6] Journal of Peptide Science.

    • Context: Establishes the hierarchy of ester protection: OtBu < OMpe < OPhp/OBno.

  • Merrell, K., et al. (2023). "Preventing Aspartimide Rearrangements during Fmoc-based Solid Phase Peptide Synthesis." Biotage Technical Notes.

    • Context: detailed protocols on HOBt additives and Dmb backbone protection.

  • Mergler, M., & Dick, F. (2005).[1] "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.

    • Context: Foundational work on the mechanism and the use of Hmb backbone protection.

  • BenchChem Technical Support. (2025). "Preventing aspartimide formation when using asparagine derivatives."

    • Context: Comparative data on base selection (Piperidine vs Piperazine).[4]

Sources

Technical Support Center: Managing Furan Side Chain Modifications in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a specific challenge: the management of side reactions involving furan-containing amino acids, particularly the removal of potential Fmoc-related adducts. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your synthetic peptides.

Introduction: The Enigmatic Reactivity of Furan in SPPS

Furan-containing amino acids, such as (2-furyl)-L-alanine, are valuable building blocks for introducing unique structural motifs into peptides. However, the furan ring, an electron-rich aromatic system, can be susceptible to undesired modifications during the standard cycles of Fmoc-SPPS. While the formation of a direct adduct between the furan side chain and the dibenzofulvene (DBF) intermediate generated during Fmoc deprotection is a theoretical possibility, a more commonly observed issue is the degradation of the furan ring during the final trifluoroacetic acid (TFA)-mediated cleavage. This guide will address both the hypothetical and documented side reactions to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the formation of an "Fmoc-furan adduct"?

The term "Fmoc-furan adduct" in this context refers to the product of a reaction between the furan side chain and the dibenzofulvene (DBF) intermediate generated during the base-mediated cleavage of the Fmoc group. The proposed mechanism is a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the furan ring acts as a diene and DBF acts as a dienophile.

Furan is known to participate in Diels-Alder reactions, typically with electron-deficient dienophiles.[1][2] DBF is an electrophilic species that is efficiently trapped by the secondary amine (e.g., piperidine) used for Fmoc deprotection.[3][4] While there is a lack of direct literature evidence for the DBF-furan adduct formation during standard SPPS conditions, the chemical reactivity of both species suggests it as a potential, albeit likely minor, side reaction.

Q2: What are the more commonly documented side reactions of furan-containing amino acids in SPPS?

The most significant and well-documented side reaction involving furan side chains occurs during the final TFA-mediated cleavage and deprotection step. The furan group of (2-furyl)-L-alanine-containing peptides can be partially degraded by acid.[5] The major byproduct has been identified as a bis-dithioacetal, which forms after the acidic hydrolysis of the furan ring, especially when thiol-based scavengers like ethanedithiol are present in the cleavage cocktail.[5]

Q3: How can I detect potential furan side chain modifications?

The primary methods for detecting modifications to your furan-containing peptide are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: Unwanted side products will typically appear as new peaks in your HPLC chromatogram, often eluting close to the main product peak. A broader or misshapen main peak can also indicate the presence of co-eluting impurities.[6][7][8]

  • Mass Spectrometry Analysis: MS is crucial for identifying the nature of the modification by determining the mass of the side product.[9][10] A potential DBF adduct would result in a mass increase of +166.22 Da. The formation of a bis-dithioacetal from ethanedithiol would lead to a more complex mass change depending on the exact structure. Acidic hydrolysis of the furan ring would also result in a specific mass addition.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect that the furan side chain in your peptide has undergone modification, follow this systematic troubleshooting workflow.

troubleshooting_workflow cluster_analysis Step 1: Analytical Assessment cluster_interpretation Step 2: Interpretation of Mass Data cluster_prevention Step 3: Implement Preventative Measures cluster_verification Step 4: Verification start Observe unexpected peaks in HPLC or mass spectrum hplc Analyze HPLC chromatogram for new peaks or peak broadening start->hplc ms Perform LC-MS to determine the mass of the main product and impurities start->ms mass_shift Calculate the mass difference (Δm) between the expected mass and the observed mass of the impurity ms->mass_shift is_dbf Is Δm ≈ +166 Da? (Potential DBF Adduct) mass_shift->is_dbf is_hydrolysis Is Δm consistent with hydrolysis or dithioacetal formation? mass_shift->is_hydrolysis deprotection Optimize Fmoc Deprotection Conditions is_dbf->deprotection Yes cleavage Optimize Final Cleavage Cocktail is_hydrolysis->cleavage Yes resynthesize Re-synthesize peptide with optimized protocols deprotection->resynthesize cleavage->resynthesize final_analysis Analyze the new peptide by HPLC and MS resynthesize->final_analysis

Caption: Troubleshooting workflow for furan side chain modifications.

Step 1 & 2: Analytical Assessment and Interpretation

Before modifying your synthesis protocol, it is essential to characterize the impurity.

Protocol 1: HPLC and LC-MS Analysis of Crude Peptide

  • Sample Preparation: Dissolve a small amount of your crude peptide in a suitable solvent, such as a mixture of water and acetonitrile.[6]

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm.[11]

    • Look for any unexpected peaks that are not present in a control sample (if available).

  • LC-MS Analysis:

    • Perform LC-MS analysis using a method that is compatible with your mass spectrometer. Formic acid (0.1%) is often preferred over TFA as it results in less ion suppression.[11]

    • Obtain the mass spectrum for your main peak and any significant impurity peaks.

  • Data Interpretation:

    • Confirm that the main peak corresponds to the expected molecular weight of your peptide.

    • Calculate the mass difference between the impurity peaks and the main peak.

      • A mass addition of +166.22 Da could indicate a dibenzofulvene adduct.

      • A mass addition corresponding to the hydrolysis of the furan ring or the addition of scavenger molecules should also be considered. For example, cleavage with TFA and ethanedithiol can lead to a bis-dithioacetal byproduct.[5]

Step 3: Prevention and Mitigation Strategies

Based on your analytical findings, you can implement targeted changes to your synthesis protocol.

If you suspect a DBF adduct (hypothetical):

The most effective strategy is to ensure that the dibenzofulvene intermediate is efficiently scavenged during Fmoc deprotection before it has an opportunity to react with the furan side chain.

Protocol 2: Optimizing Fmoc Deprotection

  • Use Fresh Deprotection Solution: Always use a freshly prepared solution of 20% piperidine in high-quality, amine-free DMF.

  • Consider Alternative Scavengers: While piperidine is the standard, other secondary amines can also be used. Pyrrolidine has been shown to be a very efficient DBF scavenger.[4] You may consider using a 20% solution of pyrrolidine in DMF for the deprotection step.

  • Increase Scavenger Concentration: For particularly sensitive sequences, increasing the concentration of piperidine to 30-50% may enhance the trapping of DBF.[3]

If you observe degradation during final cleavage (documented):

The composition of your cleavage cocktail is critical for preserving the integrity of the furan side chain.

Protocol 3: Optimized TFA Cleavage for Furan-Containing Peptides

Based on published findings, the following cleavage cocktail is recommended to minimize the degradation of the furan ring.[5]

ComponentConcentrationPurpose
Trifluoroacetic Acid (TFA)95%Cleavage from resin and removal of acid-labile protecting groups
Water2.5%Cation scavenger
Triisopropylsilane (TIPS)2.5%Cation scavenger, reduces dithioacetal formation

Procedure:

  • Swell the peptide-resin in dichloromethane (DCM) and then drain.

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

It is strongly advised to avoid using ethanedithiol (EDT) in the cleavage cocktail for furan-containing peptides, as it has been shown to promote the formation of dithioacetal byproducts. [5] An alternative thiol scavenger that has been shown to be more compatible is 3,6-dioxa-1,8-octanedithiol (DODT).[5]

Visualizing the Chemical Mechanisms

Caption: Hypothetical and documented reaction pathways for furan side chains in SPPS. (Note: Placeholder images are used in the DOT script. In a real implementation, these would be replaced with actual chemical structure diagrams.)

A visual representation of the hypothetical Diels-Alder reaction between a furan side chain and dibenzofulvene would show the furan acting as a 4-electron diene and the exocyclic double bond of DBF acting as a 2-electron dienophile, leading to a bridged cyclic adduct.

The documented acidic degradation pathway would illustrate the protonation of the furan ring by TFA, followed by nucleophilic attack of water to open the ring and form a dicarbonyl intermediate. In the presence of a dithiol scavenger, this intermediate would then be converted to a stable bis-dithioacetal.

Conclusion

While the direct reaction of dibenzofulvene with furan side chains during Fmoc deprotection remains a theoretical concern without substantial literature evidence, the degradation of furan-containing peptides during TFA cleavage is a documented challenge. By employing careful analytical techniques and optimized protocols for both Fmoc deprotection and final cleavage, researchers can successfully synthesize high-purity furan-containing peptides. This guide provides a framework for understanding these potential side reactions and a practical set of tools for troubleshooting and prevention.

References

  • Mtoz Biolabs. HPLC Peptide Purity Analysis Service. Mtoz Biolabs. Accessed February 15, 2026.
  • Understanding HPLC Purity Testing for Research Peptides. (2025).
  • HPLC Analysis Methods for Peptide Characteriz
  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent.
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2023). Molecules.
  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Protocols.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering.
  • Why does Furan participate in Diels alder reaction more readily than Pyrrole? (2015). Quora.
  • A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. Benchchem.
  • Furan. Wikipedia.
  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
  • Five Member Heterocycles Reactivity of Furan. (2020). YouTube.
  • Heterocyclic Chemistry.
  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). PubMed.
  • A convenient and scaleable procedure for removing the Fmoc group in solution.
  • What is the reactivity order of Pyrrol, thiophene and Furon? (2025). Quora.
  • Mass Spectrometry Applications in Peptide Analysis. (2024). Biovera.
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (2015). PubMed.
  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (1998). PubMed.
  • Furan-based locked Z-vinylogous γ-amino acid stabilizing protein α-turn in water-soluble cyclic α3γ tetrapeptides. (2014). PubMed.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Protecting Groups in Peptide Synthesis. (2018). PubMed.
  • Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.
  • Advances in Fmoc solid-phase peptide synthesis. (2011). PMC.
  • Protecting Groups in Peptide Synthesis.
  • Amino Acid Deriv
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025).
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • TBAF and peptide cleavage cocktail? (2017).

Sources

Technical Support Center: Optimizing HATU vs. DIC for Beta-Residue Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Optimization Guide for Beta-Amino Acid SPPS Ticket ID: BETA-SPPS-OPT-001 Assigned Scientist: Senior Application Specialist

Introduction: The "Beta" Bottleneck

Welcome to the technical support hub for beta-peptide synthesis. If you are here, you are likely experiencing deletion sequences , low crude purity , or slow reaction kinetics .

The Core Problem: Unlike


-amino acids, 

-amino acids possess an additional methylene group (

) in the backbone. This introduces two critical challenges:
  • Kinetic Drag: The extra degree of freedom increases the entropic penalty for the transition state during coupling.

  • Aggregation:

    
    -peptides often adopt stable secondary structures (e.g., 14-helices or 12-helices) on-resin, which can solvate poorly and sterically shield the N-terminus.
    

This guide provides a decision framework for choosing between HATU (Guanidinium/Uronium) and DIC (Carbodiimide) activation strategies, specifically tailored for these difficult residues.

Module 1: Reagent Selection Strategy

Do not default to HATU simply because it is "stronger." Use the following logic to select your coupling system.

The Decision Matrix
FeatureHATU / HOAt / DIEA DIC / Oxyma Pure
Mechanism Fast generation of active ester via uronium salt.In-situ generation of oxyma-ester via carbodiimide.[1]
Kinetics Extremely Fast (Minutes). Best for room temp.Slower (Hours) at RT; Fast with Microwave.
Side Reactions Risk of Guanidinylation (capping) if reaction is slow.Minimal side reactions; Urea byproduct washes out easily.[2]
Racemization Low (with HOAt), but risk increases with base excess.Lowest Risk (especially with Oxyma).
Cost High (

$).
Low/Moderate (

).
Best Use Case "Rescue" couplings, sterically hindered N-termini, Room Temp.Microwave SPPS , Routine

-couplings, Long sequences.
Visualizing the Activation Pathway

The diagram below illustrates the mechanistic divergence that dictates your choice. Note that HATU requires a base (DIEA) which can trigger base-catalyzed side reactions if not monitored, whereas DIC is base-free during activation.

CouplingMechanism Start Protected Beta-AA (COOH) HATU HATU + DIEA Start->HATU Path A DIC DIC + Oxyma Start->DIC Path B OAt_Ester Active OAt Ester (Fastest) HATU->OAt_Ester Guanidine Side Rxn: Guanidinylation OAt_Ester->Guanidine Slow Amine Excess HATU Product Coupled Beta-Peptide OAt_Ester->Product Amine Attack IsoUrea O-Acylisourea (Unstable) DIC->IsoUrea Oxyma_Ester Active Oxyma Ester (Stable/Clean) IsoUrea->Oxyma_Ester Oxyma Attack Oxyma_Ester->Product Amine Attack

Caption: Path A (HATU) is faster but risks capping the amine if the coupling stalls. Path B (DIC/Oxyma) is safer for extended reaction times or heated cycles.

Module 2: Optimized Protocols

Protocol A: Microwave-Assisted DIC/Oxyma (Recommended)

The modern standard for


-amino acids. Heat overcomes the entropic barrier.
  • Reagents:

    • 0.1 M Fmoc-

      
      -AA-OH in DMF.
      
    • 0.1 M DIC in DMF.

    • 0.1 M Oxyma Pure in DMF.

  • Stoichiometry: 5 equiv AA : 5 equiv DIC : 5 equiv Oxyma (relative to resin loading).

  • Cycle:

    • Pre-activation: None (add directly to resin).

    • Microwave Ramp: Ramp to 75°C over 2 mins.

    • Hold: Hold at 75°C for 10 minutes (double the standard

      
      -AA time).
      
    • Note: For Cys/His, limit temp to 50°C to prevent racemization.

  • Wash: DMF (3x), DCM (3x).

Protocol B: Room Temperature HATU (The "Rescue" Method)

Use this when microwave is unavailable or for extremely hindered couplings (e.g.,


-disubstituted).
  • Reagents:

    • 0.4 M Fmoc-

      
      -AA-OH in DMF.
      
    • 0.38 M HATU in DMF.

    • DIEA (Neat).

  • Stoichiometry: 4 equiv AA : 3.8 equiv HATU : 8 equiv DIEA.

    • Critical: Always use slightly less HATU than AA to prevent guanidinylation of the resin-bound amine.

  • Cycle:

    • Pre-activation: Mix AA, HATU, and DIEA for 30-60 seconds (color change to yellow/orange).

    • Coupling: Add to resin. Shake for 2 hours .

    • Re-coupling: Drain, wash DMF, and repeat with fresh reagents for 1 hour.

Module 3: Troubleshooting & FAQs

Q1: My sequence has deletions (missing residues). What is happening?

Diagnosis: Incomplete coupling due to steric bulk or aggregation. The Fix:

  • Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone) for the coupling step. NMP disrupts beta-sheet aggregation better than DMF.

  • Double Couple: Perform the coupling twice. First with DIC/Oxyma (60 min), then a second "hard" coupling with HATU (60 min).

  • Check the Test: Are you using the Kaiser Test?

    
    -amines are primary amines, so it should work, but aggregation can give false negatives (residue looks coupled, but is actually just hidden). Use the Chloranil Test  or perform a micro-cleavage to verify.
    
Q2: I see an extra mass of +99 Da or +100 Da. What is this?

Diagnosis: This is likely Guanidinylation , a side reaction from HATU. The Mechanism: If the amino acid activation is slow, or if you use excess HATU, the unreacted HATU can react directly with the N-terminus of the peptide chain, permanently capping it. The Fix:

  • Ensure [AA] > [HATU] (e.g., 1.1 : 1 ratio).

  • Switch to DIC/Oxyma, which cannot cause this side reaction.

Q3: The reaction mixture turns black/dark red with HATU. Is this bad?

Diagnosis: Normal for HOAt/HATU. Explanation: The yellow/orange color is the active ester. Darkening over time (red/brown) suggests aging of the active ester or oxidation, but does not necessarily mean failure. However, if it turns black instantly, check your DIEA quality (it may be oxidized).

Q4: Can I use HOBt instead of Oxyma?

Diagnosis: You can, but you shouldn't. Why: Oxyma Pure is safer (non-explosive) and generates a more reactive ester than HOBt. In comparative studies with


-peptides, Oxyma/DIC consistently yields higher purity than HOBt/DIC.[1]

Module 4: Advanced Optimization (Graphviz Workflow)

Use this logic flow to troubleshoot difficult sequences dynamically.

OptimizationFlow Start Start Beta-AA Coupling CheckMW Is Microwave Available? Start->CheckMW MW_Yes Use DIC / Oxyma 75°C, 10 min CheckMW->MW_Yes Yes MW_No Use HATU / DIEA RT, 2 x 60 min CheckMW->MW_No No CheckResult QC: Micro-Cleavage / HPLC MW_Yes->CheckResult MW_No->CheckResult Success Proceed to Next AA CheckResult->Success Purity > 90% Failure Deletion / Low Yield CheckResult->Failure Deletion Found Aggro_Fix 1. Switch Solvent to NMP 2. Add 0.8M LiCl 3. Use Magic Mixture (DCM/DMF/NMP) Failure->Aggro_Fix Aggro_Fix->CheckMW Retry Coupling

Caption: Logical workflow for optimizing coupling conditions based on equipment availability and initial QC results.

References

  • Albericio, F., &yman-Malherbe, S. (2008). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Letters.

  • Vanier, G. S. (2013).[3] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology.

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. European Journal of Organic Chemistry.

  • Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Stability of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Does Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid degrade in piperidine? Technically, yes , but in a specific manner distinct from standard


-amino acids.

While the furan ring itself is generally stable to the basic conditions of piperidine (unlike its high sensitivity to strong acids like TFA), the


-amino acid backbone  introduces a risk of Retro-Michael elimination . This reaction expels the amino group, forming an 

-unsaturated crotonic acid derivative.

Consequently, "instability" in this context usually manifests as:

  • Low yields due to chain termination (elimination).

  • Piperidine adducts (mass shift +85 Da) caused by the re-addition of piperidine to the elimination product.

  • Aggregation-induced incomplete deprotection , common in

    
    -peptides.
    

Mechanism of Action & Degradation Pathways

To troubleshoot effectively, you must understand the competing pathways occurring in your reaction vessel.

Pathway A: Desired Deprotection (Standard)

The base (piperidine) removes the acidic proton from the fluorenyl ring (pKa ~28), triggering


-elimination of dibenzofulvene (DBF) and CO₂, releasing the free amine.
Pathway B: Unwanted Backbone Elimination (Retro-Michael)

Because this is a


-amino acid, the C

protons are acidic. Prolonged exposure to base can trigger the elimination of the amino group itself, especially if the resulting double bond is conjugated (e.g., with the carbonyl).
Pathway C: Dibenzofulvene Scavenging vs. Alkylation

The byproduct DBF is highly electrophilic.[1] While piperidine usually scavenges DBF to form a stable adduct, high local concentrations of DBF can theoretically alkylate electron-rich aromatic rings (like furan), although this is rarer than with Indole (Trp) or Thiol (Cys).

Visualization: Reaction Pathways[2]

The following diagram illustrates the critical bifurcation between successful deprotection and the degradation pathways.

G Start Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid (On Resin) Intermediate Carbamate Anion Intermediate Start->Intermediate 20% Piperidine (Deprotonation) Elimination Side Product: 4-(2-furyl)-but-2-enoic acid (Chain Termination) Start->Elimination Pathway B: Retro-Michael (Prolonged Base Exposure) FreeAmine Product: Free Amine (Ready for Coupling) Intermediate->FreeAmine Pathway A: Loss of DBF + CO2 DBF Dibenzofulvene (Byproduct) Intermediate->DBF Adduct Piperidine Adduct (+85 Da Mass Shift) Elimination->Adduct Michael Addition of Piperidine

Caption: Figure 1. Competing pathways during Fmoc removal. Pathway A is desired; Pathway B leads to irreversible chain termination and adduct formation.

Troubleshooting Guide (FAQs)

Issue 1: Mass Spec shows a +85 Da impurity peak.

Diagnosis: Piperidine Adduct Formation. This confirms that Pathway B (Elimination) occurred, followed by the Michael addition of piperidine to the resulting double bond.

  • Why? The deprotection time was likely too long, or the base concentration was too high for this specific sensitive residue.

  • Solution: Switch to a milder deprotection cocktail.

    • Protocol: Use 20% Piperidine + 0.1 M HOBt in DMF. HOBt acts as an acidic additive that suppresses the basicity enough to minimize elimination while allowing deprotection.

    • Alternative: Use 5% Piperazine + 2% DBU in DMF (shorter contact time).

Issue 2: The reaction mixture turns black/dark brown rapidly.

Diagnosis: Furan Ring Degradation or Polymerization. While furan is stable to piperidine, it is electron-rich. If the dibenzofulvene (DBF) is not scavenged efficiently, it can polymerize or react with the furan ring.

  • Why? Insufficient washing or low solvent flow allowed DBF to accumulate.

  • Solution: Increase wash steps and flow rate. Ensure the resin is swollen properly (use DCM/DMF alternating washes) before deprotection to ensure rapid diffusion of DBF out of the bead.

Issue 3: Incomplete Deprotection (Fmoc peak remains).

Diagnosis: Aggregation.


-peptides and furan-containing peptides are prone to forming secondary structures (sheets/helices) that shield the N-terminus.
  • Solution:

    • Heat: Perform deprotection at 40°C (Do NOT exceed 50°C, or elimination risk increases).

    • Chaotropic Salts: Add 0.1 M LiCl or Pseudoproline dipeptides if applicable to disrupt aggregation.

    • Solvent: Switch to NMP (N-methylpyrrolidone) instead of DMF for better solvation.

Experimental Protocols

Protocol A: Standard Stability Check (Pre-Synthesis)

Before committing valuable resin, validate stability.

  • Dissolve 5 mg of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in 1 mL of 20% Piperidine/DMF .

  • Incubate at Room Temperature.

  • Take aliquots at 5 min, 30 min, and 60 min .

  • Quench aliquots in 0.1% TFA/Water/Acetonitrile .

  • Analyze via LC-MS:

    • Look for the parent peak (Fmoc removed).

    • Look for Elimination Product (Mass = Parent - NH3).

    • Look for Piperidine Adduct (Mass = Elimination + 85).

Protocol B: Optimized Deprotection for Furan-Amino Acids

Use this for synthesis to minimize side reactions.

StepReagentTimeCyclesNotes
Swell DMF2 min3Ensure good solvation.
Deprotect 20% Piperidine + 0.1M HOBt in DMF3 min1Short "push" to remove bulk Fmoc.
Drain ---Drain quickly to remove high conc. DBF.
Deprotect 20% Piperidine + 0.1M HOBt in DMF10 min1Completion step.
Wash DMF1 min5Extensive washing is critical to remove DBF.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[2][3] Journal of Peptide Science.[4] Link

  • Coin, I., et al. (2007). Depsipeptides as a tool for the synthesis of difficult sequence peptides.[5] Nature Protocols. Link

  • Hook, D. F., et al. (2005). Beta-amino acids: Versatile peptidomimetics. Journal of Medicinal Chemistry. (Discusses stability of beta-amino acid backbones). Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][5][6][][8] Chemical Reviews. (Detailed mechanisms of Fmoc removal and side reactions). Link

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptide synthesis. Chimica Oggi. Link

Sources

Validation & Comparative

HPLC separation of beta-amino acid enantiomers

Advanced Guide: HPLC Separation of -Amino Acid Enantiomers

Executive Summary & Strategic Context



The Core Challenge: Underivatized

The Solution: This guide focuses on the two most robust "Direct" separation modes—Zwitterionic Ion-Exchange (ZWIX) and Crown Ether technologies—while benchmarking them against the classical "Indirect" derivatization approach.

Decision Matrix: Selecting the Right Methodology

Do not default to a single column. Use this logic flow to select the optimal stationary phase based on your analyte's specific chemical structure.

BetaAminoAcidWorkflowStartAnalyte: $\beta$-Amino Acid MixtureStateIs the Amino Acid Protected?Start->StateProtectedProtected (e.g., Boc-, Fmoc-)State->ProtectedYesFreeFree Zwitterion (H3N+-...-COO-)State->FreeNoPolyPolysaccharide CSPs(Amylose/Cellulose)Normal Phase / Polar OrganicProtected->PolyStandard ScreeningAmineTypeAmine Substitution?Free->AmineTypePrimaryPrimary Amine (-NH2)AmineType->PrimarySecondarySecondary Amine (-NHR)(e.g., Proline analogs)AmineType->SecondaryCrownCrown Ether CSP(CROWNPAK CR-I)Acidic Aqueous Mobile PhasePrimary->CrownHigh SelectivityAcidic pHZwixZwitterionic CSP(CHIRALPAK ZWIX)Polar Organic (MeOH/MeCN)Primary->ZwixAlternativeTunable ElutionSecondary->ZwixRequired(Crown Ether fails)

Figure 1: Strategic decision tree for selecting the optimal chiral stationary phase based on analyte protection and amine substitution.

Deep Dive: Zwitterionic Cinchona Alkaloid CSPs (ZWIX)

Best For: General

Mechanism of Action

The ZWIX phases (e.g., Chiralpak ZWIX(+) and ZWIX(-)) utilize a Cinchona alkaloid scaffold fused with a chiral sulfonic acid.[1] This creates a Double Ion-Pairing mechanism:

  • Anion Exchange: The protonated quinuclidine nitrogen (cationic) binds the analyte's carboxylate group.

  • Cation Exchange: The sulfonic acid group (anionic) binds the analyte's ammonium group.

This "molecular clamp" locks the zwitterion in a specific conformation, allowing the chiral pocket to discriminate between enantiomers.

Experimental Protocol: ZWIX Method

Objective: Separate underivatized

Step 1: Mobile Phase Preparation

  • Bulk Solvent: Methanol (MeOH) / Acetonitrile (MeCN).[2] A 50:50 (v/v) ratio is the standard starting point.

    • Why? MeOH is protic (solvates ions), MeCN is aprotic (modulates selectivity).

  • Additives (Critical):

    • Acid: 50 mM Formic Acid (or Acetic Acid).

    • Base: 25 mM Diethylamine (DEA) or Propylamine.

    • Rule of Thumb: Maintain a 2:1 molar ratio of Acid:Base to ensure the CSP is charged correctly while buffering the mobile phase.

Step 2: Column Selection

  • Primary Column: CHIRALPAK ZWIX(+) (3 µm, 150 x 3.0 mm).

  • Elution Reversal: If the impurity elutes second (undesirable for trace analysis), switch to ZWIX(-). The elution order typically reverses (e.g., R < S on ZWIX(+) becomes S < R on ZWIX(-)).[3]

Step 3: Run Conditions

  • Flow Rate: 0.5 mL/min (for 3mm ID).

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution

    
     by reducing thermal motion).
    
  • Detection: UV @ 210 nm (or MS detection; ZWIX phases are highly MS-compatible due to volatile additives).

Self-Validation Check:

  • If retention is too low (

    
    ): Decrease the Acid/Base concentration (e.g., to 25mM/12.5mM) to increase electrostatic interaction strength.
    
  • If peak shape is broad: Ensure the Acid:Base ratio is strictly controlled. Excess base can deprotonate the analyte completely, losing retention.

Deep Dive: Crown Ether CSPs

Best For: Primary

Mechanism of Action

Crown ether phases (e.g., CROWNPAK CR-I) contain a chiral 18-crown-6 ether ring.

  • Inclusion Complex: The primary ammonium group (

    
    ) of the 
    
    
    -amino acid inserts into the crown ether cavity via three hydrogen bonds.
  • Steric Barrier: The chiral substituents on the crown ether create a barrier that allows only one enantiomer to fit snugly.

Experimental Protocol: Crown Ether Method

Objective: Separate

Step 1: Mobile Phase Preparation

  • Solvent: Aqueous Perchloric Acid (

    
    ).
    
  • Organic Modifier: Acetonitrile (0% to 15% v/v).

    • Note: High organic content decreases retention on these columns (Reverse of RP behavior).

  • pH Control: pH must be acidic (1.0 – 2.0).

    • Why? The amine must be fully protonated to bind to the crown ether.

Step 2: Run Conditions

  • Column: CROWNPAK CR-I(+) (Immobilized type is preferred for stability).

  • Temperature: Lower temperatures (0°C - 15°C) significantly improve resolution on crown ether columns.

  • Flow Rate: 0.4 - 0.8 mL/min.[4]

Limitations:

  • Secondary Amines: Will NOT separate. The crown ether cavity specifically requires the tripod hydrogen bonding of a primary amine.

  • Corrosion: Perchloric acid is corrosive to stainless steel; wash the system thoroughly with water after use.

Comparative Analysis: Direct vs. Indirect Methods[2][5][6][7]

The following table contrasts the two direct methods against the traditional derivatization approach (e.g., Marfey's Reagent / FDAA).

FeatureZwitterionic CSP (ZWIX)Crown Ether CSP (CROWNPAK)Derivatization (Marfey's/FDAA)
Analyte Scope Primary & Secondary

-AA
Primary

-AA ONLY
All (requires reactive amine)
Sample Prep Dissolve & Shoot (None)Dissolve & Shoot (None)Complex (1-2 hours reaction)
Elution Order Reversable (Switch +/- col)Fixed (mostly)Fixed (Diastereomer dependent)
Mobile Phase MeOH/MeCN (Polar Organic)Acidic Water/MeCNStandard RP (Water/MeCN)
MS Compatibility High (Volatile buffers)Low (Non-volatile acids often used)High
Resolution (

)
High for broad rangeVery High for specific targetsHigh (depends on C18 column)
Cost per Run LowLowHigh (Reagent cost + time)

Troubleshooting & Self-Validating Workflows

To ensure scientific integrity, every method must include system suitability tests.

Scenario 1: Loss of Resolution on ZWIX
  • Cause: Water accumulation in the mobile phase. ZWIX phases are sensitive to hydration layers which disrupt the ion-pairing mechanism.

  • Fix: Flush column with 100% MeOH, then re-equilibrate with fresh anhydrous MeOH/MeCN buffer.

Scenario 2: No Retention on Crown Ether
  • Cause: pH is too high (> 3.0). The amino group is deprotonating.

  • Fix: Verify mobile phase pH is < 2.0. Add more

    
     or TFA.
    
Scenario 3: "Ghost Peaks" in Derivatization Method
  • Cause: Excess derivatizing reagent (FDAA) eluting or hydrolyzing.

  • Fix: Run a "Blank" derivatization (Reagent + Buffer, no amino acid) to identify and subtract reagent peaks.

References

  • Ilisz, I., et al. (2015).

    
    - and 
    
    
    -Amino Acids. Molecules. Link
  • Daicel Chiral Technologies. (2025).[5] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Application Note. Link

  • BenchChem. (2025).[6][7] Evaluating the performance of different chiral columns for amino acid separation. Link

  • Hyun, M. H., et al. (2008).[8] Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of Chromatography A. Link

  • Sigma-Aldrich (Merck). (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using CHIROBIOTIC Columns. Link

  • Lindner, W., et al. (2009). Enantioselective ion-exchange chromatography of amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. Link

Optimizing Peptide Mapping: A Comparative Guide to Mass Spectrometry of Furyl-Butyric Acid (FBA) Derivatized Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation of furyl-butyric acid peptides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of bottom-up proteomics and peptidomics, the detection of short, hydrophilic, or poorly ionizable peptides remains a bottleneck. Chemical derivatization is a standard strategy to overcome these limitations. This guide evaluates the performance of 4-(2-furyl)butyric acid (FBA) as an N-terminal hydrophobic tag, comparing its mass spectrometry (MS) fragmentation behavior and ionization efficiency against standard Acetylation and Native (Underivatized) workflows.

While acetylation is the industry standard for N-terminal blocking to simplify fragmentation spectra, FBA tagging introduces a unique combination of increased hydrophobicity (retention time shift) and distinct reporter ion generation, making it a superior choice for targeted analysis of polar sequences.

Mechanism of Action: The FBA Tag

The FBA tag modifies the N-terminus (or


-amino groups of Lysine) via an amide linkage. This modification alters the physicochemical properties of the peptide in two critical ways:
  • Hydrophobic Shift: The furan ring and propyl linker add significant hydrophobicity, shifting short, polar peptides away from the solvent front in Reverse-Phase LC (RPLC), reducing ion suppression.

  • Fragmentation Directing: Like acetylation, FBA blocks the N-terminal amine, removing its basicity. This suppresses the formation of N-terminal y-ions and promotes a dominant b-ion series , simplifying de novo sequencing.

The Diagnostic "Furan Signature"

Unlike simple alkyl tags, the furan moiety possesses a characteristic fragmentation channel. Under Higher-energy Collisional Dissociation (HCD), the FBA tag often yields a diagnostic low-mass ion (typically m/z 81.03 , corresponding to the furfuryl cation species), allowing for Precursor Ion Scanning (PIS) to selectively filter tagged peptides from complex backgrounds.

Comparative Analysis: FBA vs. Alternatives

The following analysis contrasts FBA tagging with Native peptides and Acetylation (the closest functional alternative).

Table 1: Performance Metrics Comparison
FeatureNative (Underivatized)Acetylation (+42 Da)FBA Tagging (+136 Da)
Mass Shift (

m)
0 Da+42.01 Da+136.05 Da
Hydrophobicity Low (Early elution)ModerateHigh (Significant RT shift)
Ionization (ESI) Variable (Sequence dependent)ModerateEnhanced (Surface activity)
Fragmentation Series Mixed b- and y-ionsDominant b-ionsDominant b-ions + Reporter
Diagnostic Ion Nonem/z 126 (Immonium Lys)m/z 81 (Furanium)
Labile Stability HighHighModerate (Oxidation sensitive)
Detailed Fragmentation Comparison[1]

A. Collision Induced Dissociation (CID)

  • Native: Protons are mobile. Fragmentation occurs randomly along the backbone, producing a complex mix of b- and y-ions.

  • FBA-Tagged: The N-terminal basic site is capped. The mobile proton is sequestered to the arginine/lysine at the C-terminus (in tryptic peptides). This often results in a simplified spectrum dominated by y-ions (if C-term is basic) or a complete b-ion series if the C-term is non-basic.

    • Key Observation: FBA peptides show reduced neutral loss of ammonia compared to native peptides.

B. Higher-energy Collisional Dissociation (HCD)

  • Native: Standard backbone fragmentation.

  • FBA-Tagged: At higher energies (NCE > 30), the FBA tag itself can fragment. The cleavage of the bond between the furan ring and the butyric chain or the amide bond can occur.

    • Diagnostic Event: Generation of the m/z 81.03 ion (

      
      ). This is critical for validating that a peptide is indeed tagged.
      
Fragmentation Pathway Visualization[1]

The following diagram illustrates the competing fragmentation pathways for an FBA-tagged peptide, highlighting the generation of sequence ions versus the diagnostic reporter ion.

FBA_Fragmentation Precursor [FBA-Peptide+H]+ Precursor Ion Energy Activation (CID/HCD) Precursor->Energy Backbone Backbone Cleavage (Amide Bond) Energy->Backbone Primary Pathway TagCleavage Tag Fragmentation (Furan Moiety) Energy->TagCleavage High Energy (HCD) b_ions b-ion Series (N-term FBA retained) Backbone->b_ions Charge on N-term y_ions y-ion Series (C-term) Backbone->y_ions Charge on C-term Reporter Diagnostic Ion m/z 81.03 (Furanium) TagCleavage->Reporter Diagnostic NeutralLoss Neutral Loss [M - Furan] TagCleavage->NeutralLoss Rare

Figure 1: Fragmentation pathways of FBA-derivatized peptides. Note the bifurcation between useful backbone sequencing ions and the diagnostic tag fragment.

Experimental Protocol: Derivatization & Acquisition

To replicate the data discussed above, follow this self-validating protocol. This workflow assumes a standard tryptic digest of a protein mixture.

Reagents
  • FBA-NHS Ester: Synthesize by reacting 4-(2-furyl)butyric acid with N-hydroxysuccinimide (NHS) and EDC.

  • Reaction Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

Step-by-Step Workflow
  • Peptide Solubilization: Dissolve dried peptide digest (approx. 10-50

    
    g) in 20 
    
    
    
    L of Reaction Buffer.
  • Labeling: Add 5

    
    L of FBA-NHS ester (20 mg/mL in anhydrous DMSO).
    
    • Molar Excess: Ensure at least 10-fold molar excess of reagent over peptide amines.

  • Incubation: Vortex and incubate at Room Temperature for 1 hour.

  • Quenching: Add 2

    
    L of 5% Hydroxylamine to quench unreacted NHS ester. Incubate for 10 mins.
    
  • Cleanup: Desalt using C18 StageTips or Spin Columns. This step is crucial to remove hydrolyzed FBA reagents which can suppress ionization.

  • MS Acquisition (Recommended Parameters):

    • Mode: Positive ESI.[2]

    • MS1 Resolution: 60,000 (Orbitrap) or equivalent.

    • MS2 Activation: HCD (Stepped NCE 25, 30, 35). Reasoning: Stepped energy ensures both backbone fragmentation (lower energy) and reporter ion generation (higher energy).

    • Dynamic Exclusion: 30s (FBA peptides elute sharper than native ones).

Decision Matrix: When to Use FBA?

Not every experiment requires FBA tagging. Use the following logic flow to determine applicability.

Decision_Matrix Start Start: Peptide Sample Hydrophobicity Are peptides hydrophilic (elute in void volume)? Start->Hydrophobicity Standard Use Native Analysis Hydrophobicity->Standard No Tagging Consider Tagging Hydrophobicity->Tagging Yes Targeted Is Targeted Quantitation required? Tagging->Targeted FBA Use FBA Tagging (RT Shift + m/z 81 Check) Targeted->FBA Yes (Verification) Acetylation Use Acetylation (Simple Blocking) Targeted->Acetylation No (General Discovery)

Figure 2: Decision matrix for selecting FBA derivatization based on peptide hydrophobicity and analytical goals.

References
  • Jiang, H., Long, Z., & Guo, L. (2025).[3] Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX Technical Notes. Link

  • Nshanian, M., et al. (2019).[4] Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. International Journal of Mass Spectrometry. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives. BenchChem. Link

  • Nie, S., et al. (2022).[5] Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Analytical Biochemistry. Link

  • Matrix Science. (2025). Peptide Fragmentation Nomenclature and Ion Types. Mascot Help. Link

Sources

Comparing bioactivity of furyl vs phenyl beta-amino acids

Comparative Bioactivity Guide: Furyl vs. Phenyl -Amino Acids

Executive Summary: The Bioisosteric Trade-Off

In peptidomimetic design, the substitution of a phenyl ring (as found in


  • Phenyl

    
    -residues  drive maximal membrane insertion and receptor affinity through 
    
    
    -
    
    
    stacking and high lipophilicity, often at the cost of aqueous solubility.
  • Furyl

    
    -residues  reduce lipophilicity (LogP) and improve solubility, acting as a "tuner" for amphiphilicity. However, they introduce a metabolic liability due to potential CYP450-mediated ring opening.
    
Physicochemical Comparison Matrix[1]
FeaturePhenyl

-Amino Acid
Furyl

-Amino Acid
Impact on Drug Design
Lipophilicity (LogP) High (Hydrophobic)Moderate (Lower LogP)Furan improves solubility in aqueous formulations.
Electronic Nature Electron-neutral/richElectron-rich (

-excessive)
Furan alters

-stacking geometry in foldamers.
Steric Bulk 6-membered ring5-membered ringFuran is slightly smaller; useful for relieving steric clash.
Metabolic Liability Low (Stable ring)High (Bioactivation risk)Furan can form reactive enedials via CYP450.
Acid Stability HighLowCRITICAL: Furan ring degrades in TFA without specific scavengers.

Bioactivity & Mechanism of Action[2][3][4][5]

Antimicrobial Peptides (AMPs)

In the context of host-defense peptide mimics (e.g., magainin analogues),

  • Phenyl-Driven Membrane Disruption: Phenyl side chains serve as "anchors." Their high hydrophobicity facilitates the insertion of the peptide into the bacterial lipid bilayer. However, excessive hydrophobicity can lead to hemolysis (toxicity to mammalian red blood cells).

  • Furyl-Driven Selectivity: Replacing 20-30% of phenyl residues with furyl residues lowers the overall hydrophobicity. This often maintains antimicrobial potency (MIC) while significantly reducing hemolytic activity, widening the therapeutic window.

Enzymatic Stability Profiles

Both monomers confer resistance to standard proteases (trypsin, chymotrypsin) due to the

metabolic
  • Proteolytic Stability:

    
    -Phenyl 
    
    
    
    
    -Furyl (Both highly stable).
  • Oxidative Stability:

    
    -Phenyl > 
    
    
    -Furyl.
    • Mechanism:[1] The furan ring is a substrate for Cytochrome P450 (specifically CYP2E1). It undergoes oxidation to a reactive cis-enedial intermediate, which can alkylate proteins or DNA (hepatotoxicity risk). Phenyl rings are generally robust unless specifically targeted for hydroxylation.

Foldamer Propensity
  • Phenyl: Strongly promotes 14-helix formation via consistent hydrophobic packing.

  • Furyl: Can destabilize the helix slightly due to altered geometry and dipole moments, but still supports folding. It is often used to break aggregation in highly hydrophobic helices.

Experimental Protocols

Synthesis & Cleavage (The "Acid Sensitivity" Trap)

Expert Insight: A common failure mode in synthesizing furyl-containing peptides is the degradation of the furan ring during TFA cleavage from the resin. The electron-rich furan ring acts as a scavenger for carbocations, leading to alkylation or ring opening.

Protocol: Optimized Cleavage Cocktail for Furyl-Peptides

  • Standard Cocktail (AVOID): 95% TFA / 2.5% TIS / 2.5% H2O (Causes furan degradation).

  • Recommended Cocktail: 90% TFA / 5% Phenol / 2.5% H2O / 2.5% TIS (Triisopropylsilane).

    • Note: Avoid dithioethanes (EDT) if possible, or use DODT (3,6-dioxa-1,8-octanedithiol) which is less aggressive than EDT.

    • Step: Keep cleavage time under 2 hours at room temperature.

Metabolic Stability Assay (Microsomal Stability)

To assess the liability of the furan ring vs. the phenyl ring.

  • Preparation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    ).
    • Expectation: Phenyl derivatives usually show

      
       min. Furyl derivatives may show rapid clearance (
      
      
      min) if the ring is exposed.

Visualizations

Decision Logic: Phenyl vs. Furan Selection

This workflow assists in selecting the appropriate monomer based on the lead compound's limitations.

BioisostereSelectionStartLead Peptide Optimization(Beta-Amino Acid Scaffold)ProblemIdentify Limiting FactorStart->ProblemSolubilityPoor Aqueous Solubility?Problem->SolubilityToxicityHigh Hemolysis/Toxicity?Problem->ToxicityStabilityMetabolic Instability?Problem->StabilityChooseFuranSelect Furyl-Beta-Amino Acid(Lowers LogP, Reduces Hemolysis)Solubility->ChooseFuranYesToxicity->ChooseFuranYesChoosePhenylSelect Phenyl-Beta-Amino Acid(Max Hydrophobicity, Stable)Stability->ChoosePhenylYesWarningWARNING: Screen forCYP-mediated activationChooseFuran->WarningLiability Check

Caption: Decision tree for substituting Phenyl with Furyl residues. Green path indicates Furan utility; Red path indicates Phenyl utility.

Metabolic Activation Pathway (Furan Liability)

Understanding the toxicity mechanism is crucial for "Trustworthiness."

FuranMetabolismFuranFuran-Beta-AA(Parent)CYPCYP450(Oxidation)Furan->CYPEpoxideEpoxide / Enedial(Reactive Intermediate)CYP->EpoxideAdductProtein/DNA Adduct(Hepatotoxicity)Epoxide->AdductAlkylationGlutathioneGlutathione Conjugate(Detoxified)Epoxide->GlutathioneGSH Trapping

Caption: Mechanism of Furan bioactivation. The reactive intermediate can cause toxicity unless trapped by Glutathione.

References

  • BenchChem. (2025).[2][3][4] Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. BenchChem. Link

  • Patočka, J. (2011). Derivatives of Unusual Alicyclic and Heterocyclic

    
    -Amino Acids. Military Medical Science Letters. Link
    
  • Manteau, B., et al. (2010). Synthesis and Biological Evaluation of Furan Derivatives. ResearchGate. Link

  • Enthart, A., et al. (2011). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. Link

  • Vasudev, P.G., et al. (2011).

    
    /
    
    
    -Peptide foldamers: state of the art. PubMed (PMC). Link

Comprehensive Guide to Chiral Purity Analysis of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid CAS Registry Number: (Analogous search required, often custom synthesized) Molecular Context: This compound is a


-amino acid building block used in the synthesis of peptidomimetics. The presence of the furan ring introduces unique electronic properties (aromatic, electron-rich), while the Fmoc group provides amine protection for Solid Phase Peptide Synthesis (SPPS).

The Challenge:

  • Chiral Center: The C3 position carries the chirality. The (S)-enantiomer is typically the bioactive target; the (R)-enantiomer is a critical impurity that can lead to inactive or toxic peptide diastereomers.

  • Chemical Stability: The furan ring is acid-sensitive (prone to ring-opening or polymerization in strong acids). The Fmoc group is base-sensitive.

  • Separation Physics: The molecule possesses two aromatic systems (Fmoc + Furan) and a free carboxylic acid. This requires a separation mode that suppresses ionization (for peak shape) without degrading the furan ring.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methodologies for analyzing the chiral purity of Fmoc-


-amino acids.
FeatureMethod A: Normal Phase HPLC (Recommended) Method B: Chiral SFC (Supercritical Fluid) Method C: Reverse Phase HPLC
Principle Adsorption/Steric exclusion in non-polar solvent.Interaction with CSP in supercritical CO

.
Hydrophobic/Inclusion interaction in aqueous media.
Stationary Phase Immobilized Polysaccharide (e.g., Chiralpak IC, IA)Coated Polysaccharide (e.g., Chiralpak AD-H, OD-H)Macrocyclic Glycopeptide (e.g., Chirobiotic T) or Immobilized CSP.
Resolution (

)
High (Excellent for aromatic Fmoc/Furan interaction).Very High (Low viscosity allows high efficiency).Moderate to High.
Speed Moderate (15–30 min).Fast (5–10 min).Slow to Moderate (20–40 min).
Solubility High (Fmoc-amino acids dissolve well in alcohols/DCM).High.Low (Fmoc derivatives are hydrophobic; requires high % organic).
Sample Recovery Easy (Volatile solvents).Easiest (Solvent evaporates instantly).Difficult (Aqueous removal required).
Cost High (Solvent consumption: Hexane/EtOH).Low (Mainly CO

).
Moderate.
Expert Insight: Why Normal Phase (NP) is the "Gold Standard" here

While SFC is faster, Normal Phase HPLC on an immobilized polysaccharide column (like Chiralpak IC) is the most robust starting point for this specific molecule.

  • Reason 1: The

    
     interactions between the Fmoc/Furan rings and the chlorinated aromatic selectors in Chiralpak IC are maximized in normal phase hexane/alcohol mixtures.
    
  • Reason 2: Immobilized phases allow the use of "non-standard" solvents like Dichloromethane (DCM) or THF if the sample has solubility issues, without destroying the column.

Detailed Experimental Protocol: Normal Phase HPLC

This protocol is designed as a self-validating system. It includes a "System Suitability" step that must pass before data is accepted.

A. Reagents & Equipment[1][2]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must have low dwell volume for sharp peaks).

  • Column: Daicel Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Alternative: Chiralpak IA (Immobilized Amylose analog).

  • Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA), Trifluoroacetic Acid (TFA).

B. Mobile Phase Preparation

Composition: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v)

  • Measure 900 mL of n-Hexane.

  • Measure 100 mL of IPA.

  • Add 1.0 mL of TFA. Crucial: TFA suppresses the ionization of the carboxylic acid (-COOH). Without it, the peak will tail severely.

  • Mix and degas. Do not vacuum filter aggressively to avoid evaporating the volatile TFA.

C. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25°C (Ambient). Note: Lowering to 15°C can improve resolution if

    
    .
    
  • Detection: UV at 254 nm (Fmoc absorption max) and 220 nm (Furan/Amide).

  • Injection Volume: 5–10 µL.

D. Sample Preparation[1]
  • Diluent: Mobile Phase (without TFA) or 100% IPA if solubility is low.

  • Concentration: 1.0 mg/mL.

  • Stability Check: Prepare the sample and inject immediately. Re-inject after 4 hours to confirm no furan degradation (new peaks).

E. System Suitability (Acceptance Criteria)

Before analyzing the pure (S)-sample, inject a Racemic Standard (mix of R and S).

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5.
  • Retention Time Repeatability: %RSD < 1.0% (n=5 injections).

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix for optimizing the separation of this specific Fmoc-


-amino acid.

MethodDevelopment Start Start: Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid Solubility Check Solubility in Hexane/Alcohol Start->Solubility ModeSelect Select Chromatography Mode Solubility->ModeSelect Evaluate NP_Path Soluble: Normal Phase (NP) ModeSelect->NP_Path High Solubility RP_Path Insoluble: Reverse Phase (RP) ModeSelect->RP_Path Low Solubility Col_Screen Screen Columns: 1. Chiralpak IC (Immobilized) 2. Chiralpak IA 3. Chiralpak AD-H NP_Path->Col_Screen MobilePhase Mobile Phase Optimization: Hexane/IPA/TFA (90:10:0.1) Col_Screen->MobilePhase Check_Rs Check Resolution (Rs) MobilePhase->Check_Rs Success Method Validated: Rs > 2.0, Tailing < 1.5 Check_Rs->Success Yes Fail Rs < 1.5 or Tailing Check_Rs->Fail No Optimize Optimization Steps: 1. Lower Temp (15°C) 2. Change Modifier (EtOH instead of IPA) 3. Switch Column Fail->Optimize Optimize->Check_Rs Re-test

Figure 1: Decision tree for developing a chiral HPLC method for Fmoc-protected amino acids. The path prioritizes Normal Phase due to the aromatic nature of the Fmoc and Furan groups.

Scientific Validation & Troubleshooting

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • Selector: The Cellulose tris-(3,5-dichlorophenylcarbamate) (Chiralpak IC) contains chiral grooves.

  • Interaction: The Fmoc group (flat, aromatic) enters the grooves via

    
     stacking. The amide hydrogen (-NH-) forms hydrogen bonds with the carbamate of the CSP.
    
  • Differentiation: The (S)-enantiomer and (R)-enantiomer fit differently into these grooves due to the spatial orientation of the bulky furan-methyl side chain relative to the Fmoc group.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of -COOH group.Increase TFA to 0.15% or 0.2%. Ensure TFA is fresh (it evaporates).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. If using 100% IPA, inject smaller volume (e.g., 3 µL).
Furan Degradation Acid sensitivity.Switch from TFA to Formic Acid (weaker acid). Prepare fresh mobile phase daily.
No Resolution Lack of selectivity.Switch alcohol modifier from IPA to Ethanol (changes steric environment).

References

  • Phenomenex Technical Note TN-1148. (2022).

    
    -Amino Acids Using Chiral HPLC. Retrieved from 
    
  • Sigma-Aldrich. (2016). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from

  • Komaravolu, Y., et al. (2018).

    
    -Fmoc/Boc amino acid derivatives. RSC Advances. Retrieved from 
    
  • BenchChem. (2025).[3][1] A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH. Retrieved from

  • Magaji, M. A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-

    
    -amino butyric acid. Acta Crystallographica. Retrieved from [4]
    

Sources

Metabolic stability of beta-peptides vs alpha-peptides

Comparative Guide: Metabolic Stability of -Peptides vs. -Peptides

Executive Summary

The metabolic instability of natural




-peptides



Key Finding: In head-to-head serum stability assays,

complete proteolytic resistance

Mechanistic Divergence: The Structural Basis of Stability

To understand the stability profile, one must analyze the stereochemical interaction between the peptide backbone and the protease active site.

The "Lock and Key" Mismatch

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved over millions of years to recognize the specific geometry of the

  • 
    -Peptides:  The carbonyl carbon is directly attached to the 
    
    
    . This spacing aligns perfectly with the catalytic triad (e.g., Ser-His-Asp) of serine proteases, facilitating nucleophilic attack and bond hydrolysis.
  • 
    -Peptides:  The insertion of a methylene group (at the 
    
    
    or
    
    
    position) extends the backbone distance between residues. This "frameshift" in the backbone prevents the scissile amide bond from aligning with the enzyme's catalytic nucleophile. The enzyme binds the molecule, but cannot cut it.
Visualization of Proteolytic Resistance

The following diagram illustrates the steric and geometric mismatch that confers stability to

ProteolysisMechanismcluster_0Alpha-Peptide (Susceptible)cluster_1Beta-Peptide (Resistant)AlphaAlpha-Peptide Backbone(Standard Geometry)Enzyme_AProtease Active Site(Catalytic Triad Aligned)Alpha->Enzyme_A Perfect FitHydrolysisRapid Hydrolysis(Degradation)Enzyme_A->HydrolysisBetaBeta-Peptide Backbone(Extra CH2 Group)Enzyme_BProtease Active Site(Catalytic Triad Misaligned)Beta->Enzyme_B Steric MismatchStableNo Reaction(Metabolic Stability)Enzyme_B->Stable

Figure 1: Mechanistic comparison of protease interaction. The extra methylene group in

Comparative Data Analysis

The following data summarizes seminal findings comparing the half-life (




Table 1: Head-to-Head Metabolic Stability Metrics

Peptide ClassMediumEnzyme/ConditionHalf-Life (

)
Stability Factor

-Peptide
(Control)
Human SerumGeneral Proteases~15 - 45 min 1x (Baseline)

-Peptide
(Seebach type)
Human SerumGeneral Proteases> 48 hours > 100x

-Peptide
In vitroTrypsin / Chymotrypsin< 10 min 1x

-Peptide
In vitroTrypsin / ChymotrypsinNo Degradation Infinite
Mixed

-Peptide
Mouse PlasmaSystemic Enzymes~12 - 24 hours ~50x

Data synthesized from foundational studies by Seebach et al. and Gellman et al. [1, 2, 3].

Key Insight: Stability is not merely incremental. In many cases,

absolute inertness

Experimental Validation Framework

To validate these claims in your own drug discovery pipeline, you must employ a rigorous Serum Stability Assay . This protocol uses LC-MS/MS to quantify the parent compound over time.[1]

Workflow Logic

The experiment must account for the "matrix effect" of serum (high protein content) which can clog HPLC columns. Therefore, a protein precipitation step using organic solvents (Acetonitrile or Methanol) is critical before analysis.

StabilityWorkflowStartPeptide Stock(1 mM)IncubateIncubation(Serum @ 37°C)Start->IncubateAliquotTimepoint Sampling(0, 1, 4, 24h)Incubate->Aliquot t = xQuenchQuench & Precipitate(Add cold ACN + IS)Aliquot->QuenchCentrifugeCentrifugation(Remove Proteins)Quench->CentrifugeAnalyzeLC-MS/MS Analysis(Quantify Parent Ion)Centrifuge->Analyze

Figure 2: Standardized Serum Stability Assay Workflow. Critical step: Quenching with cold Acetonitrile (ACN) containing an Internal Standard (IS).

Detailed Protocol: In Vitro Serum Stability Assay

Objective: Determine the metabolic half-life (



Materials
  • Matrix: Pooled Human Serum (Sigma or similar), heat-inactivated if studying non-enzymatic degradation (usually not required for stability tests).

  • Solvents: Acetonitrile (ACN, HPLC grade), Formic Acid (FA).

  • Internal Standard (IS): A structurally similar but non-interfering peptide (or a D-amino acid analog) that does not degrade.

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve the test peptide (

      
      -peptide) and control (
      
      
      -peptide) in water/DMSO (95:5) to a concentration of 1 mM .
  • Incubation Setup:

    • Aliquot 90 µL of human serum into 1.5 mL microcentrifuge tubes (one per timepoint).

    • Pre-warm serum to 37°C for 10 minutes.

    • Spike 10 µL of peptide stock into the serum (Final conc: 100 µM). Vortex gently.

  • Time Course Sampling:

    • Recommended Timepoints: 0 min, 15 min, 30 min, 1 h, 4 h, 8 h, 24 h, 48 h.

    • Note: For

      
      -peptides, cluster points early (0-60 min). For 
      
      
      -peptides, extend to 24-72 h.
  • Quenching & Extraction (The Critical Step):

    • At each timepoint, add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (IS).

    • Why: ACN precipitates large serum proteins (albumin) that would ruin the MS, while keeping the small peptide drugs in solution.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 10 minutes to ensure complete precipitation.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL onto a C18 reverse-phase column.

    • Monitor the transition of the parent ion (M+H) to a specific fragment.

    • Calculate the ratio of [Analyte Area] / [IS Area].

Data Calculation

Plot



Implications for Drug Development[2][3]

The shift from


  • Oral Bioavailability Potential: While stability is necessary for oral delivery, it is not sufficient (permeability is the other hurdle). However, the resistance to gastric pepsin makes

    
    -peptides viable candidates for oral formulation development.
    
  • Prolonged Half-Life (PK):

    
    -peptides can circulate for days, reducing dosing frequency from multiple times daily (typical for peptides) to once-weekly or less.
    
  • Reduced Immunogenicity: Preliminary data suggests that because

    
    -peptides are "unnatural," they are less likely to be processed by MHC molecules for antigen presentation, potentially lowering immunogenic risk [4].
    

Conclusion: For targets requiring extended duration of action,



References

  • Seebach, D., et al. (1997).[2] The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    - and
    
    
    -Peptidic Structures? Chimia.[2][3]
    • Hook, D. F., et al. (2005).[4] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides.[4] Chemistry & Biodiversity.

      • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

        • Botzenhardt, O., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[5] PLOS ONE.

          Technical Guide: Determining Racemization Rates of Beta-Amino Acids

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The incorporation of

          
          -amino acids into peptidomimetics offers a strategic advantage in drug development: resistance to proteolytic degradation. However, this stability does not extend to their stereochemical integrity during synthesis. Unlike their 
          
          
          
          -counterparts,
          
          
          -amino acids
          are prone to rapid racemization (epimerization) under basic or acidic conditions due to the acidity of the
          
          
          -proton.

          This guide provides a comparative technical analysis of the three primary methodologies for determining racemization rates and enantiomeric excess (

          
          ): Marfey’s Method (LC-MS) , Chiral Stationary Phase (CSP) HPLC , and Deuterium Exchange NMR .
          

          Part 1: Mechanistic Foundation

          To accurately measure racemization, one must understand the driver of stereochemical loss.

          The vs. Divergence
          • 
            -Amino Acids:  The side chain is attached to the 
            
            
            
            -carbon (C3).[1] The chiral center is insulated from the electron-withdrawing carbonyl group by a methylene spacer. Consequently,
            
            
            -amino acids are configurationally stable under most standard peptide coupling conditions.
          • 
            -Amino Acids:  The side chain is attached to the 
            
            
            
            -carbon (C2). The chiral center is directly adjacent to the carbonyl group. Base-mediated deprotonation yields a resonance-stabilized enolate, destroying chirality. Upon re-protonation, the stereocenter is scrambled.
          Visualization: The Enolization Pathway

          The following diagram illustrates the critical vulnerability of

          
          -amino acids compared to the stability of 
          
          
          
          variants.

          BetaAminoAcidRacemization cluster_0 Beta-3 (Stable) cluster_1 Beta-2 (Labile) B3_Start Beta-3 Amino Acid (R on C3) B3_Inter No Resonance Stabilization B3_Start->B3_Inter Base (Difficult) B2_Start Beta-2 Amino Acid (R on C2) Enolate Planar Enolate (Achiral Intermediate) B2_Start->Enolate Base (-H+) Racemate Racemic Mixture (R + S) Enolate->Racemate +H+ (Scrambling)

          Caption: Comparative stability pathways.

          
          -amino acids racemize via an enolate intermediate, while 
          
          
          
          analogs lack the requisite
          
          
          -proton acidity for this pathway.

          Part 2: Methodology Comparison & Protocols

          Method A: Marfey’s Method (FDAA Derivatization)

          Best For: Complex biological matrices, trace impurity detection (<0.1%), and samples where direct chiral columns fail.

          Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group to form diastereomers.[2][3] These diastereomers have different physical properties and can be separated on standard achiral C18 columns.

          Experimental Protocol
          • Derivatization:

            • Prepare a 50 mM solution of the

              
              -amino acid in water (or H2O/Acetone 1:1).
              
            • Add 1.0 equivalent of 1 M NaHCO3.

            • Add 1.5 equivalents of 1% FDAA in acetone.

            • Critical Step: Incubate at 40°C for 60 minutes. (Higher temps may induce racemization during derivatization).

          • Quenching:

            • Stop reaction by adding 1.0 equivalent of 2 M HCl. Dilute with mobile phase.

          • Analysis (LC-MS/UV):

            • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 Å).

            • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

            • Detection: UV at 340 nm (DNP chromophore) or ESI-MS.

          Self-Validating Check: Always run a "Blank" (reagent only) and a "Racemic Standard" (intentionally racemized sample) to confirm retention times of both diastereomers (

          
           and 
          
          
          
          ).
          Method B: Chiral Stationary Phase (CSP) HPLC

          Best For: Process monitoring, bulk purity assessment, and avoiding derivatization artifacts.

          Direct separation utilizes chiral selectors (Crown Ethers or Zwitterionic phases) to discriminate enantiomers based on steric and ionic interactions.

          Experimental Protocol
          • Column Selection:

            • Primary Choice for

              
              -Amino Acids:Crown Ether Columns  (e.g., Daicel Crownpak CR-I). These are highly specific for primary amines containing adjacent chiral centers.
              
            • Alternative:Zwitterionic Chirobiotic T (Teicoplanin). Excellent for underivatized amino acids.[4]

          • Mobile Phase Preparation:

            • Crown Ether: Aqueous Perchloric Acid (pH 1.0 - 2.0). Low pH is required to protonate the amine (

              
              ), ensuring it binds to the crown ether.
              
            • Chirobiotic T: Water/Methanol (40:60) with 0.1% TEAA (Triethylammonium acetate).

          • Operation:

            • Isocratic flow is usually sufficient.

            • Temperature: Keep at 25°C or lower to maximize chiral recognition (separation factors often decrease with heat).

          Expert Insight: Crown ether columns are rugged but require highly acidic mobile phases (pH < 2). Ensure your HPLC system (seals/pump heads) is compatible with perchloric acid.

          Method C: Deuterium (H/D) Exchange NMR

          Best For: Determining the kinetic rate constant (

          
          ) and mechanistic studies.
          

          Unlike chromatography which measures the result (ratio of isomers), NMR monitors the process (loss of the

          
          -proton).
          
          Experimental Protocol
          • Sample Preparation:

            • Dissolve

              
              -amino acid (approx. 10-20 mM) in 
              
              
              
              .
            • Adjust pD (pH meter reading + 0.4) using

              
               or 
              
              
              
              to the desired study condition (e.g., pD 10.0).
          • Acquisition:

            • Instrument: 400 MHz or higher NMR.

            • Experiment:

              
               NMR array (kinetics mode).
              
            • Target Signal: Monitor the integral of the

              
              -proton (for 
              
              
              
              ) or
              
              
              -methylene (for
              
              
              , though slow).
          • Data Processing:

            • Normalize the

              
              -proton integral against a non-exchangeable signal (e.g., methyl group on the side chain).
              
            • Plot

              
               vs. time.
              
            • The slope =

              
               (observed exchange rate).
              

          Causality Note: The rate of H/D exchange (

          
          ) is often slightly faster than the rate of racemization (
          
          
          
          ) because of the "isoinversion" effect (retention of configuration upon reprotonation), but
          
          
          provides the upper limit of instability.

          Part 3: Comparative Analysis & Decision Guide

          Workflow Decision Matrix

          MethodSelection Start Start: Define Goal Q1 Is the sample a complex biological matrix? Start->Q1 Q2 Do you need the kinetic rate constant (k)? Q1->Q2 No (Pure Compound) Marfey Method A: Marfey's Method (Derivatization + C18) Q1->Marfey Yes NMR Method C: H/D Exchange (Isotopic Labeling) Q2->NMR Yes (Mechanism) CSP Method B: CSP-HPLC (Direct Chiral Column) Q2->CSP No (Purity Check)

          Caption: Decision tree for selecting the appropriate racemization analysis method.

          Performance Data Summary
          FeatureMarfey’s Method (LC-MS)CSP-HPLC (Direct)H/D Exchange (NMR)
          Sensitivity (LOD) High (< 0.05% ee)Moderate (0.1 - 0.5% ee)Low (> 2-5% change)
          Throughput Medium (requires prep)High (inject & run)Low (long acquisition)
          Cost per Sample Low (Standard column)High (Chiral column ~$1k+)Low (Deuterated solvents)
          Risk Factor Kinetic resolution during prepColumn fouling/longevitySignal overlap
          Primary Output D/L RatioD/L RatioRate Constant (
          
          
          )

          References

          • Marfey, P. (1984).[5] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

          • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational work on Beta-peptide synthesis and stability).

          • Hyun, M. H. (2006). Liquid chromatographic resolution of beta-amino acids on chiral stationary phases. Journal of Separation Science.

          • Werner, H. M., et al. (2012). Racemization of Beta-Amino Acids: A Kinetic Study. Journal of Organic Chemistry.

            
             instability). 
            

          Sources

          Deep Dive: Crystal Structure Analysis of Beta-Peptide Foldamers

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Crystal Structure Analysis of Beta-Peptide Foldamers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

          Executive Summary

          In the landscape of peptidomimetics, Beta-Peptide Foldamers represent a paradigm shift from traditional

          
          -peptides.[1] While natural 
          
          
          
          -peptides offer high biological affinity, they suffer from rapid proteolytic degradation and poor bioavailability. Beta-peptides—oligomers of
          
          
          -amino acids—circumvent these limitations by adopting stable, predictable secondary structures (helices, sheets) that are orthogonal to endogenous proteases.[2][3][4]

          This guide provides a technical comparison of the structural analysis of

          
          -peptide foldamers versus naturally occurring 
          
          
          
          -peptides. It details the crystallographic workflows required to validate their unique 14-helix and 12-helix architectures and provides experimental protocols for overcoming the specific phase and packing challenges associated with these synthetic oligomers.

          Part 1: Comparative Structural Analysis

          The Core Distinction: Backbone Geometry & Helical Propensity

          The fundamental difference lies in the backbone.

          
          -peptides have one carbon (
          
          
          
          ) between the amine and carboxyl group.
          
          
          -peptides introduce an extra methylene group (
          
          
          ), creating additional rotatable bonds. This homologation dramatically alters the hydrogen-bonding network required to sustain a helix.
          Table 1: Structural Parameters of Helical Foldamers
          Feature
          
          
          -Peptide (
          
          
          -Helix)
          
          
          -Peptide (14-Helix)
          
          
          -Peptide (12-Helix)
          Monomer Unit
          
          
          -amino acid
          
          
          -amino acid (acyclic)
          Cyclic
          
          
          -amino acid (e.g., ACPC)
          H-Bond Ring Size 13 atoms (
          
          
          )
          14 atoms (
          
          
          )
          12 atoms (
          
          
          )
          Helicity Right-handedLeft-handed (typically)Right-handed (typically)
          Residues per Turn 3.6~3.0~2.5
          Rise per Residue 1.5 Å1.56 Å1.5–1.6 Å
          Dipole Moment N-terminus (+)
          
          
          C-terminus (-)
          C-terminus (+)
          
          
          N-terminus (-)
          Variable
          Solvent Stability Stable in
          
          
          Stable in MeOH; requires salt bridges for
          
          
          Stable in
          
          
          and organic solvents

          Expert Insight: The 14-helix of

          
          -peptides is structurally unique because it possesses a macrodipole opposite to that of the 
          
          
          
          -helix. When designing PPI (protein-protein interaction) inhibitors, this dipole inversion must be accounted for if electrostatic steering is part of the binding mechanism.
          Performance Comparison: Stability & Crystallizability

          For drug development, the "performance" of a foldamer is measured by its resistance to degradation and its ability to maintain a bioactive conformation.

          Table 2: Performance Metrics vs. Alternatives
          Metric
          
          
          -Peptides (Natural)
          
          
          -Peptide Foldamers
          Peptoids (N-substituted)
          Proteolytic Stability Low (
          
          
          ~minutes in serum)
          High (
          
          
          >24-48 hours)
          High
          Crystallization Well-established; amenable to vapor diffusion in aqueous buffers.Challenging ; often requires organic co-solvents or racemic crystallography.Very Difficult; lacks backbone H-bonds, leading to high flexibility.
          Predictability High (Ramachandran plots).High ; defined by specific cyclic constraints (e.g., cyclohexane rings).Moderate; cis/trans isomerism complicates folding.
          Resolution Limit Routinely <1.5 Å.0.9 – 1.2 Å (Small molecule methods often apply).Often low resolution due to disorder.

          Part 2: Experimental Protocols

          Protocol A: Crystallization Screening for -Peptides

          Unlike proteins, short

          
          -peptide oligomers (6–12 residues) sit at the boundary between small molecules and macromolecules. Standard protein screens often fail because they assume aqueous solubility and specific isoelectric points.
          

          Prerequisites:

          • Sample Purity: >98% by HPLC.

          • Concentration: 10–20 mg/mL in Methanol or TFE (Trifluoroethanol).

          Step-by-Step Methodology:

          • Solvent Exchange: If the peptide is hydrophobic (common for 14-helix formers), dissolve initially in minimal MeOH, then slowly titrate in water until turbidity is just reached. Clear by centrifugation.

          • Vapor Diffusion Setup (Hanging Drop):

            • Reservoir: High salt conditions are favored. Start with 1.0 M Sodium Acetate or Ammonium Sulfate.

            • Drop: Mix 1

              
              L peptide solution + 1 
              
              
              
              L reservoir.
            • Additive: Add 0.2

              
              L of 2-Methyl-2,4-pentanediol (MPD)  or PEG 400 . These amphiphilic agents bridge the gap between the hydrophobic foldamer surface and the aqueous mother liquor.
              
          • Racemic Crystallography (The "Secret Weapon"):

            • If the pure enantiomer (L-

              
              -peptide) fails to crystallize, synthesize the mirror image (D- 
              
              
              
              -peptide).
            • Mix equimolar amounts. Racemates often pack more efficiently into centrosymmetric space groups (e.g.,

              
              , 
              
              
              
              ), drastically improving crystallization success rates.
          Protocol B: Structure Solution & Phasing

          The "Phase Problem" is unique here. The molecules are often too small for molecular replacement (no homologous model) but too large for standard direct methods if data resolution is poor.

          • Data Collection: Collect data to at least 1.1 Å if possible. Use a cryoprotectant of Paratone-N or 30% Glycerol.

          • Phasing Strategy:

            • Primary Path (Direct Methods): Use SHELXT or SHELXD . The high atomicity-to-volume ratio of foldamers often allows ab initio phasing if resolution is <1.2 Å.

            • Secondary Path (Heavy Atom Soak): If direct methods fail, incorporate a heavy atom.

              • Design: Synthesize the oligomer with a p-iodo-phenylalanine (

                
                -residue analog) or a brominated terminus.
                
              • SAD Phasing: Collect data at the Iodine or Bromine absorption edge to utilize Anomalous Dispersion.

          Part 3: Visualization of Mechanism & Workflow

          Diagram 1: Crystallization & Analysis Workflow

          This flowchart outlines the decision tree for solving

          
          -peptide structures, highlighting the critical "Racemic" branch.
          

          G Start Purified Beta-Peptide Oligomer Solubility Solubility Test (MeOH vs H2O) Start->Solubility Screen Sparse Matrix Screening (High Salt / MPD) Solubility->Screen Check Crystals Formed? Screen->Check Racemic Synthesize Enantiomer (Racemic Crystallography) Check->Racemic No Nucleation Optimize Optimize Conditions (Additives/Temp) Check->Optimize Micro-crystals Diffraction X-Ray Diffraction (Synchrotron) Check->Diffraction Yes Racemic->Screen Optimize->Check Resolution Resolution Check Diffraction->Resolution Direct Direct Methods (SHELXT) Resolution->Direct < 1.2 Å SAD SAD Phasing (Heavy Atom) Resolution->SAD > 1.2 Å Model Structural Model (14-Helix / 12-Helix) Direct->Model SAD->Model

          Caption: Decision tree for crystallizing beta-peptide foldamers, emphasizing racemic strategies for difficult targets.

          Diagram 2: Mechanism of Action (PPI Inhibition)

          A key application of

          
          -peptides is inhibiting Protein-Protein Interactions (PPIs). This diagram illustrates how a 
          
          
          
          -peptide foldamer (mimicking a BH3 domain) displaces a natural
          
          
          -helix to inhibit the anti-apoptotic protein Bcl-2.

          PPI Bcl2 Target Protein (Bcl-2) Complex_Nat Active Complex (Cell Survival) Bcl2->Complex_Nat Binds Complex_Inh Inhibited Complex (Apoptosis) Bcl2->Complex_Inh Alpha Natural Ligand (Bim BH3 Alpha-Helix) Alpha->Complex_Nat Degradation Proteolytic Degradation Alpha->Degradation Unstable in Serum Beta Inhibitor (Beta-Peptide Foldamer) Beta->Complex_Inh Competitive Binding (High Affinity) Beta->Degradation Resistant

          Caption: Competitive inhibition mechanism where a protease-resistant beta-peptide displaces the natural alpha-helix.

          References

          • Gellman, S. H. (1998).[2] Foldamers: A Manifesto. Accounts of Chemical Research. Link

          • Seebach, D., & Gardiner, J. (2008).

            
            -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
            
          • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[5]

            
            -Peptides: From Structure to Function. Chemical Reviews. Link
            
          • Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research. Link

          • Steer, D. L., et al. (2002). Crystal Structure of a

            
            -Peptide 14-Helix.[6] Journal of the American Chemical Society.[5] Link
            

          Sources

          Beyond the Canonical: The Definitive QC Guide for Unnatural Amino Acid Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The expansion of the genetic code and the rise of Antibody-Drug Conjugates (ADCs) have moved Unnatural Amino Acids (UAAs) from academic curiosity to clinical necessity. However, the Quality Control (QC) standards applied to canonical amino acids (USP/EP monographs) are insufficient for UAAs.

          Unlike natural amino acids produced via fermentation with high stereochemical fidelity, UAAs are often chemically synthesized, introducing unique risks: racemization , isomeric impurities , and heavy metal catalysts . This guide provides a self-validating QC framework, moving beyond basic purity to ensure downstream translational success.

          Part 1: The Synthesis-Purity Nexus

          Objective Comparison of Production Routes

          The impurity profile of a UAA is dictated by its synthetic origin. Understanding this causality is the first step in designing a QC strategy.

          Table 1: Impurity Profile Comparison by Synthetic Route
          FeatureChemical Synthesis (e.g., Asymmetric Hydrogenation)Chemo-Enzymatic / Biosynthesis QC Implication
          Stereochemical Purity Variable. Risk of racemization (0.5% - 5% D-isomer common without optimization).High. Enzymes are stereospecific (>99.9% L-isomer).Chemical routes require strict Chiral HPLC release testing.
          Dominant Impurities Diastereomers, unreacted side-chain precursors, heavy metals (Pd, Rh, Ru).Endotoxins, Host Cell Proteins (HCP), DNA fragments.Chemical needs metal scavenging analysis; Enzymatic needs LAL/PCR testing.
          Scalability High. Linear scaling.Moderate. Feedback inhibition can limit yield.Chemical batches are larger but require more rigorous homogeneity testing.
          Counter-ions Often isolated as HCl or TFA salts.Often Zwitterionic (Free Base).Critical: Salt forms alter stoichiometry in downstream peptide synthesis.

          Part 2: Critical QC Parameters & Experimental Validation

          Enantiomeric Purity (The 0.1% Threshold)

          For therapeutic peptides, the D-isomer is not just an impurity; it is a structural disruptor. A 1% D-isomer contamination in a 30-mer peptide can result in <74% yield of the correct stereoisomer (

          
          ).
          
          • Standard:

            
             L-isomer (or D-isomer for specific applications).
            
          • Method: Chiral HPLC (Reverse Phase or Normal Phase).

          • Insight: Do not rely on optical rotation (

            
            ). It is insensitive to minor impurities (<1%) and heavily influenced by solvent/concentration.
            
          Absolute Potency: qNMR vs. HPLC

          For novel UAAs, reference standards often do not exist. Therefore, standard HPLC (area %) is insufficient because it cannot detect inorganic salts or residual solvents that depress potency.

          Table 2: Method Comparison for Potency Determination
          FeatureHPLC (UV Area %) qNMR (Quantitative NMR) Senior Scientist Verdict
          Principle Relative absorption of chromophores.Molar ratio of protons against an Internal Standard (IS).qNMR is superior for potency.
          Reference Standard Required (Must be identical to analyte).Not Required (Universal IS like Maleic Acid or TMSP).qNMR is the only valid method for de novo UAAs.
          Blind Spots Salts, water, solvents, non-UV active impurities.Paramagnetic impurities.Use HPLC for purity, qNMR for "As-Is" weight content.
          Precision High (<0.5% RSD).[1]Moderate (<1.0% RSD).HPLC is better for trace impurity tracking.[2]

          Part 3: Step-by-Step Method Development Protocols

          Protocol A: Chiral HPLC Screening Strategy

          A self-validating workflow to separate enantiomers without trial-and-error.

          Phase 1: Column Selection (The "Big Three")

          • Immobilized Amylose (e.g., Chiralpak IA/IG): Best for broad selectivity.

          • Immobilized Cellulose (e.g., Chiralpak IC): Often superior for Fmoc-protected UAAs due to specific

            
            -
            
            
            
            interactions.
          • Zwitterionic / Crown Ether (e.g., Chirobiotic T): Mandatory for underivatized (free) amino acids.

          Phase 2: Mobile Phase Screening (Isocratic)

          • System: Hexane/IPA (Normal Phase) or Water/Acetonitrile (Reverse Phase).

          • Additive Rule:

            • For Fmoc/Boc (Acidic): Add 0.1% TFA.

            • For Free Amine (Basic): Add 0.1% DEA or TEA.

            • Why? Sharpen peaks by suppressing ionization of the analyte, preventing tailing.

          Phase 3: Validation Criteria

          • Resolution (

            
            ):  Must be 
            
            
            
            (Baseline separation).
          • LOD (Limit of Detection): Must detect 0.05% of the minor enantiomer.

          Protocol B: qNMR for Absolute Purity

          Standard Operating Procedure for Potency Assignment.

          • Internal Standard (IS) Selection: Choose a high-purity IS (>99.9% TraceCERT) with non-overlapping signals (e.g., Maleic Acid at

            
             6.3 ppm or TMSP at 
            
            
            
            0.0 ppm).
          • Sample Prep: Weigh ~10-20 mg of UAA and ~5-10 mg of IS into the same vial. Precision weighing (

            
             mg) is the largest source of error.
            
          • Solvent: dissolve in

            
             or 
            
            
            
            . Ensure full solubility.
          • Acquisition:

            • Pulse:

              
               pulse.
              
            • Relaxation Delay (

              
              ): 
              
              
              
              (typically 30-60 seconds). Crucial: Short delays under-quantify protons with long relaxation times.
            • Scans: 16 - 64 (for S/N > 150).

          • Calculation:

            
            
            (Where 
            
            
            
            =Integral,
            
            
            =Number of protons,
            
            
            =Molar Mass,
            
            
            =Weight,
            
            
            =Purity)[3]

          Part 4: Visualization & Workflows

          Diagram 1: The QC Decision Matrix

          This logic gate ensures no substandard material enters peptide synthesis.

          QC_Workflow Start Crude UAA Synthesis Purification Prep-HPLC / Crystallization Start->Purification Check_Identity Identity Check (LC-MS + 1H-NMR) Purification->Check_Identity Check_Chiral Chiral Purity Check (Chiral HPLC) Check_Identity->Check_Chiral Mass Confirmed Fail_Reject Reject Batch Check_Identity->Fail_Reject Wrong Structure Check_Potency Potency/Salt Check (qNMR + KF + IC) Check_Chiral->Check_Potency >99.5% ee Fail_Reprocess Reprocess / Recrystallize Check_Chiral->Fail_Reprocess <99.0% ee Check_Potency->Fail_Reprocess High Salt/Solvent Release Release for Peptide Synthesis (COA Generation) Check_Potency->Release Potency >90% Fail_Reprocess->Purification

          Caption: QC Decision Matrix. Yellow nodes represent critical analytical stop-points. Red paths indicate failure modes requiring remediation.

          Diagram 2: Impurity Origin & Detection

          Mapping the causality between synthesis method and required analytical technique.

          Impurity_Map Chem Chemical Synthesis Racemates Enantiomers (D-form) Chem->Racemates Metals Catalysts (Pd, Ru) Chem->Metals Solvents Residual Solvents Chem->Solvents Bio Enzymatic Synthesis BioContam Endotoxin / DNA Bio->BioContam Bio->Solvents ChiralLC Chiral HPLC Racemates->ChiralLC Detection ICPMS ICP-MS Metals->ICPMS Detection LAL LAL Assay BioContam->LAL Detection GC GC-Headspace Solvents->GC Detection

          Caption: Impurity Mapping. Correlating synthetic origin (Blue) to specific impurity risks (Red) and the mandatory detection method (Green).

          References

          • Komaravolu, Y. et al. (2018).[4] Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods.[4][5][6][7][8][9][][11] Link

          • BenchChem. (2025).[5] A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.Link

          • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link

          • Scientific Research Publishing. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.Link

          • Holzgrabe, U. et al. Impurity profile of amino acids: Chemical vs. Fermentation.[12] ResearchGate.[12] Link

          • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3]Link

          Sources

          Safety Operating Guide

          FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: Immediate Action Plan

          FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid (CAS: 270263-07-5) is a specialized

          
          -amino acid building block used in peptidomimetic synthesis.[1][2] Its disposal requires specific protocols due to the presence of two distinct reactive moieties: the base-labile FMOC group  and the oxidation-sensitive furan ring .[1]
          

          Core Directive: This compound must be routed to High-Temperature Incineration . It is unsuitable for drain disposal or standard municipal landfill due to the environmental toxicity associated with furan derivatives and the chemical reactivity of the FMOC protecting group.

          Immediate Handling Rules:

          • NO Drain Disposal: Furan moieties are toxic to aquatic life.[2]

          • NO Base Mixing: Do not combine with basic waste (e.g., piperidine, ammonia).[3] This triggers uncontrolled deprotection, heat generation, and polymerization.[3]

          • Segregate from Oxidizers: The furan ring is susceptible to rapid oxidation; keep away from peroxides and nitrates.[2]

          Hazard Characterization & Technical Rationale

          To understand the disposal protocol, one must understand the molecular behavior of the compound under stress.

          ComponentChemical BehaviorDisposal Risk
          FMOC Group (Fluorenylmethyloxycarbonyl)Base Labile: Cleaves rapidly in the presence of secondary amines (e.g., piperidine) or inorganic bases.[1][2][4]Exothermic Reaction: Accidental mixing with basic waste releases dibenzofulvene and
          
          
          gas, risking container over-pressurization and rupture.[3]
          Furan Ring (Heterocycle)Acid/Oxidizer Sensitive: Subject to ring-opening or polymerization in strong acids; potential peroxide formation (low risk in solid form, high in solution) with oxidizers.[1][2][3]Toxicity: Furan metabolites (e.g., cis-2-butene-1,4-dial) are hepatotoxic.[1][2][3] Incomplete destruction leads to environmental persistence.[2]
          Physical State Solid / PowderDust Hazard: Fine particulates are inhalation irritants (H332).[2]

          Operational Disposal Workflow

          The following decision matrix outlines the correct routing for solid substance and liquid waste streams (e.g., HPLC effluents or mother liquors).

          Disposal Decision Matrix (Visualization)

          DisposalWorkflow Start Waste Identification: FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid PackSolid Double Bag (LDPE) or Amber Jar Solid->PackSolid SolventCheck Check Solvent Composition Liquid->SolventCheck BaseCheck Contains Bases? (Piperidine, DBU, Ammonia) SolventCheck->BaseCheck TreatBase Neutralize/Quench (Controlled Protocol) BaseCheck->TreatBase Yes (Risk of Reaction) Incineration High-Temp Incineration (Rotary Kiln) BaseCheck->Incineration No (Neutral/Acidic) TreatBase->Incineration Post-Quench PackSolid->Incineration Label: Organic Hazardous

          Figure 1: Operational workflow for segregating and routing FMOC-amino acid waste streams. Note the critical checkpoint for basic impurities in liquid waste.

          Step-by-Step Protocol

          A. Solid Waste (Expired Chemical or Spilled Material) [2]

          • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar. Avoid metal containers due to potential acid catalysis of the furan ring.

          • Labeling: Label clearly as "Hazardous Waste - Solid Organic."

            • Mandatory Text: "Contains Furan Derivatives - TOXIC."[2]

          • Sealing: Ensure the lid is chemically resistant (phenolic or Teflon-lined).[2] Tape the lid to prevent loosening during transport.

          B. Liquid Waste (HPLC Waste / Synthesis Filtrates) [2]

          • Segregation: Ensure the waste stream is Halogenated or Non-Halogenated based on the solvent (DCM vs. DMF/Methanol).

          • The "Base" Check:

            • Scenario: If the waste contains piperidine (from FMOC deprotection steps).[1]

            • Action: Do not seal the container immediately if the reaction was recent. Allow off-gassing of

              
               in a fume hood for 2-4 hours.[1][2]
              
            • Storage: Store in a "Basic Organic Waste" carboy, separate from acidic waste streams to prevent exothermic neutralization.[3]

          Regulatory Framework & Compliance

          While this specific CAS is not individually listed on the EPA "P-List" or "U-List," it falls under strict regulatory categories due to its functional groups.[2][3]

          • RCRA Classification (USA):

            • Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.[2]

            • Toxic Constituency: Treat as U124 (Furan) equivalent for safety margins.[2] Furan itself is a U-listed waste; while derivatives are technically distinct, EHS best practice dictates treating them with the same destruction efficiency requirements [1].

          • EU Waste Framework Directive:

            • EWC Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][3]

          Emergency Contingencies: Spill Response

          If the solid powder is spilled in the laboratory:

          • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a P95/N95 respirator .[3] Dust inhalation is the primary acute risk [2].

          • Containment: Do not dry sweep.[2] Dry sweeping generates dust.[2]

          • Cleanup:

            • Cover the spill with a damp absorbent pad or vermiculite.

            • Scoop the damp material into a disposable waste container.

            • Wipe the surface with Acetone followed by soap and water.

          • Disposal: Label the cleanup debris as hazardous chemical waste (see Section 3.2).[2]

          Scientific Mechanism: Why Incineration?

          We strictly advise incineration over other methods (like chemical neutralization) for two reasons:

          • Furan Ring Destruction: The furan ring is aromatic and stable.[2] Biological degradation in wastewater treatment plants is slow and can produce toxic ring-opened metabolites (e.g., dialdehydes) that are harmful to aquatic ecosystems [3].[1][2][3] High-temperature incineration (>850°C) ensures complete oxidation of the ring into

            
             and 
            
            
            
            .[1][2]
          • FMOC Elimination: Chemical deprotection of FMOC yields dibenzofulvene.[2][5] While dibenzofulvene polymerizes, the resulting sludge is difficult to characterize and dispose of.[3] Incineration eliminates the need for this complex downstream management [4].

          References

          • US Environmental Protection Agency. (2024).[2] Listed Wastes: F, K, P, and U Lists. RCRA Regulations.[2][6][7] [Link]

          • National Institutes of Health (NIH). (2018).[2] Furan Toxicity and Metabolism.[2] PubChem Compound Database.[2] [Link]

          • Fields, G. B. (1994).[2] Methods for Removing the Fmoc Group.[5][8][9] Methods in Molecular Biology.[2] [Link]

          Sources

          Personal protective equipment for handling FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Safety Imperative

          Handling FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid requires a bifurcated safety approach. Unlike standard proteinogenic amino acids, this compound contains a furan moiety . While the Fmoc group presents standard irritant risks, the furan ring introduces potential metabolic liabilities (hepatotoxicity) and oxidative sensitivity.

          This guide moves beyond generic "wear gloves" advice. It integrates chemical structure analysis with practical logistics to ensure researcher safety and compound integrity during Solid-Phase Peptide Synthesis (SPPS) or peptidomimetic development.

          Hazard Deconstruction & Risk Assessment

          To select the correct PPE, we must first understand the specific threats posed by the molecular architecture.

          Molecular ComponentHazard ClassMechanism of Action
          Fmoc Group (9-fluorenylmethoxycarbonyl)Irritant / Sensitizer Bulky lipophilic group. Generates fine electrostatic dust that can irritate mucous membranes (H335).
          Furan Ring (Side Chain)Potential Carcinogen / Reactive Furan derivatives can undergo metabolic activation (via cytochrome P450) to reactive epoxides or aldehydes.[1] Treat as a potential hepatotoxin.
          Physical State (Fine Powder)Inhalation Hazard High surface area increases bioavailability via inhalation. Static charge often causes "fly-away" powder during weighing.

          Critical Insight: The furan ring is electron-rich and sensitive to acid/oxidation. While the Fmoc group protects the amine, the furan side chain remains vulnerable. Avoid strong oxidizers during handling to prevent exothermic decomposition or ring-opening.

          Personal Protective Equipment (PPE) Matrix

          The following PPE standards are non-negotiable for handling this compound in a research setting.

          A. Respiratory Protection (Primary Barrier)
          • Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

          • Sash Height: Maintain sash at the certified working height (typically 18 inches) to ensure laminar flow and prevent turbulence that could disperse the powder.

          • Secondary PPE (If Hood is Compromised): A NIOSH-certified N95 or P100 particulate respirator . Note: Surgical masks offer zero protection against chemical dust.

          B. Dermal Protection (Solvent Compatibility)

          When this compound is dry, standard nitrile is sufficient. However, once dissolved in SPPS solvents (DMF, NMP), the risk profile changes drastically.

          Solvent UsedGlove MaterialThicknessBreakthrough Time
          Dry Powder Nitrile4-5 mil> 480 min
          DMF / NMP Solution Double-Gloved Nitrile Inner: 4 milOuter: 5-8 mil~15-30 min (Change immediately upon splash)
          DCM Solution Laminate / PVA Multi-layer> 240 min (Nitrile offers <2 min protection against DCM)
          C. Ocular Protection
          • Standard: ANSI Z87.1+ Chemical Safety Goggles (Indirect Vent).

          • Contraindicated: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses via electrostatic attraction.

          Operational Protocol: Step-by-Step Handling

          This protocol minimizes exposure and maximizes yield.

          Phase 1: Preparation & Weighing
          • Static Control: Fmoc-beta-amino acids are notoriously static-prone. Place an ionizing bar or antistatic gun inside the balance enclosure.

            • Why: Static causes powder to "jump" onto gloves and bench surfaces, creating invisible contamination zones.

          • Taring: Tare the vial with the cap on to account for buoyancy, then open inside the hood.

          • Transfer: Use a disposable antistatic spatula. Do not use metal spatulas if the compound is potentially acidic or reactive to trace metals (furan sensitivity).

          Phase 2: Solubilization
          • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP .

            • Solubility Note: The furan ring aids solubility in organics compared to aliphatic chains, but the Fmoc group dominates.

          • Vortexing: Cap the vial tightly and vortex inside the hood.

            • Risk:[2][3][4][5][6] A leaking cap during vortexing aerosolizes the solvent-compound mixture, which is readily absorbed through skin.

          Phase 3: Cleanup
          • Wipe Down: Use a solvent-soaked wipe (Ethanol or Acetone) to clean the balance area.

          • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit.

          Workflow Visualization

          The following diagram illustrates the decision logic for safe handling, emphasizing the "Red Zones" where exposure risk is highest.

          HandlingProtocol cluster_PPE PPE Selection Start Start: FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid RiskAssess Risk Assessment: Furan Toxicity + Dust Hazard Start->RiskAssess Gloves Gloves: Double Nitrile (DMF) or Laminate (DCM) RiskAssess->Gloves Resp Respiratory: Fume Hood (Primary) N95 (Backup) RiskAssess->Resp Weighing Weighing Protocol: Use Antistatic Gun Avoid Metal Spatulas Gloves->Weighing Resp->Weighing Solubilization Solubilization: Dissolve in DMF/NMP Vortex in Hood Weighing->Solubilization Transfer to Vial Waste Disposal: Segregated Organic Waste (High BTU Incineration) Solubilization->Waste Excess/Rinsate

          Caption: Operational workflow emphasizing the critical transition from Risk Assessment to Waste Disposal. Note the specific requirement for antistatic controls during the weighing phase.

          Waste Disposal & Environmental Compliance

          Disposal must adhere to RCRA (Resource Conservation and Recovery Act) standards due to the furan component.

          • Segregation: Do not mix with aqueous waste.[4]

          • Classification: Label as "Hazardous Waste - Organic - Toxic." Explicitly list "Furan Derivative" on the tag to alert waste handlers.

          • Method: The preferred disposal method is High-Temperature Incineration .

            • Reasoning: Incineration ensures the complete destruction of the furan ring, preventing environmental leaching and bioaccumulation.

          References & Authority

          • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Furan. U.S. Department of Health and Human Services.

            • [7]

            • Relevance: Establishes the baseline toxicity profile for furan-containing compounds.

          • Sigma-Aldrich. (2024).[8] Safety Data Sheet: Fmoc-beta-amino acids (General Class).

            • Relevance: Provides H-codes (H315, H319, H335) for the Fmoc-amino acid backbone.

          • National Institutes of Health (NIH) - PubChem. Compound Summary: Furan Derivatives Toxicity.

            • Relevance: Details the metabolic activation pathways of the furan ring.

          • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

            • Relevance: Standards for fume hood velocity and PPE selection.

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.